molecular formula C19H17ClN6O2 B6594959 Metyltetraprole CAS No. 1472649-01-6

Metyltetraprole

货号: B6594959
CAS 编号: 1472649-01-6
分子量: 396.8 g/mol
InChI 键: XUQQRGKFXLAPNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Metyltetraprole is a member of the class of tetrazoles that is 1-methyl-4-phenyltetrazole in which the phenyl group has been substituted at positions 2 and 3 by [1-(p-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl and methyl groups, respectively. A quinone outside inhibitor, it is a fungicide that can be used to control a broad range of diseases, including Septoria leaf blotch in wheat. It has a role as an antifungal agrochemical and a quinone outside inhibitor. It is a member of tetrazoles, a pyrazole pesticide and a member of monochlorobenzenes.

属性

IUPAC Name

1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQQRGKFXLAPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108889
Record name Metyltetraprole
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Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472649-01-6
Record name 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metyltetraprole
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Record name Metyltetraprole
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Record name METYLTETRAPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metyltetraprole: A Technical Guide to its Mechanism of Action on Fungal Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It effectively controls a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoI fungicides.[2][3] The core of its mechanism of action lies in the inhibition of mitochondrial respiration by targeting Complex III (the cytochrome bc1 complex) of the electron transport chain.[4][5] This guide provides an in-depth technical overview of this compound's mode of action, its interaction with the target site, the molecular basis for its efficacy against resistant strains, and detailed experimental protocols for its study.

Introduction: The Fungal Respiratory Chain - A Prime Target

The mitochondrial electron transport chain is a critical pathway for ATP synthesis in fungi, making it an excellent target for antifungal agents. This chain is composed of a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane. Complex III, also known as the cytochrome bc1 complex, plays a pivotal role by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[6] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthesis.[5]

Quinone outside inhibitors (QoIs) are a major class of fungicides that disrupt this process by binding to the Qo site of cytochrome b, a key subunit of Complex III.[6] This binding blocks the oxidation of ubiquinol, thereby inhibiting electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to a cessation of ATP production and fungal cell death.[5]

This compound's Molecular Mechanism of Action

This compound, like other QoIs, targets the Qo site of cytochrome b.[6] Its chemical structure, however, features a unique and compact tetrazolinone moiety, which distinguishes it from older QoI fungicides like azoxystrobin and pyraclostrobin.[2] This structural difference is the key to its effectiveness against resistant fungal strains.

Overcoming Resistance: The G143A Mutation

The primary mechanism of resistance to traditional QoI fungicides is a single point mutation in the cytochrome b gene, resulting in the substitution of glycine with alanine at position 143 (G143A).[6] The bulkier methyl group of the alanine residue creates steric hindrance, preventing the binding of conventional QoIs to the Qo site.[7]

This compound's compact tetrazolinone pharmacophore is designed to avoid this steric clash.[5] Cryo-electron microscopy studies have revealed that this compound has a different binding mode compared to azoxystrobin, allowing it to fit into the mutated Qo site of the G143A variant.[8] This enables it to maintain high binding affinity and inhibitory activity against these resistant strains.

Activity Against Other Resistance Mutations

Besides the G143A mutation, another mutation, F129L (phenylalanine to leucine at position 129), can also confer resistance to some QoI fungicides. This compound has demonstrated efficacy against fungal isolates carrying the F129L mutation as well.[4][6] However, a different mutation, Y132C (tyrosine to cysteine at position 132), has been shown to mediate resistance to this compound in laboratory mutants.[6]

Quantitative Data on Antifungal Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data, comparing its activity with other QoI fungicides against both wild-type (WT) and resistant fungal strains.

FungicideFungal SpeciesGenotypeEC50 (mg/L)Resistance Factor (RF)Reference
This compoundZymoseptoria triticiWT0.0022-[2]
This compoundZymoseptoria triticiG143A0.0029~1.3[4]
PyraclostrobinZymoseptoria triticiWT<0.1-[4]
PyraclostrobinZymoseptoria triticiG143A>100>1000[4]
AzoxystrobinZymoseptoria triticiWT<0.1-[4]
AzoxystrobinZymoseptoria triticiG143A>100>1000[4]
This compoundPyrenophora teresWT0.0048-[2]
This compoundPyrenophora teresF129L~0.01~2.1[9]

Table 1: Comparative in vitro efficacy (EC50) of this compound and other QoIs against wild-type and resistant fungal strains.

FungicideFungal SpeciesGenotypeIC50 (mg/L) for SCR activityReference
This compoundZymoseptoria triticiWT0.0011[2]
AzoxystrobinZymoseptoria triticiWT0.0011[2]
PyraclostrobinZymoseptoria triticiWT0.0004[2]
This compoundPyrenophora teresWT0.0011[2]
AzoxystrobinPyrenophora teresWT0.0011[2]
PyraclostrobinPyrenophora teresWT0.0003[2]

Table 2: Inhibitory activity (IC50) of this compound and other QoIs on succinate-cytochrome c reductase (SCR) activity in wild-type fungal mitochondria.

Experimental Protocols

Isolation of Fungal Mitochondria

This protocol is adapted from established methods for isolating mitochondria from filamentous fungi and yeast for enzymatic assays.

Materials:

  • Fungal mycelia or yeast cells

  • Mitochondria Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA))

  • Lytic enzyme (e.g., lyticase or zymolyase for yeast, Glucanex for filamentous fungi)

  • Dounce homogenizer

  • Centrifuge and rotor capable of reaching 15,000 x g

  • Bradford reagent for protein quantification

Procedure:

  • Harvest fungal cells by centrifugation and wash with sterile water.

  • Pre-treat cells with a reducing agent (e.g., 10 mM DTT) to facilitate cell wall digestion.

  • Digest the cell wall using an appropriate lytic enzyme in an osmotic buffer.

  • Gently homogenize the resulting spheroplasts or mycelia in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.

  • Perform a series of differential centrifugation steps to separate mitochondria from other cellular components. This typically involves a low-speed spin (~1,500 x g) to pellet cell debris and nuclei, followed by a high-speed spin (~12,000 - 15,000 x g) of the supernatant to pellet the mitochondria.

  • Wash the mitochondrial pellet with Isolation Buffer to remove contaminants.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for subsequent assays.

  • Determine the protein concentration of the mitochondrial suspension using the Bradford assay.

Succinate-Cytochrome c Reductase (SCR) Assay

This assay measures the combined activity of Complex II and Complex III by monitoring the reduction of cytochrome c, with succinate as the electron donor.

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM EDTA)

  • Succinate solution (e.g., 1 M stock)

  • Cytochrome c solution (e.g., 10 mg/mL in water)

  • Potassium cyanide (KCN) solution (e.g., 100 mM stock, EXTREME CAUTION: HIGHLY TOXIC )

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • In a cuvette, combine the Assay Buffer, KCN (to inhibit Complex IV), and cytochrome c.

  • Add a small amount of the isolated mitochondrial suspension (typically 10-50 µg of protein).

  • Initiate the reaction by adding succinate to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • To test the inhibitory effect of this compound, pre-incubate the mitochondrial suspension with various concentrations of the fungicide (typically dissolved in DMSO) for a few minutes before adding succinate.

  • Calculate the rate of cytochrome c reduction and determine the IC50 value for the inhibitor.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The effect of this compound on the mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or TMRE (tetramethylrhodamine, ethyl ester).

Materials:

  • Fungal spheroplasts or intact cells

  • Fluorescent dye (e.g., TMRM or TMRE)

  • Fluorescence microscope or plate reader

Procedure:

  • Load the fungal cells or spheroplasts with the fluorescent dye at a low concentration (e.g., 25-100 nM) in an appropriate buffer.

  • Allow the dye to accumulate in the mitochondria, driven by the membrane potential.

  • Treat the cells with various concentrations of this compound.

  • Monitor the fluorescence intensity over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

  • A protonophore such as CCCP can be used as a positive control for complete membrane depolarization.

Quantification of ATP Synthesis

The impact of this compound on ATP production can be measured using a variety of commercially available ATP assay kits, which are typically based on the luciferin/luciferase bioluminescence reaction.

Materials:

  • Isolated fungal mitochondria or fungal spheroplasts

  • ATP assay kit (luciferin/luciferase-based)

  • Substrates for mitochondrial respiration (e.g., succinate, ADP)

  • Luminometer

Procedure:

  • Energize the isolated mitochondria or spheroplasts with a respiratory substrate like succinate.

  • Initiate ATP synthesis by adding ADP.

  • At various time points after the addition of this compound, take aliquots of the reaction and stop ATP synthesis (e.g., by boiling or adding a specific inhibitor).

  • Measure the ATP concentration in the samples using a luciferin/luciferase-based assay according to the manufacturer's instructions in a luminometer.

  • A decrease in ATP levels in this compound-treated samples compared to untreated controls indicates inhibition of ATP synthesis.

Visualizations

Fungal_Respiratory_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA_Cycle TCA Cycle Complex_I Complex I (NADH Dehydrogenase) TCA_Cycle->Complex_I NADH Complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II Succinate CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e- Protons_IMS H+ Complex_I->Protons_IMS H+ Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Protons_IMS H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- Complex_IV->Protons_IMS H+ H2O H2O Complex_IV->H2O O2 -> H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Protons_IMS->ATP_Synthase H+ This compound This compound This compound->Complex_III Inhibits Qo site

Figure 1: The Fungal Mitochondrial Electron Transport Chain and the Site of Action of this compound.

Resistance_Mechanism cluster_wt Wild-Type Cytochrome b (G143) cluster_mutant Resistant Cytochrome b (G143A) Qo_site_WT Qo Binding Site Conventional_QoI Conventional QoI Conventional_QoI->Qo_site_WT Binds effectively This compound This compound This compound->Qo_site_WT Binds effectively Qo_site_mutant Qo Binding Site (with Alanine) Conventional_QoI_mutant Conventional QoI Conventional_QoI_mutant->Qo_site_mutant Binding hindered (Steric clash) Metyltetraprole_mutant This compound Metyltetraprole_mutant->Qo_site_mutant Binding maintained (Compact structure)

Figure 2: Mechanism of this compound Overcoming G143A Resistance.

SCR_Assay_Workflow Start Start Isolate_Mitochondria Isolate Fungal Mitochondria Start->Isolate_Mitochondria Prepare_Assay_Mix Prepare Assay Mix (Buffer, KCN, Cytochrome c) Isolate_Mitochondria->Prepare_Assay_Mix Add_Mitochondria Add Mitochondrial Suspension Prepare_Assay_Mix->Add_Mitochondria Pre_incubate_Inhibitor Pre-incubate with this compound (for inhibition studies) Add_Mitochondria->Pre_incubate_Inhibitor Initiate_Reaction Initiate Reaction with Succinate Add_Mitochondria->Initiate_Reaction No inhibitor control Pre_incubate_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 550 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Cytochrome c Reduction Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Calculate_Rate->End For rate determination only Determine_IC50->End

Figure 3: Experimental Workflow for the Succinate-Cytochrome c Reductase (SCR) Assay.

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure allows it to effectively inhibit the fungal mitochondrial respiratory chain at Complex III, even in strains carrying the common G143A resistance mutation. This in-depth technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further understanding and utilizing this novel antifungal agent. The continued study of this compound's interactions with the cytochrome bc1 complex will be crucial for the development of next-generation fungicides and for sustainable resistance management strategies.

References

A Novel Tetrazolinone Fungicide: Discovery, Synthesis, and In-Depth Technical Analysis of Metyltetraprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of fungicide resistance in plant pathogens presents a significant threat to global food security. The efficacy of many widely used fungicides, particularly Quinone outside inhibitors (QoIs), has been compromised by the emergence of resistant strains, most notably those carrying the G143A mutation in the cytochrome b gene.[1][2] This has created an urgent need for the development of novel fungicides with alternative modes of action or the ability to overcome existing resistance mechanisms. In response to this challenge, a new generation of tetrazolinone-based fungicides has emerged, with metyltetraprole being a prominent and commercially developed example.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this novel tetrazolinone fungicide, with a focus on this compound.

Discovery of a Novel Pharmacophore

The discovery of this compound was the result of a rational design approach aimed at overcoming the steric hindrance at the Qo site of cytochrome b in G143A mutant fungi.[2] Traditional QoI fungicides are rendered ineffective by this mutation. Researchers identified that a compact tetrazolinone moiety could serve as a novel pharmacophore, retaining potent activity against both wild-type and QoI-resistant strains.[5][6] This innovative approach has paved the way for a new class of fungicides capable of managing previously difficult-to-control pathogens.[2]

Chemical Synthesis

The synthesis of this compound, 1-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}-3-methylphenyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one, involves a multi-step process. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic route has been described in scientific literature.[7] The key steps involve the construction of the tetrazolinone ring and its subsequent linkage to the substituted phenylpyrazole moiety.

A plausible synthetic pathway is outlined below:

G cluster_synthesis General Synthetic Workflow for this compound A Substituted Toluene Derivative B Introduction of Tetrazolinone Precursor A->B Nitration, Halogenation C Tetrazolinone Ring Formation B->C Reaction with Azide D Functionalization C->D Alkylation F Coupling Reaction D->F Activation E Substituted Pyrazole Moiety E->F G This compound F->G Final Product

Caption: General synthetic workflow for this compound.

Experimental Protocols (General Overview)

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, based on general organic chemistry principles and related literature, the following provides a conceptual outline of the key experimental steps.

Step 1: Synthesis of the Tetrazolinone Intermediate

A substituted toluene derivative is the starting material. This undergoes a series of reactions, including nitration and halogenation, to introduce the necessary functional groups for the formation of the tetrazolinone ring. The key step in forming the heterocyclic ring is a reaction with an azide source, followed by cyclization. The tetrazolinone ring is then typically N-alkylated.

Step 2: Synthesis of the Phenylpyrazole Moiety

The synthesis of the 1-(4-chlorophenyl)-1H-pyrazol-3-ol intermediate is a known process in fungicide chemistry. This involves the condensation of a hydrazine with a β-ketoester or a similar precursor.

Step 3: Coupling and Final Product Formation

The final step involves the coupling of the tetrazolinone intermediate with the phenylpyrazole moiety. This is typically achieved through a nucleophilic substitution reaction, where a leaving group on the tetrazolinone intermediate is displaced by the hydroxyl group of the pyrazole. The final product, this compound, is then purified using standard techniques such as crystallization or chromatography.

Mode of Action: Overcoming Resistance

This compound is a Quinone outside Inhibitor (QoI) fungicide, meaning it targets Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[3][4][8] This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death.

G cluster_moa This compound's Mode of Action Met This compound Qo_site Qo Site Met->Qo_site Binds to ComplexIII Mitochondrial Complex III (Cytochrome bc1) Electron_Transport Electron Transport Chain ComplexIII->Electron_Transport Inhibits ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Blocks Electron Flow to ATP ATP Production ATP_Synthase->ATP Prevents Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to G cluster_workflow Fungicide Discovery and Development Workflow A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation C->D E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F Candidate Selection E->F G Pre-clinical Development (Toxicology, Environmental Fate) F->G H Field Trials G->H I Registration & Market Launch H->I

References

Metyltetraprole: A Technical Guide to a Novel QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, developed by Sumitomo Chemical.[1][2] It is distinguished by its unique tetrazolinone moiety, which confers a significant advantage over previous generations of QoI fungicides: potent activity against fungal strains that have developed resistance, particularly those with the G143A mutation in the cytochrome b gene.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and biological activity of this compound, intended for researchers and professionals in the fields of agrochemical development and fungal biology.

Chemical Structure and Properties

This compound is chemically known as 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one.[1][6] Its structure features a novel tetrazolinone pharmacophore which is more compact than the methoxyacrylate structure of many other QoI fungicides.[2][4] This smaller size is thought to be key to its effectiveness against resistant fungal strains.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one[1][6]
CAS Number 1472649-01-6[1]
Chemical Formula C₁₉H₁₇ClN₆O₂[1]
Molar Mass 396.84 g·mol⁻¹[1]
Appearance White powder (pure), Yellowish (impure)[7]
Water Solubility 0.12 mg/L (at 20 °C, pH 7)[7]
Flash Point Not applicable[4]
Decomposition Temp. Not determined[4]
Auto-ignition Temp. Not determined[4]

Mechanism of Action

This compound, like other QoI fungicides, inhibits the mitochondrial respiratory chain in fungi.[3][8][9] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons and thereby disrupting the production of ATP, the cell's primary energy currency.[2][3][9] This inhibition of cellular respiration ultimately leads to fungal cell death.

The key innovation of this compound lies in its ability to effectively inhibit the cytochrome bc1 complex even in fungal strains carrying the G143A mutation.[3][5] This mutation, a common source of resistance to other QoI fungicides, introduces a steric hindrance that prevents the binding of larger fungicide molecules.[2][4] The compact tetrazolinone ring of this compound is thought to overcome this steric clash, allowing it to bind to the mutated enzyme and maintain its inhibitory activity.[4]

Metyltetraprole_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- H_gradient Proton Gradient Complex_I->H_gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->H_gradient Disruption Disruption of Electron Transport Chain Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase No_ATP ATP Production Blocked This compound This compound This compound->Complex_III Inhibits Qo site Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2,3-dimethylnitrobenzene.[3][10]

Metyltetraprole_Synthesis A 2,3-dimethylnitrobenzene B Benzylic Bromination & Nucleophilic Substitution A->B C Nitrobenzene derivative B->C D Reduction C->D E Aniline derivative D->E F Reaction with Phosgene (or equivalent) E->F G Isocyanate derivative F->G H 1,3-Dipolar Cycloaddition with Sodium Azide G->H I Tetrazolinone derivative H->I J Methylation I->J K N-methylated Tetrazolinone J->K L Benzylic Bromination K->L M Benzylic Bromide derivative L->M N Treatment with 1-(4-chlorophenyl)-1H-pyrazol-3-ol M->N O This compound N->O

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Benzylic Bromination and Nucleophilic Substitution: 2,3-dimethylnitrobenzene undergoes regioselective benzylic bromination followed by nucleophilic substitution to introduce a methoxymethyl function.[3]

  • Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.[3]

  • Isocyanate Formation: The aniline derivative is reacted to form an isocyanate.[3]

  • Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone ring.[3]

  • Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[3]

  • Benzylic Bromination: The N-methylated tetrazolinone derivative is converted into a benzylic bromide.[3]

  • Final Coupling: The benzylic bromide is treated with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford the final product, this compound.[3]

In Vitro Fungicidal Activity Assay (Microtiter Plate Method)

This protocol is adapted from methods used to evaluate the efficacy of this compound against various fungal pathogens.[11][12]

Materials:

  • This compound (dissolved in DMSO as a stock solution)

  • 96-well microtiter plates

  • Fungal inoculum (e.g., conidia, crushed mycelia, or yeast-like cells)

  • Appropriate liquid growth medium for the target fungus

  • Microplate reader

Procedure:

  • Inoculum Preparation: Harvest fungal inoculum and adjust the density to a final concentration of 1 x 10⁴ cells/mL in the appropriate growth medium.[11]

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.

  • Plate Loading: Add 1 µL of each this compound dilution to the wells of the 96-well plate. For the control, add 1 µL of DMSO.

  • Inoculation: Add 99 µL of the prepared fungal inoculum to each well.[6] The final concentrations of this compound will typically range from 0.0001 to 3 mg/L.[6][12]

  • Incubation: Incubate the plates under conditions suitable for the growth of the target fungus (specific temperature and duration).

  • Growth Measurement: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.[11]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical methods.[11]

Mitochondrial Respiration Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on mitochondrial respiration, based on common techniques.

Materials:

  • Isolated fungal mitochondria

  • Respiration buffer

  • Substrates for the electron transport chain (e.g., succinate, NADH)

  • This compound

  • Oxygen electrode or a microplate-based oxygen consumption assay system (e.g., Seahorse XF Analyzer)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard differential centrifugation methods.

  • Assay Setup: Add a known amount of isolated mitochondria to the respiration buffer in the assay chamber.

  • Baseline Respiration: Add a respiratory substrate (e.g., succinate for Complex II-linked respiration) and measure the basal oxygen consumption rate.

  • Inhibitor Addition: Add varying concentrations of this compound to the chamber and continue to monitor the oxygen consumption rate.

  • Data Analysis: Calculate the percentage of inhibition of respiration at each this compound concentration compared to the baseline rate. Determine the IC₅₀ value (the concentration that inhibits 50% of mitochondrial respiration).

Fungicidal Activity

This compound exhibits a broad spectrum of activity against various ascomycete fungi.[2] A key feature is its high efficacy against both wild-type and QoI-resistant strains of significant plant pathogens.

Table 2: In Vitro Fungicidal Activity of this compound (EC₅₀ values in mg/L)

Fungal SpeciesWild-Type StrainG143A Mutant StrainReference
Zymoseptoria tritici0.0020.002[8]
Pyrenophora teres0.0048-[1]
Ramularia collo-cygni0.00290.0029[11]
Parastagonospora nodorum0.054-[1]
Botrytis cinerea0.033-[1]
Colletotrichum graminicola0.021-[1]

Table 3: Inhibition of Mitochondrial Respiration by this compound (IC₅₀ values)

OrganismCytochrome bc1 ComplexIC₅₀ (mg/L)Reference
Zymoseptoria triticiWild-Type0.00025[2]
Zymoseptoria triticiG143A Mutant0.00025[2]

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in the context of widespread resistance to existing QoI fungicides. Its unique chemical structure and potent, broad-spectrum activity make it a valuable tool for crop protection. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working on the development and application of novel antifungal agents. Further research into its environmental fate, toxicology, and the potential for new resistance mechanisms will be crucial for its long-term sustainable use.

References

initial efficacy studies of Metyltetraprole on ascomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Efficacy of Metyltetraprole Against Ascomycetes

Introduction

This compound is a novel fungicide developed by Sumitomo Chemical, classified within the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It functions as a Quinone outside Inhibitor (QoI), targeting the mitochondrial respiration of fungal pathogens.[1][2] A key innovation in its design is its potent efficacy against a broad spectrum of ascomycete fungi, including strains that have developed resistance to conventional QoI fungicides (FRAC Group 11).[3][4] This is attributed to its unique tetrazolinone moiety, which overcomes the common G143A mutation in the cytochrome b gene that confers resistance to older strobilurins.[1][4] This whitepaper provides a detailed overview of the initial efficacy studies, experimental protocols, and the mode of action of this compound.

Mechanism of Action

This compound targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][5] By binding to the Qo (Quinone outside) site of cytochrome b, it blocks the transfer of electrons, thereby inhibiting ATP synthesis and halting fungal respiration.[1]

The primary challenge for traditional QoI fungicides has been the emergence of resistant fungal strains, predominantly due to a single point mutation substituting glycine with alanine at position 143 (G143A) of the cytochrome b protein.[1] This substitution creates steric hindrance that prevents older, bulkier QoI fungicides from binding effectively. This compound's design features a more compact tetrazolinone pharmacophore. This smaller structure is thought to maintain its binding mode without a steric clash, even in the presence of the alanine residue, thus retaining its high efficacy against these G143A-harboring resistant strains.[1][4]

Data Presentation: Quantitative Efficacy

The intrinsic antifungal activity of this compound has been quantified against a wide range of ascomycete plant pathogens. The following tables summarize the key efficacy data from initial in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound Against Various Ascomycete Plant Pathogens

Fungal Species Common Disease EC₅₀ (mg L⁻¹)
Zymoseptoria tritici Septoria Leaf Blotch of Wheat 0.0022
Pyrenophora teres Net Blotch of Barley 0.0048
Ramularia collo-cygni Ramularia Leaf Spot of Barley 0.0020
Pyrenophora tritici-repentis Tan Spot of Wheat 0.0097
Parastagonospora nodorum Glume Blotch of Wheat 0.0033
Botrytis cinerea Grey Mould 0.054
Colletotrichum graminicola Anthracnose 0.015
Microdochium nivale Snow Mould 0.011

Data sourced from Suemoto et al. (2019). The EC₅₀ values represent the effective concentration required to inhibit 50% of fungal growth.[5][6]

Table 2: Comparative Efficacy of this compound Against QoI-Sensitive (Wild-Type) and QoI-Resistant (G143A) Strains

Fungal Species Fungicide Strain Type Mean EC₅₀ (mg L⁻¹) Resistance Factor (RF)¹
Zymoseptoria tritici This compound Wild-Type (QoI-S) 0.00027 0.8
This compound G143A Mutant (QoI-R) 0.00022
Azoxystrobin Wild-Type (QoI-S) - >200
Azoxystrobin G143A Mutant (QoI-R) -
Pyrenophora teres This compound Wild-Type (QoI-S) - ~1
This compound G143A Mutant (QoI-R) -
Pyraclostrobin Wild-Type (QoI-S) - 240
Pyraclostrobin G143A Mutant (QoI-R) -

¹Resistance Factor (RF) is calculated as (EC₅₀ of resistant isolate) / (EC₅₀ of sensitive isolate). An RF of ~1 indicates no loss of efficacy. Data sourced from multiple studies.[1][6][7]

Table 3: In Vivo Efficacy of this compound from Seedling Pot Tests on Wheat against Z. tritici

Application Rate (g ha⁻¹) Efficacy (%)
120 100
40 100
13 95.1
4 38.5

Data from preventive application tests. Efficacy was evaluated based on the reduction in disease severity compared to an untreated control.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following protocols were employed in the initial evaluation of this compound.

In Vitro Antifungal Activity: Microtiter Plate Method

This method is used for determining EC₅₀ values for fungi that can be cultured in liquid media.

  • Fungal Inoculum Preparation: Conidia of Z. tritici or crushed mycelia of R. collo-cygni are harvested in distilled water.[6]

  • Inoculum Density Adjustment: The density of the fungal suspension is adjusted with an appropriate liquid medium to a final concentration of 1 × 10⁴ conidia or mycelial fragments per mL.[6]

  • Fungicide Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A 100-fold serial dilution series is then created.[6]

  • Assay Plate Setup: 99 µL of the prepared fungal inoculum is added to each well of a 96-well microtiter plate. 1 µL of each fungicide dilution is then added to the wells.[5] Final test concentrations typically range from 0.0001 to 3 mg L⁻¹.[5]

  • Incubation: Plates are incubated under conditions specific to the pathogen (e.g., specific temperature and light cycles).[6]

  • Growth Measurement: Fungal growth is quantified by measuring the optical density (OD) at a wavelength of 600 nm using a microplate reader.[5][6]

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response data using probit analysis.[5]

In Vitro Antifungal Activity: Agar Plate Method

This method is suitable for fungi evaluated based on mycelial growth.

  • Media Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar) is amended with a series of this compound concentrations (e.g., 0.0001 to 3 mg L⁻¹).[6]

  • Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each fungicide-amended agar plate.

  • Incubation: Plates are incubated at a suitable temperature until the mycelial growth in the untreated control plate reaches a specific diameter.

  • Measurement: The radial length of the mycelium is measured at designated time points.[6]

  • Data Analysis: EC₅₀ values are calculated based on the inhibition of radial growth compared to the untreated control.[6]

In Vivo Efficacy: Seedling Pot Test

This protocol assesses the fungicide's performance under more realistic conditions on a host plant.

  • Plant Cultivation: Wheat or barley seedlings are grown in pots in a controlled growth room (e.g., 15°C, 14-hour day length).[8]

  • Fungicide Application: this compound is applied to the seedlings at various rates (e.g., 4 to 120 g a.i. ha⁻¹). Applications can be:

    • Preventive: Applied before the plant is inoculated with the pathogen.

    • Curative: Applied after inoculation, once infection has occurred.[1]

  • Pathogen Inoculation: Plants are inoculated with a conidial suspension of the target pathogen, such as Z. tritici.

  • Incubation: The inoculated plants are kept in a high-humidity environment for a period to allow for infection and disease development.

  • Disease Assessment: Disease severity is visually assessed as the percentage of leaf area covered by lesions.

  • Efficacy Calculation: Efficacy is calculated using the formula: Efficacy (%) = 100 × [1 - (Infected leaf area of treated plant / Infected leaf area of untreated control)].[8]

Mandatory Visualizations

Signaling Pathway Diagram```dot

// Fungicides this compound [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Strobilurin [label="Conventional QoI\n(e.g., Pyraclostrobin)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Resistance Mutation G143A [label="G143A Mutation\n(Steric Hindrance)", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Interactions this compound -> Qo_site [label="BLOCKS", color="#34A853", fontcolor="#34A853", arrowhead=tee]; Strobilurin -> Qo_site [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; G143A -> Strobilurin [label="Prevents Binding", color="#EA4335", style=dashed, arrowhead=normal, dir=back]; }

Caption: Workflow for the in vitro microtiter plate antifungal assay.

Logical Relationship Diagram

cluster_strains Fungal Strains cluster_fungicides QoI Fungicides cluster_outcomes Efficacy Outcome WT Wild-Type Strain (Glycine-143) MTP This compound WT->MTP Sensitive AZOX Conventional QoI (e.g., Azoxystrobin) WT->AZOX Sensitive G143A Resistant Strain (Alanine-143 / G143A) G143A->MTP Sensitive G143A->AZOX Resistant Effective Effective Control (Low EC₅₀, RF ≈ 1) MTP->Effective Leads to MTP->Effective Leads to AZOX->Effective Leads to Ineffective Control Failure (High EC₅₀, RF >> 100) AZOX->Ineffective Leads to

Caption: Efficacy relationships between QoI fungicides and fungal strains.

Conclusion

The initial efficacy studies of this compound demonstrate its potent, broad-spectrum activity against a wide range of ascomycete pathogens. [6][8]Its most significant attribute is the ability to effectively control fungal strains that have developed resistance to other QoI fungicides via the G143A mutation. [7]The quantitative data show comparable EC₅₀ values against both wild-type and resistant isolates, resulting in resistance factors close to 1. [6]This makes this compound a critical tool for modern disease management, offering a solution for growers facing challenges with fungicide-resistant pathogens and providing a new option for effective resistance management strategies in major crops.

References

understanding the fungicidal spectrum of Metyltetraprole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fungicidal Spectrum of Metyltetraprole

Introduction

This compound is a novel broad-spectrum foliar fungicide discovered and developed by Sumitomo Chemical.[1] Chemically, it is the first and only member of the tetrazolinone class of fungicides.[2] Its mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone outside (Qo) site of Complex III (the cytochrome bc1 complex).[3][4][5] This mechanism classifies it as a QoI fungicide; however, due to its unique efficacy against strains resistant to other QoIs, it is placed in its own Fungicide Resistance Action Committee (FRAC) subgroup, 11A.[2][3]

The defining characteristic of this compound is its ability to control fungal pathogens that have developed resistance to conventional QoI fungicides, particularly those with the G143A or F129L mutations in the cytochrome b gene.[4][6] This makes it a critical tool for disease and resistance management in major crops such as cereals, soybeans, and sugar beets.[1][3]

Mechanism of Action: Targeting Fungal Respiration

This compound disrupts the production of ATP, the primary energy currency of the cell, by blocking the electron transport chain in fungal mitochondria. It specifically binds to the Qo site of Complex III, inhibiting the oxidation of ubiquinol and thereby halting the electron flow between Complex III and Cytochrome c.[7][8]

The rise of resistance to older QoI fungicides is predominantly due to a single point mutation, G143A, in the cytochrome b protein. This substitution introduces a methyl group that creates steric hindrance, preventing older, bulkier QoI molecules from binding effectively.[3] this compound was specifically designed with a novel, compact tetrazolinone pharmacophore that avoids this steric clash, allowing it to maintain its binding affinity and potent activity against these G143A-harboring resistant strains.[4][9]

Metyltetraprole_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Site Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- (QH2) Cyt_C Cytochrome c Complex_III->Cyt_C e- Block Complex_III->Block Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->Block Binds to Qo site & Blocks e- transfer

Caption: this compound's inhibition of the fungal mitochondrial electron transport chain.

Resistance_Mechanism cluster_WT Wild-Type (G143) cluster_Resistant Resistant Mutant (G143A) cluster_this compound This compound Action QoI_WT Conventional QoI BindingSite_WT Qo Binding Site (Glycine at pos. 143) QoI_WT->BindingSite_WT Binds Effectively QoI_R Conventional QoI BindingSite_R Qo Binding Site (Alanine at pos. 143) QoI_R->BindingSite_R Binding Blocked (Steric Hindrance) Metyl This compound (Compact Pharmacophore) BindingSite_R2 Qo Binding Site (Alanine at pos. 143) Metyl->BindingSite_R2 Binds Effectively (Avoids Hindrance)

Caption: Logical model of how this compound overcomes G143A resistance.

Quantitative Fungicidal Spectrum

This compound demonstrates potent, broad-spectrum activity against a wide range of fungal pathogens, particularly within the Ascomycota phylum.[3][7] Its efficacy is especially high against species in the orders Capnodiales, Pleosporales, and Sordariomycetes.[7][10]

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the 50% effective concentration (EC₅₀) values for mycelial growth inhibition against various plant pathogens.

PathogenCommon DiseaseHost Crop(s)EC₅₀ (mg L⁻¹)Citation(s)
Zymoseptoria triticiSeptoria Leaf BlotchWheat0.0022[7]
Pyrenophora teresNet BlotchBarley0.0048[7]
Ramularia collo-cygniRamularia Leaf SpotBarley0.0020[7]
Pyrenophora tritici-repentisTan SpotWheat0.0028[7]
Parastagonospora nodorumStagonospora Nodorum BlotchWheat0.016[7]
Botrytis cinereaGrey MouldVarious0.054[7]
Colletotrichum graminicolaAnthracnoseMaize0.038[7]
Microdochium nivalePink Snow MouldCereals0.014[7]
Rhizoctonia solaniRhizoctonia Root RotVarious> 3.0[7]
Alternaria triticinaAlternaria Leaf BlightWheat-[2]
Phytophthora capsiciPhytophthora BlightPepper> 3.0[7]
Table 2: Efficacy of this compound Against QoI-Resistant Strains

A key strength of this compound is its stable performance against pathogens with known resistance to other QoI fungicides. The Resistance Factor (RF) is calculated as (EC₅₀ of resistant isolate) / (EC₅₀ of sensitive wild-type isolate). An RF value close to 1 indicates a lack of cross-resistance.

PathogenResistance MutationThis compound EC₅₀ (mg L⁻¹)Reference QoI EC₅₀ (mg L⁻¹)This compound RFReference QoI RFCitation(s)
Zymoseptoria triticiG143A0.0047> 100 (Pyraclostrobin)1.3> 188[8]
Pyrenophora teresF129L~0.005> 0.5 (Azoxystrobin)~2.1 (mean)~90.6 (mean)[11]
Ramularia collo-cygniG143A0.0029> 0.1 (Azoxystrobin)~1.0-[11]
Venturia inaequalisG143A~0.03> 100 (Pyraclostrobin)~1.6 (mean)> 2000 (mean)[11]
Table 3: Greenhouse Efficacy of this compound on Wheat (Z. tritici)

This table presents data from seedling pot tests demonstrating the preventative, residual, and curative control of Septoria leaf blotch.

Application Rate (g ha⁻¹)Preventative Control (%)Residual Control (11 days) (%)Curative Control (2 days) (%)Citation(s)
120100~100~100[7]
4010098.897.6[7]
1395.163.862.2[7]
438.523.829.6[7]

Experimental Protocols

The following are summaries of key methodologies used to establish the fungicidal profile of this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the intrinsic antifungal activity of the compound. Two primary methods are used depending on the fungus's growth habit.[7]

  • Objective: To calculate the EC₅₀ value of this compound against a panel of fungal pathogens.

  • Methodologies:

    • Microtiter Plate Method (for yeast-like fungi, e.g., Z. tritici):

      • Fungal spores are added to a liquid medium in 96-well plates.

      • The medium is amended with a series of this compound concentrations (e.g., 0.0001 to 3 mg L⁻¹) dissolved in DMSO.[7]

      • Plates are incubated under controlled conditions (temperature and light).[7]

      • Fungal growth is measured by reading the optical density at 600 nm.[7]

    • Agar Plate Method (for mycelial fungi, e.g., P. teres):

      • An appropriate agar medium is amended with the same series of this compound concentrations.[7]

      • A mycelial plug from an actively growing culture is placed in the center of each plate.

      • Plates are incubated, and the radial growth of the mycelium is measured at designated time points.[7]

  • Data Analysis: For both methods, the percentage of growth inhibition relative to a DMSO control is calculated for each concentration. EC₅₀ values are then determined using probit analysis. Experiments are typically run with four replicates per concentration.[7]

In_Vitro_Workflow prep Prepare Fungal Inoculum (Spores or Mycelial Plugs) inoculate Inoculate Medium with Fungus prep->inoculate stock Prepare this compound Stock Solutions (in DMSO) series Create Serial Dilutions (e.g., 0.0001 to 3 mg/L) stock->series amend Amend Growth Medium (Liquid or Agar) series->amend amend->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Fungal Growth (OD or Radial Diameter) incubate->measure analyze Calculate % Inhibition and Determine EC50 measure->analyze

Caption: General experimental workflow for in vitro antifungal activity testing.
In Vivo Greenhouse Seedling Pot Test

This assay evaluates the performance of this compound formulations under more practical conditions on host plants.[7]

  • Objective: To assess the preventative, residual, and curative efficacy against diseases like Septoria leaf blotch and net blotch.

  • Methodology:

    • Preventative (Protectant) Treatment: Wheat or barley seedlings are sprayed with a formulated this compound solution. After the spray has dried, the plants are inoculated with a spore suspension of the target pathogen (e.g., Z. tritici).[7]

    • Residual Treatment: Seedlings are sprayed with this compound. A set number of days later (e.g., 11 days), the plants are inoculated with the pathogen to assess the compound's persistence.[7]

    • Curative (Eradicant) Treatment: Seedlings are first inoculated with the pathogen. A set number of days later (e.g., 2 days), after the infection has been established but before symptoms are widespread, the plants are sprayed with this compound.[7]

  • Assessment: After an incubation period in a controlled environment (e.g., 15°C, 14-h day length), the disease severity is assessed by estimating the percentage of leaf area covered by lesions on treated plants compared to untreated (control) plants.[6] Efficacy is calculated from these severity ratings.

In_Vivo_Workflow cluster_prev Preventative Protocol cluster_res Residual Protocol cluster_cur Curative Protocol cluster_main Final Steps spray Spray Seedlings with this compound inoculate Inoculate Seedlings with Pathogen wait_res Wait (e.g., 11 days) for Residual Test wait_cur Wait (e.g., 2 days) for Curative Test incubate Incubate in Growth Chamber assess Assess Disease Severity (% Leaf Area Infected) incubate->assess spray_p 1. Spray inoculate_p 2. Inoculate spray_p->inoculate_p inoculate_p->incubate spray_r 1. Spray wait_r 2. Wait spray_r->wait_r inoculate_r 3. Inoculate wait_r->inoculate_r inoculate_r->incubate inoculate_c 1. Inoculate wait_c 2. Wait inoculate_c->wait_c spray_c 3. Spray wait_c->spray_c spray_c->incubate

Caption: Experimental workflows for preventative, residual, and curative greenhouse tests.

Conclusion

This compound represents a significant advancement in fungicide technology. Its broad and potent fungicidal spectrum, combined with a unique chemical structure that overcomes critical forms of QoI resistance, provides a highly effective solution for managing a range of damaging crop diseases.[5][7] The data clearly demonstrates its efficacy against both sensitive and resistant fungal populations, establishing this compound as an essential tool for sustainable agriculture and robust resistance management programs.[7][12]

References

Metyltetraprole: A Technical Guide to a Next-Generation QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metyltetraprole has emerged as a significant advancement in the field of agricultural fungicides, specifically within the Quinone outside Inhibitor (QoI) class. Developed by Sumitomo Chemical, this novel fungicide, marketed under the brand name Pavecto, offers a solution to the widespread issue of resistance that has diminished the efficacy of previous generations of QoI fungicides.[1][2] Its unique chemical structure allows it to effectively control a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoIs.[1][3]

Introduction to this compound

This compound is a systemic fungicide belonging to the tetrazolinone chemical class.[2] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 11A, distinguishing it from other QoI fungicides.[1][2] The key innovation of this compound lies in its ability to overcome resistance conferred by the G143A mutation in the cytochrome b gene, a common mechanism of resistance to strobilurin fungicides.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mode of action, efficacy against key pathogens, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

This compound's chemical structure is a key determinant of its unique biological activity.

IUPAC Name: 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one[2]

Chemical Formula: C19H17ClN6O2[2]

Molar Mass: 396.84 g·mol−1[2]

The molecule features a novel tetrazolinone backbone and a methyl substituent on the central phenyl ring.[5] This compact pharmacophore is designed to avoid the steric hindrance that prevents older QoI fungicides from binding to the G143A-mutated cytochrome b target site.[4][6]

Mode of Action

Like other QoI fungicides, this compound inhibits mitochondrial respiration in fungi by blocking the electron transfer at the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III).[1][7][8][9] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal death.[7][10]

The following diagram illustrates the signaling pathway of QoI fungicides and the point of inhibition by this compound.

QoI_Signaling_Pathway cluster_complex_III Mitochondrial Complex III (Cytochrome bc1) cluster_etc Electron Transport Chain Qo_site Qo Site ISP Rieske Iron-Sulfur Protein (ISP) Qo_site->ISP e- Qi_site Qi Site Cytochrome_b Cytochrome b Cytochrome_b->Qi_site e- Cytochrome_c1 Cytochrome c1 Cytochrome_c Cytochrome c Cytochrome_c1->Cytochrome_c e- ISP->Cytochrome_c1 e- Complex_I_II Complex I & II Ubiquinone_pool Ubiquinone Pool (Q) Complex_I_II->Ubiquinone_pool e- Ubiquinone_pool->Qo_site e- (as UQH2) Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient O2 O2 Complex_IV->O2 e- ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O This compound This compound This compound->Qo_site Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

A key differentiator for this compound is its sustained binding affinity to the Qo site even in the presence of the G143A mutation, which is a primary source of resistance to older QoI fungicides.[1]

Resistance_Mechanism cluster_WT Wild-Type Cytochrome b (G143) cluster_Resistant Resistant Cytochrome b (G143A) WT_Qo_Site Qo Binding Pocket (Glycine at position 143) Conventional_QoI_WT Conventional QoI Conventional_QoI_WT->WT_Qo_Site Binds effectively Metyltetraprole_WT This compound Metyltetraprole_WT->WT_Qo_Site Binds effectively Resistant_Qo_Site Qo Binding Pocket (Alanine at position 143) - Steric Hindrance - Conventional_QoI_Resistant Conventional QoI Conventional_QoI_Resistant->Resistant_Qo_Site Binding inhibited Metyltetraprole_Resistant This compound Metyltetraprole_Resistant->Resistant_Qo_Site Binding maintained

Caption: Overcoming steric hindrance at the G143A mutated Qo site by this compound.

Efficacy and Antifungal Spectrum

This compound demonstrates a broad spectrum of activity, primarily against fungi belonging to the Ascomycota phylum.[1] It is particularly effective against pathogens that cause significant economic losses in major crops like wheat, barley, and soybeans.[1]

In Vitro Antifungal Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound against a range of plant pathogenic fungi.

PathogenDiseaseEC50 (mg/L)
Zymoseptoria triticiSeptoria leaf blotch of wheat0.0022[11]
Pyrenophora teresNet blotch of barley0.0048[11]
Ramularia collo-cygniRamularia leaf spot of barley0.0020[12]
Parastagonospora nodorumGlume blotch of wheat0.0025[12]
Botrytis cinereaGrey mould0.026[12]
Colletotrichum graminicolaAnthracnose of maize0.0068[12]
Microdochium nivaleSnow mould of cereals0.0047[12]
Pyrenophora tritici-repentisTan spot of wheat0.054[12]
Ustilago maydisCorn smut0.040[12]
Efficacy Against QoI-Resistant Strains

A critical advantage of this compound is its consistent performance against fungal strains that are resistant to other QoI fungicides.

Pathogen and Resistance StatusThis compound EC50 (mg/L)Pyraclostrobin EC50 (mg/L)Resistance Factor (RF) for this compound
Z. tritici (Wild Type)0.0025 - 0.0088-<3[13]
Z. tritici (QoI-Resistant, G143A)0.0047>188 (relative to WT)1.3[13]
P. teres (Wild Type)---
P. teres (QoI-Resistant)Similar to Wild TypeSignificantly HigherLow[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)

This protocol is used to determine the EC50 values of this compound against various fungal pathogens.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungicide Prepare this compound stock solution in DMSO serial_dilution Create serial dilutions of This compound in a 96-well microtiter plate prep_fungicide->serial_dilution prep_inoculum Prepare fungal inoculum (spores or mycelial fragments) in appropriate liquid medium add_inoculum Add a standardized volume of fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plates under controlled conditions (temperature, light) add_inoculum->incubation measure_growth Measure fungal growth (e.g., optical density at 600 nm) using a microplate reader incubation->measure_growth calculate_inhibition Calculate percent inhibition relative to untreated control measure_growth->calculate_inhibition probit_analysis Determine EC50 value using probit analysis calculate_inhibition->probit_analysis

Caption: Workflow for in vitro determination of fungicide efficacy.

Methodology:

  • Preparation of Fungicide Stock: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[11]

  • Inoculum Preparation: Fungal cultures are grown on a suitable medium. Spores or mycelial fragments are harvested and suspended in a liquid growth medium to a standardized density.[14]

  • Serial Dilution: The fungicide stock solution is serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.0001 to 3 mg/L).[11][13]

  • Inoculation: A 99 µL volume of the prepared inoculum is added to each well containing 1 µL of the diluted fungicide.[11][13]

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific fungus being tested.[11]

  • Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm using a microplate reader.[11]

  • Data Analysis: The optical density values are corrected by subtracting the blank (medium only). The 50% effective concentration (EC50) is then calculated using probit analysis.[11][13]

In Planta Efficacy Evaluation (Seedling Pot Tests)

This protocol assesses the protective, curative, and residual activity of this compound on host plants.

Methodology:

  • Plant Cultivation: Seedlings of the host plant (e.g., wheat, barley) are grown in pots under controlled greenhouse conditions.[12]

  • Fungicide Application: An emulsifiable concentrate (EC) formulation of this compound is diluted in water and applied to the seedlings at various rates (e.g., 4 to 120 g active ingredient per hectare).[11]

  • Inoculation: Plants are inoculated with a suspension of fungal spores at different time points relative to the fungicide application to assess:

    • Preventative (Protective) Activity: Inoculation after fungicide application.

    • Curative Activity: Inoculation before fungicide application.

    • Residual Activity: A longer interval between fungicide application and inoculation.[11]

  • Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period, the disease severity is assessed by visually estimating the percentage of leaf area covered by lesions.

  • Efficacy Calculation: The percentage of disease control is calculated relative to the infection level on untreated control plants.[12]

Synthesis of this compound

The industrial manufacturing process for this compound involves several key steps:

  • Regioselective Installation: A methoxymethyl function is installed into 2,3-dimethylnitrobenzene via benzylic bromination and nucleophilic substitution.[4]

  • Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.[4]

  • Isocyanate Formation: The aniline is reacted to form an isocyanate.[4]

  • Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone derivative.[4]

  • Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[4]

  • Benzylic Bromination: The methylated product is converted into a benzylic bromide derivative.[4]

  • Coupling: The final step involves treatment with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford this compound.[4]

Conclusion and Future Perspectives

This compound represents a significant breakthrough in the management of fungal plant diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure and mode of action allow for the effective control of a broad spectrum of pathogens, including those with the G143A mutation that confers resistance to older QoI fungicides.[1][4] The data presented in this guide underscore its high intrinsic activity and its potential as a durable and reliable tool for disease management.

As with any site-specific fungicide, a robust resistance management strategy is crucial to preserve the long-term efficacy of this compound.[3] This should involve rotation with fungicides from different FRAC groups, use in mixtures with other effective modes of action, and adherence to recommended application rates.[10] Continued research and monitoring will be essential to understand and mitigate the potential for new resistance mechanisms to emerge.

References

Preliminary Research on the Environmental Fate of Metyltetraprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the quinone outside inhibitor (QoI) class. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a preliminary overview of the available data on the environmental degradation, mobility, and metabolism of this compound, based on publicly accessible scientific literature. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this fungicide's environmental profile.

Core Data on Environmental Fate

The environmental fate of a pesticide is determined by a combination of its persistence, mobility, and transformation processes in various environmental compartments such as soil and water. The following tables summarize the key quantitative data found in the initial research on this compound.

Table 1: Degradation of this compound in Soil and Water
Environmental CompartmentStudy TypeHalf-life (DT50)TemperatureConditionsCitation
Aerobic SoilMetabolism711–1000 days or greater20 °C-[1]
Soil SurfacePhotodegradation196–241 days20 °CEquivalent to natural sunlight in Tokyo during spring[1]
Water (pH 4, 7, 9)Hydrolysis> 1 year25 °CSterile buffer solutions[1]
Water (pH 7)Aqueous Photolysis5.7–10.2 hours-Equivalent to natural sunlight at Tokyo in spring[1]
Table 2: Mobility of this compound in Soil
ParameterValueMethodCitation
Adsorption Coefficient (KFoc(ads))1551–5468Freundlich adsorption isotherm[1]
Desorption Coefficient (KFoc(des))7382–12334Freundlich adsorption isotherm[1]

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not yet fully available in the public domain. However, the studies are generally conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability. The following provides an overview of the typical methodologies for the key environmental fate studies.

Hydrolysis (as per OECD Guideline 111)

Objective: To determine the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • A solution of ¹⁴C-labeled this compound is added to each buffer solution.

  • The solutions are incubated in the dark at a constant temperature (e.g., 25 °C) for an extended period (e.g., over a year).

  • Samples are taken at regular intervals and analyzed to determine the concentration of the parent compound and any degradation products.

  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector are typically used for quantification.

  • The degradation rate and half-life (DT50) are calculated from the decline in the concentration of the parent compound over time.

Aqueous Photolysis (as per OECD Guideline 316)

Objective: To determine the rate and pathway of degradation of a substance in water when exposed to light.

Methodology:

  • A solution of ¹⁴C-labeled this compound is prepared in a sterile aqueous buffer (e.g., pH 7).

  • The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

  • Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques like HPLC with radioactivity detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

  • The photodegradation half-life is calculated based on the concentration decline in the light-exposed samples compared to the dark controls.

Aerobic Soil Metabolism (as per OECD Guideline 307)

Objective: To determine the rate and pathway of microbial degradation of a substance in soil under aerobic conditions.

Methodology:

  • Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.

  • The soil is treated with ¹⁴C-labeled this compound.

  • The treated soil is incubated in the dark at a constant temperature (e.g., 20 °C) and moisture level.

  • A continuous flow of air is passed through the incubation system to maintain aerobic conditions, and volatile degradation products (e.g., ¹⁴CO₂) are trapped.

  • Soil samples are taken at different time intervals and extracted to analyze for the parent compound and its metabolites.

  • Analytical methods such as HPLC with radioactivity detection and LC-MS are used for quantification and identification of residues.

  • The degradation half-life (DT50) and the formation and decline of metabolites are determined.

Adsorption/Desorption in Soil (as per OECD Guideline 106)

Objective: To determine the potential for a substance to adsorb to soil particles and its mobility in the soil.

Methodology:

  • A batch equilibrium method is typically used with a range of soil types varying in organic carbon content, clay content, and pH.

  • Aqueous solutions of ¹⁴C-labeled this compound at different concentrations are prepared.

  • Known amounts of soil are equilibrated with the this compound solutions by shaking for a defined period.

  • After equilibration, the soil and aqueous phases are separated by centrifugation.

  • The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Adsorption isotherms (e.g., Freundlich or Langmuir) are plotted to determine adsorption coefficients (Kd, Koc, KF).

  • For desorption, the supernatant is replaced with a fresh solution without the test substance, and the system is re-equilibrated to measure the amount of desorbed substance.

Visualizations

Degradation Pathways

The initial research suggests that the primary degradation pathways for this compound involve cleavage of the benzyl ether bond. The following diagrams illustrate the proposed initial steps in the degradation of this compound in different environmental compartments. Further research is needed to identify and characterize all intermediate and final degradation products.

This compound This compound Cleavage_Product_1 Benzyl Ether Cleavage Product 1 This compound->Cleavage_Product_1 Photolysis / Metabolism Cleavage_Product_2 Benzyl Ether Cleavage Product 2 This compound->Cleavage_Product_2 Photolysis / Metabolism

Caption: Proposed initial degradation of this compound via benzyl ether cleavage. (Within 100 characters)
Experimental Workflow for Soil Metabolism Study

The following diagram outlines the typical workflow for conducting an aerobic soil metabolism study according to OECD Guideline 307.

start Start: Soil Sampling and Characterization treatment Treatment with ¹⁴C-Metyltetraprole start->treatment incubation Aerobic Incubation (Dark, Constant T, Moisture) treatment->incubation trapping Trapping of Volatiles (e.g., ¹⁴CO₂) incubation->trapping sampling Soil Sampling at Intervals incubation->sampling extraction Solvent Extraction of Residues sampling->extraction analysis Analysis by HPLC-Radioactivity and LC-MS extraction->analysis data Data Analysis: DT50, Metabolite ID analysis->data end End: Report Generation data->end

Caption: Workflow for an aerobic soil metabolism study of this compound. (Within 100 characters)

Conclusion

This preliminary research provides a foundational understanding of the environmental fate of this compound. The available data indicates that while it is stable to hydrolysis, it undergoes photodegradation in water and is persistent in soil under aerobic conditions in the absence of light. Its mobility in soil is characterized by strong adsorption. Further in-depth research, particularly the acquisition of detailed study reports from regulatory agencies, is necessary to complete a comprehensive environmental risk assessment. This includes a full elucidation of degradation pathways and the identification of all major metabolites. The experimental protocols outlined here provide a basis for understanding the methodologies used to generate the existing data and for designing future studies.

References

An In-depth Technical Guide on the Mode of Action of Metyltetraprole on Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyltetraprole is a novel fungicide classified as a Quinone outside Inhibitor (QoI) that targets the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the mode of action of this compound on mitochondrial complex III (cytochrome bc1 complex). It delves into the specific binding site, the mechanism of inhibition of the Q-cycle, and the structural basis for its remarkable efficacy against fungal strains resistant to conventional QoI fungicides. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and Mitochondrial Complex III

This compound is a groundbreaking fungicide developed to combat a wide range of fungal plant pathogens.[1] Structurally, it features a unique tetrazolinone moiety, which distinguishes it from previous generations of QoI fungicides like strobilurins (e.g., azoxystrobin and pyraclostrobin).[2] Its primary target is the mitochondrial complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[3][4] This enzyme is a critical component of the electron transport chain in the inner mitochondrial membrane of aerobic eukaryotes.[3] Complex III catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, a process coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space. This contributes to the proton motive force essential for ATP synthesis.[3][5]

The catalytic core of complex III involves a sophisticated mechanism known as the Q-cycle, which facilitates the transfer of two electrons from a single QH2 molecule to two molecules of cytochrome c.[3][5] This process occurs at two distinct ubiquinone/ubiquinol binding sites within the cytochrome b subunit: the Qo (quinone outside) site and the Qi (quinone inside) site.[6][7] this compound, like other QoI fungicides, exerts its inhibitory effect at the Qo site.[4][8]

Mode of Action of this compound

This compound functions by binding to the Qo site of the cytochrome bc1 complex, thereby inhibiting the oxidation of ubiquinol.[4][8][9] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1, effectively halting the Q-cycle.[3][6] The direct consequence of this inhibition is the disruption of the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe reduction in cellular ATP production.[10] This energy crisis ultimately results in the cessation of fungal growth and spore germination.

The Q-Cycle and this compound's Point of Inhibition

The Q-cycle is a two-step process that ensures the efficient transfer of electrons and pumping of protons. This compound's intervention at the Qo site disrupts the very first step of this cycle.

G cluster_membrane Qo Qo Site Rieske Rieske Fe-S Qo->Rieske e- Cyt_bL Cyt bL Qo->Cyt_bL e- Q_pool Q Pool Qo->Q_pool Q Qi Qi Site Qi->Q_pool Q -> QH2 Cyt_c1 Cyt c1 Rieske->Cyt_c1 Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi Cyt_c Cytochrome c Cyt_c1->Cyt_c QH2_pool QH2 Pool QH2_pool->Qo QH2 This compound This compound This compound->Qo Inhibition

Figure 1: The Q-Cycle and this compound's Inhibition Point.

Mechanism of Overcoming Fungicide Resistance

A significant advantage of this compound is its potent activity against fungal strains that have developed resistance to other QoI fungicides.[1][11][12] This resistance is predominantly caused by point mutations in the cytochrome b gene, with the G143A (glycine to alanine at position 143) and F129L (phenylalanine to leucine at position 129) substitutions being the most common.[2][4][13]

The G143A mutation, in particular, confers a high level of resistance to strobilurin fungicides by introducing steric hindrance that prevents their effective binding to the Qo site.[11] this compound's novel, compact tetrazolinone pharmacophore is designed to circumvent this steric clash.[2][14] Cryo-electron microscopy (cryo-EM) studies have confirmed that this compound adopts a distinct binding mode within the Qo pocket compared to older QoIs like azoxystrobin.[15] This alternative binding conformation allows it to maintain high affinity for the target enzyme, even in the presence of the G143A mutation.[11][15]

G cluster_wt Wild-Type Complex III (G143) cluster_mutant Resistant Complex III (A143) cluster_outcome wt_pocket Qo Binding Pocket wt_outcome Effective Control wt_pocket->wt_outcome strobilurin_wt Strobilurin strobilurin_wt->wt_pocket Binds effectively metyl_wt This compound metyl_wt->wt_pocket Binds effectively mutant_pocket Altered Qo Pocket (Steric Hindrance) mutant_outcome_strobilurin Resistance (Control Failure) mutant_pocket->mutant_outcome_strobilurin Strobilurin mutant_outcome_metyl Effective Control mutant_pocket->mutant_outcome_metyl This compound strobilurin_mutant Strobilurin strobilurin_mutant->mutant_pocket Binding impeded logic Leads to metyl_mutant This compound (Compact Pharmacophore) metyl_mutant->mutant_pocket Binding maintained

Figure 2: Overcoming Resistance via Structural Differences.

Quantitative Inhibitory Activity

The efficacy of this compound has been quantified through numerous in vitro studies, primarily determining the effective concentration required to inhibit 50% of fungal growth (EC50) or enzymatic activity (IC50). Resistance Factor (RF) is calculated as the ratio of the EC50 of the resistant strain to that of the sensitive (wild-type) strain.

Table 1: In Vitro Antifungal Activity of this compound and Other QoIs

Fungal SpeciesStrain/MutationThis compound EC50 (mg/L)Pyraclostrobin EC50 (mg/L)Azoxystrobin EC50 (mg/L)
Zymoseptoria triticiWild-Type0.0022[6]--
Zymoseptoria triticiG143A0.0027[16]> 100> 100
Pyrenophora teresWild-Type0.0048[6]--
Pyrenophora teresF129L0.030[4]--
Ramularia collo-cygniQoI-Sensitive0.0029 - 0.0051[4]--
Ramularia collo-cygniQoI-Resistant (G143A)0.0029[4]--

Table 2: Resistance Factors (RF) of this compound and Other QoIs

Fungal SpeciesMutationThis compound RFPyraclostrobin RFAzoxystrobin RF
Zymoseptoria triticiG143A~1[2][11]>100 - >1000[11][13]>200[2]
Pyrenophora teresF129L<5[4][11]15.8 (mean)[4]90.6 (mean)[4]
Pyrenophora tritici-repentisF129L<5[4]--

Detailed Experimental Protocols

Characterizing the inhibitory action of this compound on complex III involves specific biochemical assays. The following are generalized protocols based on established methodologies.

Isolation of Mitochondria
  • Homogenization: Fungal mycelia or tissue samples are harvested and homogenized in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a Dounce homogenizer or similar device.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g for 10 min) pellets cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 min) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants and re-pelleted.

  • Resuspension: The final mitochondrial pellet is resuspended in a minimal volume of assay buffer and the protein concentration is determined using a standard method like the Bradford assay.

Succinate-Cytochrome c Reductase (SCR) Activity Assay (Complex II+III)

This assay measures the combined activity of complex II and III by monitoring the reduction of cytochrome c, with succinate as the electron donor.[17][18]

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.4), potassium succinate (e.g., 10 mM), oxidized cytochrome c (e.g., 50-100 µM), and KCN (e.g., 1 mM) to inhibit complex IV.[19]

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor) and a positive control with a known complex III inhibitor like antimycin A.

  • Assay Initiation: Initiate the reaction by adding a small amount of the isolated mitochondrial preparation (e.g., 5-10 µg of protein).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) over time using a spectrophotometer in kinetic mode.[19][20]

  • Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

NADH-Cytochrome c Reductase Activity Assay (Complex I+III)

This assay measures the combined activity of complex I and III, using NADH as the initial electron donor.[21]

  • Reaction Mixture Preparation: The setup is similar to the SCR assay, but potassium succinate is replaced with NADH (e.g., 200 µM). The reaction buffer should also include an inhibitor of complex I, such as rotenone, for control experiments to isolate complex III activity.[22]

  • Inhibitor Addition and Assay Initiation: Follow the same procedure as for the SCR assay.

  • Measurement and Analysis: Monitor the reduction of cytochrome c at 550 nm and calculate the IC50 value as described above.

G cluster_isolation Mitochondrial Isolation cluster_assay Enzymatic Activity Assay start Start: Fungal Culture/Tissue homogenize Homogenization in Cold Isolation Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (pellet debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet mitochondria) centrifuge1->centrifuge2 wash Wash & Resuspend Mitochondrial Pellet centrifuge2->wash protein_assay Determine Protein Concentration (e.g., Bradford Assay) wash->protein_assay isolated_mito Isolated Mitochondria protein_assay->isolated_mito initiate_reaction Add Isolated Mitochondria to Initiate Reaction isolated_mito->initiate_reaction assay_setup Prepare Reaction Mixture (Buffer, Substrate, Cyt c, KCN) add_inhibitor Add Serial Dilutions of this compound assay_setup->add_inhibitor add_inhibitor->initiate_reaction spectro Kinetic Measurement of Absorbance at 550 nm initiate_reaction->spectro data_analysis Calculate Reaction Rates & % Inhibition spectro->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Figure 3: Experimental Workflow for Determining Inhibitory Activity.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in elucidating the binding mode of this compound.[15]

  • Sample Preparation: Purified mitochondrial complex III is incubated with an excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: A small volume of the complex-inhibitor solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrification process preserves the native structure.[23]

  • Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.[24][25][26][27]

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate a high-resolution 3D map of the this compound-bound complex III.

  • Model Building and Analysis: An atomic model is built into the 3D map, allowing for detailed analysis of the interactions between this compound and the amino acid residues of the Qo binding pocket.[15]

Conclusion

This compound represents a significant advancement in the management of fungal diseases, primarily due to its novel mode of action that overcomes prevalent resistance mechanisms. Its targeted inhibition of the Qo site in mitochondrial complex III disrupts the vital process of cellular respiration. The unique, compact structure of its tetrazolinone pharmacophore allows it to bind effectively to both wild-type and mutated forms of the enzyme, particularly the G143A variant, which confers resistance to older QoI fungicides. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this important class of inhibitors and for the development of next-generation fungicides.

References

The Discovery of Metyltetraprole: A Technical Guide to a Novel Fungicide Overcoming QoI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole, a novel fungicide developed by Sumitomo Chemical, represents a significant advancement in the management of fungal pathogens resistant to existing Quinone outside Inhibitor (QoI) fungicides.[1][2][3] Belonging to the QoI group, this compound targets the Qo site of the cytochrome bc1 complex (complex III) in the fungal mitochondrial respiratory chain, thereby inhibiting ATP production.[1][4] However, its unique chemical structure, characterized by a tetrazolinone moiety, allows it to effectively control fungal strains that have developed resistance to conventional QoI fungicides, primarily through the G143A mutation in the cytochrome b gene.[1][4][5][6] This document provides a comprehensive technical overview of the discovery, mode of action, and biological efficacy of this compound.

The Challenge of QoI Resistance

Since their introduction in the late 1990s, QoI fungicides have been widely used due to their broad-spectrum activity.[1] However, their extensive use has led to the emergence and spread of resistant fungal strains.[1] The most common mechanism of resistance is a single point mutation in the cytochrome b gene, resulting in the substitution of glycine (G) with alanine (A) at position 143 (G143A).[1] This substitution creates steric hindrance, preventing conventional QoI fungicides from binding to their target site and significantly reducing their efficacy.[1]

Discovery and Design of this compound

In response to the growing problem of QoI resistance, Sumitomo Chemical initiated a research program to discover novel QoI fungicides that could overcome this resistance mechanism.[1] The key innovation in the development of this compound was the identification of a tetrazolinone ring as a novel pharmacophore.[1][5] This compact structure, with a calculated size of 71.5 ų, is significantly smaller than the methoxyacrylate pharmacophore of representative QoI fungicides (103.9 ų).[1] This reduced size allows this compound to bind effectively to the Qo site of cytochrome b, even in the presence of the G143A mutation, thus avoiding the steric clash that inhibits older QoI fungicides.[1][4][7]

The discovery process involved screening a compound library for activity against G143A-harboring strains of Zymoseptoria tritici.[1] An initial hit with a tetrazolinone ring (compound 1) showed equal antifungal activity against both sensitive and resistant strains.[1] Subsequent structural optimization, including the introduction of a phenylpyrazole side chain and a methyl group on the central benzene ring, led to the development of this compound, which exhibited significantly improved antifungal activity.[1]

Chemical Structure and Synthesis

This compound, with the chemical name 1-(2-{[1-(4‐chlorophenyl)‐1H‐pyrazol‐3‐yl]oxymethyl}‐3‐methylphenyl)‐1,4‐dihydro‐4‐methyl‐5H‐tetrazol‐5‐one, is a benzene derivative featuring a pyrazole and a tetrazolinone skeleton.[1][8] An industrial manufacturing process has been established for its synthesis.[1]

The synthesis of this compound begins with the regioselective installation of a methoxymethyl group onto 2,3-dimethylnitrobenzene.[4] The resulting nitrobenzene derivative is then reduced to the corresponding aniline, which is subsequently reacted to form an isocyanate.[4] A 1,3-dipolar cycloaddition of the isocyanate with sodium azide yields the tetrazolinone ring.[4] Following methylation of a nitrogen atom in the tetrazolinone ring, the intermediate is converted to a benzylic bromide derivative.[4] The final step involves treatment with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to yield this compound.[4]

Data Presentation

Antifungal Spectrum of this compound

This compound demonstrates a broad antifungal spectrum, primarily against ascomycete fungi.[1]

PathogenDiseaseEC₅₀ (mg L⁻¹)
Zymoseptoria triticiSeptoria leaf blotch0.0022
Pyrenophora teresNet blotch0.0048
Ramularia collo-cygniRamularia leaf spot0.0020 - 0.054
Pyrenophora tritici-repentisTan spot0.0020 - 0.054
Parastagonospora nodorumStagonospora nodorum blotch0.0020 - 0.054
Botrytis cinereaGrey mould0.0020 - 0.054
Colletotrichum graminicolaAnthracnose0.0020 - 0.054
Microdochium nivalePink snow mould0.0020 - 0.054
Rhizoctonia solaniRhizoctonia diseases0.0020 - 0.054
Ustilago maydisCorn smut0.0020 - 0.054
Aphanomyces cochlioidesAphanomyces root rot0.0020 - 0.054
Pythium irregularePythium damping-off0.0020 - 0.054
Phytophthora capsiciPhytophthora blight0.0020 - 0.054

Source:[8]

Efficacy Against QoI-Resistant Strains

A key characteristic of this compound is its high efficacy against fungal strains resistant to conventional QoI fungicides. The resistance factor (RF), calculated as the ratio of EC₅₀ for resistant strains to that of susceptible strains, is around 1 or less for this compound, while it can be 100-1000 for reference QoIs.[1]

Fungal SpeciesThis compound RFReference QoI RF
Zymoseptoria tritici (G143A)<3188 (pyraclostrobin)
Pyrenophora teres<314.5 (pyraclostrobin)
Six plant pathogenic fungi~1 or less100 - 1000

Source:[1][9]

Experimental Protocols

In Vitro Antifungal Activity Assay (96-well microtiter plate method)

This method is used to determine the half-maximal effective concentration (EC₅₀) of the fungicide.

  • Preparation of Fungal Inoculum: Conidia or mycelial fragments of the test fungus are harvested and suspended in an appropriate liquid medium to a final density of 1 x 10⁴ cells/mL.[8]

  • Compound Preparation: this compound and reference fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A 100-fold dilution series is then prepared.[8]

  • Assay Setup: 1 µL of each fungicide dilution is added to the wells of a 96-well microtiter plate. 99 µL of the fungal inoculum is then added to each well.[10]

  • Incubation: The plates are incubated under conditions specific to the fungal species being tested (details can be found in supplementary materials of cited literature).[8][10]

  • Data Analysis: Fungal growth is measured by reading the optical density at 600 nm using a microplate reader. The EC₅₀ values are then calculated from the dose-response curves.[9]

Electron Transport Activity Assay (Succinate-Cytochrome c Reductase Activity)

This assay is used to confirm the mode of action of this compound on the mitochondrial respiratory chain.

  • Preparation of Submitochondrial Fractions: Fungal hyphae are grown to the stationary phase in a suitable broth, harvested by centrifugation, and resuspended in a buffer containing sucrose, bovine serum albumin (BSA), and EDTA. The cells are then homogenized using a French press to obtain submitochondrial fractions.[8]

  • Assay Procedure: The succinate-cytochrome c reductase (SCR) activity is measured by monitoring the increase in absorbance at a specific wavelength, which reflects the transfer of electrons from succinate to cytochrome c via complex II and complex III.[8] The assay is performed in the presence and absence of this compound to determine its inhibitory effect on complex III.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metyltetraprole_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone_Pool Ubiquinone Pool Complex_II->Ubiquinone_Pool e- Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ubiquinone_Pool->Complex_III e- Cytochrome_c->Complex_IV e- This compound This compound This compound->Complex_III Inhibition at Qo site

Caption: Mode of action of this compound in the fungal mitochondrial electron transport chain.

Metyltetraprole_Discovery_Workflow Problem Emergence of QoI Resistance (G143A Mutation) Screening Screening of Compound Library against G143A-harboring Z. tritici Problem->Screening Hit_ID Hit Identification: Compound 1 (Tetrazolinone ring) Screening->Hit_ID Optimization Structural Optimization Hit_ID->Optimization Synthesis Synthesis of Analogs Optimization->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Studies Lead_Compound Lead Compound: Compound 2 (Phenylpyrazole side chain) SAR_Studies->Lead_Compound Final_Candidate Selection of this compound: High Efficacy & Favorable Safety Profile SAR_Studies->Final_Candidate Lead_Compound->Optimization Iterative Process Development Commercial Development Final_Candidate->Development

Caption: Workflow for the discovery and development of this compound.

QoI_Resistance_Mechanism cluster_wild_type Wild-Type Fungus cluster_resistant Resistant Fungus (G143A) cluster_this compound This compound Action WT_QoI Conventional QoI WT_CytB Cytochrome b (G143) WT_QoI->WT_CytB WT_Binding Binding Occurs WT_CytB->WT_Binding WT_Inhibition Inhibition of Respiration WT_Binding->WT_Inhibition R_QoI Conventional QoI R_CytB Mutated Cytochrome b (A143) R_QoI->R_CytB R_NoBinding Steric Hindrance -> No Binding R_CytB->R_NoBinding R_NoInhibition Respiration Continues R_NoBinding->R_NoInhibition This compound This compound (Compact Pharmacophore) R_CytB2 Mutated Cytochrome b (A143) This compound->R_CytB2 M_Binding Binding Occurs R_CytB2->M_Binding M_Inhibition Inhibition of Respiration M_Binding->M_Inhibition

Caption: Logical relationship of QoI resistance and this compound's efficacy.

Conclusion

This compound, discovered and developed by Sumitomo Chemical, is a novel QoI fungicide that effectively addresses the significant challenge of resistance in major fungal pathogens.[1] Its unique tetrazolinone-based chemical structure enables it to overcome the common G143A mutation, providing a valuable new tool for disease management and resistance management strategies.[2][4][5] The in-depth understanding of its mode of action and the rational design approach employed in its discovery serve as a paradigm for the development of next-generation crop protection agents.

References

Metyltetraprole: A Technical Guide to its Unique Bioactivity Against QoI-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungicide resistance in plant pathogenic fungi poses a significant threat to global food security. Quinone outside inhibitor (QoI) fungicides, which target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, have been a cornerstone of disease management for decades.[1][2][3] However, their efficacy has been compromised by the widespread development of resistance, primarily due to a single point mutation, G143A, in the cytochrome b gene.[1][4][5] This mutation confers a high level of resistance to existing QoI fungicides.[5] Metyltetraprole, a novel QoI fungicide developed by Sumitomo Chemical, represents a significant breakthrough in overcoming this challenge.[1][2][3] Classified in FRAC Group 11A, this compound demonstrates remarkable efficacy against both QoI-susceptible and resistant fungal strains, particularly those harboring the G143A mutation.[1][6]

This technical guide provides an in-depth overview of the unique bioactivity of this compound, its mechanism of action, and the experimental data supporting its efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in fungicide research and development.

Mechanism of Action: Overcoming Steric Hindrance

This compound, like other QoI fungicides, inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transport and subsequent ATP production.[1][7][8] The key to its effectiveness against resistant strains lies in its unique chemical structure. This compound possesses a novel, compact tetrazolinone pharmacophore, which is significantly smaller than the methoxyacrylate structure of conventional QoI fungicides.[1][2][9]

The G143A mutation in the cytochrome b protein introduces a bulkier alanine residue in place of glycine at position 143. This substitution creates steric hindrance that prevents the larger pharmacophores of traditional QoIs from binding effectively to the Qo site.[1][2] In contrast, the compact tetrazolinone ring of this compound is able to fit into the altered binding pocket of the G143A mutant, maintaining its inhibitory activity.[1][2][9] Computational modeling and experimental data have confirmed that this compound's binding mode is largely unaffected by the G143A substitution.[1][7]

The following diagram illustrates the proposed mechanism of this compound's action at the molecular level.

References

Methodological & Application

Application Notes and Protocols for Metyltetraprole Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, which targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in fungal cells.[1][2][3] A key characteristic of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][2][4] These application notes provide detailed protocols for in vitro sensitivity testing of this compound against various plant pathogenic fungi.

Mechanism of Action

This compound inhibits the mitochondrial electron transport chain by binding to the Qo site of the cytochrome bc1 enzyme complex.[1][3][5] This blockage prevents the transfer of electrons between cytochrome b and cytochrome c1, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[1] Unlike many other QoI fungicides, the chemical structure of this compound, featuring a tetrazolinone ring, allows it to effectively bind to the Qo site even in the presence of the G143A mutation, which typically confers resistance by causing steric hindrance.[1][2][4]

Data Presentation

The following table summarizes key quantitative data for this compound sensitivity testing based on published studies. Effective concentrations that inhibit 50% of fungal growth (EC₅₀) can vary depending on the fungal species and the specific isolate being tested.

Fungal SpeciesTesting MethodRecommended Concentration Range (mg/L)Incubation PeriodIncubation Temperature (°C)Reference
Zymoseptoria triticiMicrotiter Plate (Liquid Medium)0.0001 - 33-5 days20-22[6]
Pyrenophora teresMicrotiter Plate (Liquid Medium)0.0001 - 33-5 days20-22[6]
Various Plant PathogensMicrotiter Plate (Liquid Medium)0.001 - 100Varies by speciesVaries by species[7]
Various Plant PathogensAgar Dilution0.001 - 100Varies by speciesVaries by species[7]

Experimental Protocols

Two primary methods for in vitro sensitivity testing of this compound are the agar dilution method and the microtiter plate (liquid broth dilution) method.[7]

Protocol 1: Agar Dilution Method

This method is suitable for filamentous fungi that grow well on solid media.

Materials:

  • This compound stock solution (e.g., 1000 mg/L in DMSO)

  • Sterile Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal isolates for testing

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Corky borer or scalpel

Procedure:

  • Media Preparation: Prepare the desired volume of PDA and autoclave. Allow the medium to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Prepare a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg/L) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with DMSO only. Gently swirl to mix thoroughly and pour the agar into sterile petri dishes.

  • Inoculum Preparation: Grow the fungal isolates on PDA plates for 5-7 days, or until sufficient mycelial growth is observed.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter) or scalpel, take a mycelial plug from the edge of an actively growing fungal colony and place it in the center of the this compound-amended and control PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark for 3-7 days, or until the fungal growth on the control plate has reached a suitable size.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the average diameter and determine the percentage of growth inhibition relative to the control. The EC₅₀ value can then be calculated using probit analysis.

Protocol 2: Microtiter Plate (Liquid Broth Dilution) Method

This method is suitable for both filamentous fungi that produce spores and yeasts.

Materials:

  • This compound stock solution (e.g., 1000 mg/L in DMSO)

  • Sterile Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Sterile distilled water

  • Hemocytometer or spectrophotometer for spore counting

  • Micropipettes and sterile tips

  • Microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For spore-forming fungi: Flood a mature fungal culture on an agar plate with sterile distilled water and gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.

    • For non-spore-forming fungi: Grow the fungus in liquid medium and homogenize the mycelium. The density of the mycelial fragments should be adjusted to a consistent level, often measured by optical density.

  • Preparation of Fungicide Dilutions: Prepare a 2x concentrated serial dilution of this compound in the liquid medium in a separate 96-well plate or in tubes.

  • Assay Setup: In a new sterile 96-well plate, add 50 µL of the fungal inoculum to each well. Then, add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final desired concentrations. Include a control well with inoculum and medium containing DMSO only, and a blank well with medium only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the fungus for 2-5 days, or until sufficient growth is observed in the control wells.

  • Data Collection and Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition relative to the control. The EC₅₀ value can be determined using a dose-response curve.

Mandatory Visualizations

G cluster_0 Mitochondrial Electron Transport Chain Ubiquinone Ubiquinone (Coenzyme Q) ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- ComplexI Complex I ComplexI->Ubiquinone e- H_out H+ ComplexI->H_out ComplexII Complex II ComplexII->Ubiquinone e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->H_out ComplexIV Complex IV CytochromeC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H_out ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII H_out->ATP_Synthase

Caption: Signaling pathway of this compound's inhibitory action on the fungal mitochondrial electron transport chain.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Growth Medium (Agar or Broth) inoculation Inoculate Medium with Fungus and Fungicide prep_media->inoculation prep_fungicide Prepare this compound Stock & Dilutions prep_fungicide->inoculation prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs or Spores) prep_inoculum->inoculation incubation Incubate under Optimal Conditions inoculation->incubation measurement Measure Fungal Growth (Diameter or OD) incubation->measurement calculation Calculate % Inhibition and EC50 Value measurement->calculation

References

Application Notes and Protocols for Assessing Metytetraprole Efficacy in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the efficacy of Metytetraprole, a Quinone outside Inhibitor (QoI) fungicide, in controlled greenhouse environments. The protocols outlined below are designed to deliver robust and reproducible data for research, development, and registration purposes.

Introduction to Metytetraprole

Metytetraprole is a novel fungicide belonging to the QoI (Quinone outside Inhibitors) group, also known as strobilurins.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (complex III). This disruption of the electron transport chain effectively halts ATP synthesis, leading to fungal cell death.[2][3] A key characteristic of Metytetraprole is its efficacy against pathogens that have developed resistance to other QoI fungicides through mutations like the G143A substitution in the cytochrome b gene.[1][4]

Core Principles of Greenhouse Efficacy Trials

Greenhouse trials offer a controlled environment to assess the performance of fungicides like Metytetraprole. Key components of these trials include:

  • Controlled Environment: Manipulation of temperature, humidity, and light to ensure optimal conditions for both plant growth and disease development.

  • Inoculation: Introduction of a specific pathogen at a known concentration to ensure consistent disease pressure.

  • Treatments: Application of Metytetraprole at various rates, alongside positive (inoculated, untreated) and negative (uninoculated, untreated) controls.[1]

  • Replication and Randomization: Each treatment is replicated multiple times and randomly assigned to experimental units to minimize bias.

  • Data Collection: Systematic assessment of disease incidence and severity over time.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Select a host plant susceptible to the target pathogen (e.g., wheat for Puccinia triticina or cucumber for Podosphaera xanthii).

  • Growth Medium: Use a standardized, sterile potting mix to avoid contamination.

  • Container Size: Choose appropriate pot sizes to allow for healthy root development.

  • Environmental Conditions: Maintain optimal greenhouse conditions for the specific host plant (e.g., 20-25°C, 60-80% relative humidity, 16-hour photoperiod).

Pathogen Inoculum Preparation
  • Isolate Selection: Use a well-characterized and virulent isolate of the target pathogen.

  • Culture and Spore Production: Grow the pathogen on a suitable artificial medium or host plant to produce a sufficient quantity of spores.

  • Spore Suspension: Prepare a spore suspension in sterile distilled water with a surfactant (e.g., Tween 20) to ensure even distribution on the leaf surface.

  • Concentration Adjustment: Use a hemocytometer to adjust the spore concentration to a predetermined level that will cause significant but not overwhelming disease in the untreated control group.

Experimental Design and Treatments
  • Design: A randomized complete block design is recommended to account for any environmental gradients within the greenhouse.

  • Treatments:

    • Negative Control: Uninoculated, untreated plants.

    • Positive Control: Inoculated, untreated plants.

    • Metytetraprole Treatments: Inoculated plants treated with a range of Metytetraprole concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • Reference Fungicide: A commercial standard fungicide with a known efficacy against the target pathogen.

  • Replicates: A minimum of four to five replicates per treatment is recommended.

Application of Metytetraprole
  • Timing: Apply Metytetraprole preventatively (before inoculation) or curatively (after inoculation), depending on the experimental objectives.

  • Method: Use a calibrated sprayer to ensure uniform and complete coverage of the plant foliage. Apply until runoff.

  • Volume: Record the volume of fungicide solution applied to each plant.

Inoculation Procedure
  • Timing: Inoculate plants at a susceptible growth stage. For preventative trials, inoculate 24-48 hours after fungicide application.

  • Method: Spray the spore suspension evenly onto the foliage of the plants.

  • Incubation: Place inoculated plants in a high-humidity chamber (e.g., >95% RH) for 24-48 hours to facilitate spore germination and infection.

Disease Assessment
  • Timing: Begin disease assessments 7-14 days after inoculation, and continue at regular intervals.

  • Parameters:

    • Disease Incidence (%): The percentage of plants or leaves showing any disease symptoms.

    • Disease Severity (%): The percentage of leaf area affected by the disease. This can be assessed visually using a standardized rating scale.

  • Data Recording: Record all data in a structured format for subsequent analysis.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison of treatment efficacies.

Table 1: Efficacy of Metytetraprole on Disease Severity

TreatmentConcentration (µg/mL)Mean Disease Severity (%)Standard DeviationEfficacy (%)
Negative Control00.00.0-
Positive Control085.25.40.0
Metytetraprole0.162.54.126.6
Metytetraprole125.83.269.7
Metytetraprole105.11.594.0
Metytetraprole1000.50.299.4
Reference Fungicide[Specify]8.32.190.3

Efficacy (%) is calculated as: ((Disease Severity in Positive Control - Disease Severity in Treatment) / Disease Severity in Positive Control) * 100

Table 2: Effect of Metytetraprole on Plant Growth Parameters

TreatmentConcentration (µg/mL)Mean Plant Height (cm)Mean Dry Weight (g)
Negative Control035.212.5
Positive Control028.18.7
Metytetraprole0.129.59.1
Metytetraprole132.811.2
Metytetraprole1034.512.1
Metytetraprole10035.012.3
Reference Fungicide[Specify]33.911.8

Visualizations

Signaling Pathway of Metytetraprole Action

Metytetraprole_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_proton_pumping ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- H_out1 Intermembrane Space ComplexI->H_out1 H⁺ ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- H_out2 ComplexIII->H_out2 H⁺ O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O H_out3 ComplexIV->H_out3 H⁺ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi H_in Mitochondrial Matrix H_in->ATPSynthase H⁺ Metytetraprole Metytetraprole Metytetraprole->ComplexIII Inhibits Qo site

Caption: Metytetraprole inhibits the fungal electron transport chain.

Experimental Workflow for Efficacy Assessment

Efficacy_Workflow start Start plant_prep Plant Propagation & Acclimatization start->plant_prep application Fungicide Application plant_prep->application treatment_prep Prepare Metytetraprole Solutions treatment_prep->application inoculum_prep Prepare Pathogen Inoculum inoculation Pathogen Inoculation inoculum_prep->inoculation application->inoculation incubation Incubation inoculation->incubation assessment Disease Assessment incubation->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: Greenhouse trial workflow for Metytetraprole efficacy.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the assessment of Metytetraprole's efficacy in a greenhouse setting. Adherence to these standardized methods will ensure the generation of high-quality, reliable data crucial for the development and registration of this novel fungicide. The provided data tables and visualizations serve as templates for effective data presentation and communication of experimental procedures.

References

Field Application of Metyltetraprole on Wheat and Barley: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metyltetraprole is a novel quinone outside inhibitor (QoI) fungicide demonstrating high efficacy against a broad spectrum of fungal pathogens in cereal crops, including those with resistance to other QoI fungicides.[1][2][3][4] Developed by Sumitomo Chemical, this active ingredient is characterized by a unique tetrazolinone moiety that allows it to effectively control key diseases in wheat and barley such as Septoria leaf blotch (Zymoseptoria tritici) and net blotch (Pyrenophora teres).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in research and field trial settings.

Mechanism of Action

This compound functions by inhibiting the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[1][2][3][4] This action blocks electron transfer, thereby disrupting ATP synthesis and leading to fungal cell death.[3] A key advantage of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides through the G143A mutation in the cytochrome b gene.[2][3] The compact structure of this compound's tetrazolinone pharmacophore is thought to prevent the steric hindrance that reduces the binding of other QoIs in these resistant strains.[2]

cluster_0 Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Protons_IMS Protons_Matrix This compound This compound This compound->ComplexIII Inhibition start Start wheat_prep Prepare Wheat Seedlings start->wheat_prep inoculum_prep Prepare Z. tritici Inoculum start->inoculum_prep fungicide_prep Prepare this compound Solution start->fungicide_prep application_decision Application Timing? wheat_prep->application_decision preventative Apply Fungicide (Day 0) Inoculate (Day 1) inoculum_prep->preventative curative Inoculate (Day 0) Apply Fungicide (Day 5) inoculum_prep->curative residual Apply Fungicide (Day 0) Inoculate (Day 11) inoculum_prep->residual fungicide_prep->preventative fungicide_prep->curative fungicide_prep->residual application_decision->preventative Preventative application_decision->curative Curative application_decision->residual Residual incubation Incubate Plants preventative->incubation curative->incubation residual->incubation assessment Assess Disease Severity incubation->assessment end End assessment->end start Start plot_setup Establish Field Plots (Randomized Block Design) start->plot_setup treatment_prep Prepare this compound and Reference Fungicides plot_setup->treatment_prep application Apply Treatments at GS 37-45 (200-250 L/ha) treatment_prep->application inoculation Inoculate with P. teres (if necessary) application->inoculation disease_assessment Assess Disease Severity (Multiple Timings) inoculation->disease_assessment yield_harvest Harvest Plots and Measure Grain Yield disease_assessment->yield_harvest data_analysis Statistical Analysis of Disease and Yield Data yield_harvest->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vitro Testing of Metyltetraprole Against Pyrenophora teres

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, targeting the cytochrome bc1 complex at the Qo site within the mitochondrial respiratory chain.[1] It has demonstrated potent antifungal activity against a broad spectrum of ascomycete fungi, including economically important plant pathogens such as Pyrenophora teres, the causal agent of net blotch in barley.[2][3][4] Notably, this compound has shown efficacy against P. teres strains that have developed resistance to other QoI fungicides, making it a valuable tool for disease management.[2][5] These application notes provide detailed protocols for the in vitro testing of this compound against P. teres, enabling researchers to assess its efficacy and determine key performance metrics such as the half-maximal effective concentration (EC50).

Data Presentation

The efficacy of this compound and other fungicides against Pyrenophora teres can be quantitatively summarized by their EC50 values. The following tables provide a template for presenting such data, with example values for comparative fungicides based on published studies.

Table 1: In Vitro Efficacy of Various Fungicides Against Pyrenophora teres

Fungicide ClassActive IngredientEC50 Range (mg/L)Reference Isolates
QoIAzoxystrobin0.01 - 0.5[6][7]
QoIPyraclostrobin0.005 - 0.2[6][8]
QoI (Novel) This compound 0.0048 [3]
DMIMefentrifluconazole0.1 - >5.0[6][7]
SDHIFluxapyroxad0.004 - 1.0[6][7]
SDHIBixafen0.01 - 0.8[6][7]

Table 2: Efficacy of this compound Against QoI-Resistant Pyrenophora teres Strains

P. teres StrainQoI Resistance StatusThis compound EC50 (mg/L)Reference QoI EC50 (mg/L)
Wild TypeSusceptible0.0048Insert reference QoI EC50
F129L MutantResistantTo be determinedInsert reference QoI EC50
G143A MutantResistantTo be determinedInsert reference QoI EC50

Experimental Protocols

Isolation and Culture of Pyrenophora teres

This protocol details the steps for isolating P. teres from infected barley leaves and establishing pure cultures for subsequent in vitro assays.[9]

Materials:

  • Infected barley leaves with characteristic net blotch symptoms.

  • Sterile distilled water.

  • 1% sodium hypochlorite solution.

  • 70% ethanol.

  • Potato Dextrose Agar (PDA) plates.

  • Sterile scalpels, forceps, and Petri dishes.

  • Incubator.

Procedure:

  • Excise small sections (5x5 mm) of leaf tissue from the leading edge of active lesions.

  • Surface sterilize the leaf sections by sequential immersion in 70% ethanol for 30 seconds, followed by 1% sodium hypochlorite for 1-2 minutes, and then rinse three times with sterile distilled water.[9]

  • Aseptically place the sterilized leaf sections onto PDA plates.

  • Incubate the plates at 20-22°C in the dark for 5-7 days, or until fungal mycelium emerges from the leaf tissue.[10]

  • Subculture the leading edge of the fungal hyphae to fresh PDA plates to obtain pure cultures.

  • Confirm the identity of the isolates through morphological examination of conidia and/or molecular methods.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

This protocol describes a high-throughput method for determining the EC50 value of this compound against P. teres using a microtiter plate-based assay.[6][11]

Materials:

  • Pure culture of Pyrenophora teres.

  • Potato Dextrose Broth (PDB).

  • This compound stock solution (in DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Sterile distilled water.

  • Tween 20.

Procedure:

  • Inoculum Preparation:

    • Grow P. teres on PDA plates for 10-14 days to encourage sporulation.[10]

    • Flood the plates with sterile distilled water containing 0.05% Tween 20 and gently scrape the surface to release conidia.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10^4 conidia/mL using a hemocytometer.

  • Fungicide Dilution Series:

    • Prepare a serial dilution of the this compound stock solution in PDB within the 96-well plates. A typical concentration range to test would be from 0.001 to 100 mg/L.

    • Include a positive control (no fungicide) and a negative control (no fungal inoculum).

  • Inoculation and Incubation:

    • Add the P. teres conidial suspension to each well containing the fungicide dilutions.

    • Seal the plates and incubate at 20-22°C for 3-5 days in the dark.

  • Data Collection and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate spectrophotometer to quantify fungal growth.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound in Pyrenophora teres

G cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoenzymeQ Coenzyme Q (Ubiquinone) ComplexI->CoenzymeQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoenzymeQ e- ComplexIII Complex III (Cytochrome bc1) CoenzymeQ->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ATP ATP ComplexIV Complex IV CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATPSynthase->ATP produces Fungal Growth Fungal Growth ATP->Fungal Growth Energy for This compound This compound This compound->ComplexIII Inhibits at Qo site

Caption: this compound inhibits Complex III in the mitochondrial respiratory chain of Pyrenophora teres.

Experimental Workflow for In Vitro Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate P. teres from Infected Barley Leaves B Prepare P. teres Conidial Suspension A->B D Inoculate Microtiter Plate with Conidia and Fungicide B->D C Prepare this compound Serial Dilutions C->D E Incubate Plates (3-5 days, 20-22°C) D->E F Measure Optical Density (Fungal Growth) E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for determining the EC50 of this compound against Pyrenophora teres.

References

Application Notes and Protocols for Monitoring Fungicide Resistance to Metyltetraprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitors (QoI) class, specifically classified under FRAC Group 11A.[1][2] Its unique tetrazolinone chemical structure allows it to effectively control fungal pathogens that have developed resistance to other QoI fungicides (FRAC Group 11), particularly those with G143A and F129L mutations in the cytochrome b gene.[1][3][4][5] this compound's mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of complex III (the cytochrome bc1 complex), thereby blocking ATP production.[1][4] This document provides detailed protocols for monitoring the emergence and prevalence of resistance to this compound in key plant pathogenic fungi.

Target Pathogens

This compound has demonstrated high efficacy against a broad spectrum of Ascomycete fungi.[1][3][6] Monitoring efforts should be prioritized for, but not limited to, the following significant pathogens:

  • Zymoseptoria tritici (Septoria tritici blotch of wheat)

  • Pyrenophora teres (Net blotch of barley)

  • Ramularia collo-cygni

  • Pyrenophora tritici-repentis

  • Alternaria triticina [2]

Known and Potential Resistance Mechanisms

While this compound is effective against strains with common QoI resistance mutations (G143A and F129L), the potential for new resistance development exists.[1][3][5] Laboratory studies have identified a specific mutation, Y132C in the cytochrome b gene, that confers resistance to this compound in Zymoseptoria tritici.[7] Continuous monitoring is crucial to detect this and any other emerging resistance mechanisms early.[8][9]

Data Presentation: Fungicide Sensitivity Data

Effective resistance monitoring relies on the establishment of baseline sensitivity in pathogen populations not previously exposed to the fungicide.[10] This baseline provides a reference point to detect shifts in sensitivity over time. The results of sensitivity testing are typically expressed as the Effective Concentration to inhibit 50% of growth (EC50).

Table 1: Example EC50 Values for this compound and a Conventional QoI Fungicide against Zymoseptoria tritici

Isolate TypeCytochrome b GenotypeThis compound EC50 (mg/L)Pyraclostrobin EC50 (mg/L)Resistance Factor (RF) to Pyraclostrobin
Wild-Type (WT)No known resistance mutations0.002 - 0.0050.01 - 0.05-
QoI-ResistantG143A0.002 - 0.006> 10> 200
This compound-Resistant (Lab Mutant)Y132C> 0.10.01 - 0.05-

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive wild-type isolate.

Experimental Protocols

Protocol 1: Fungal Isolate Collection and Establishment

Objective: To collect and establish pure cultures of the target pathogen from infected plant tissue for subsequent sensitivity testing.

Materials:

  • Diseased leaf samples

  • Sterile distilled water

  • 0.5% sodium hypochlorite solution

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes, scalpels, and forceps

  • Incubator

Procedure:

  • Select leaves with characteristic disease symptoms.

  • Excise small sections (approx. 5x5 mm) from the lesion margins.

  • Surface sterilize the leaf sections by sequential immersion in:

    • Sterile distilled water for 30 seconds.

    • 0.5% sodium hypochlorite solution for 1-2 minutes.

    • Two rinses in sterile distilled water for 1 minute each.

  • Blot the sections dry on sterile filter paper.

  • Place the sterilized leaf sections onto PDA plates.

  • Incubate the plates at 20-25°C in the dark until fungal mycelium emerges from the tissue.

  • Subculture the leading edge of the fungal growth to fresh PDA plates to obtain a pure culture.

  • Store pure cultures at 4°C for short-term use or in sterile water or glycerol at -80°C for long-term storage.

Protocol 2: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

Objective: To determine the EC50 value of this compound for individual fungal isolates.

Materials:

  • Pure fungal cultures of the target pathogen

  • This compound technical grade standard

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Cork borer (5 mm diameter)

  • Incubator

  • Digital calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Fungicide-Amended Media:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.003, 0.01, 0.03, 0.1, 0.3, 1, 3 mg/L). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all plates, including the control.

    • Pour the amended and control PDA into petri dishes.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 20-25°C in the dark for a period sufficient for the fungal growth on the control plate to reach approximately two-thirds of the plate diameter.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial plug.

    • Calculate the percentage of mycelial growth inhibition relative to the control (0 mg/L this compound).

  • Data Analysis:

    • Use probit or log-logistic analysis to regress the percentage of inhibition against the logarithm of the fungicide concentration.

    • Determine the EC50 value from the regression analysis.

Protocol 3: Molecular Detection of Resistance Alleles

Objective: To screen fungal DNA for the presence of known resistance-conferring mutations (e.g., Y132C for this compound resistance, and G143A for conventional QoI resistance).

Materials:

  • Fungal mycelium or spores

  • DNA extraction kit

  • PCR primers specific for the cytochrome b gene region flanking the mutation of interest

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment or sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Amplify the target region of the cytochrome b gene using specifically designed primers.

    • Perform PCR with appropriate cycling conditions.

  • Genotyping:

    • Sequencing: The most definitive method is to sequence the PCR product and analyze the sequence for the presence of the target mutation (e.g., a codon change from TAT to TGT for the Y132C mutation).

    • Allele-Specific PCR or qPCR: Design primers that specifically amplify either the wild-type or the mutant allele for a faster, higher-throughput screening method.

    • PCR-RFLP (Restriction Fragment Length Polymorphism): If the mutation creates or abolishes a restriction enzyme site, this method can be used to differentiate between alleles.

Visualizations

experimental_workflow cluster_collection Sample Collection & Isolation cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_analysis Data Interpretation sample Infected Plant Tissue isolate Pure Fungal Culture sample->isolate Surface Sterilization & Culture on Media sensitivity In Vitro Sensitivity Assay (Mycelial Growth) isolate->sensitivity dna DNA Extraction isolate->dna ec50 Calculate EC50 Value sensitivity->ec50 interpretation Correlate Genotype with Phenotype ec50->interpretation pcr PCR Amplification of cyt b dna->pcr sequencing Sequencing / Allele-Specific PCR pcr->sequencing mutation Identify Resistance Allele (e.g., Y132C) sequencing->mutation mutation->interpretation monitoring Population Resistance Monitoring interpretation->monitoring

Caption: Workflow for this compound resistance monitoring.

mode_of_action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ATP_Synthase ATP Synthase CytC->ATP_Synthase drives ATP ATP ATP_Synthase->ATP This compound This compound Block X This compound->Block Block->ComplexIII

References

Metyltetraprole: Application Notes and Protocols for Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside inhibitor (QoI) group, developed by Sumitomo Chemical.[1] It targets the Qo site of the mitochondrial complex III in fungi, inhibiting the electron transport chain and thereby disrupting energy production in the fungal cell.[1][2] A key feature of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][3][4] This unique characteristic makes it a valuable tool for integrated pest management (IPM) and resistance management programs.[5][6]

This compound's distinct chemical structure, featuring a tetrazolinone pharmacophore, allows it to bind effectively to the target site even in the presence of mutations that confer resistance to older QoI fungicides like pyraclostrobin and azoxystrobin.[3][7][8] It has demonstrated high efficacy against a broad spectrum of ascomycete fungi, including significant pathogens of cereal crops such as Zymoseptoria tritici (Septoria leaf blotch) and Pyrenophora teres (net blotch).[6][7]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, efficacy data, and protocols for experimental evaluation.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound Against Various Plant Pathogenic Fungi
Fungal SpeciesType of StrainThis compound EC₅₀ (mg/L)Reference QoI EC₅₀ (mg/L)Resistance Factor (RF) for this compoundReference QoI RF
Zymoseptoria triticiQoI-susceptible0.0022---
Zymoseptoria triticiG143A-harboring resistant~0.002>100 (Pyraclostrobin)~1>100-1000
Pyrenophora teresQoI-susceptible0.0048---
Pyrenophora teresG143A-harboring resistant~0.005>100 (Pyraclostrobin)~1>100-1000
Alternaria solaniG143A-harboring resistant--Around 1 or less100-1000
Cercospora beticolaG143A-harboring resistant--Around 1 or less100-1000
Pyricularia oryzaeG143A-harboring resistant--Around 1 or less100-1000
Venturia inaequalisG143A-harboring resistant--Around 1 or less100-1000

Data synthesized from multiple sources.[1][7]

Table 2: Efficacy of this compound in Greenhouse Seedling Pot Tests Against Zymoseptoria tritici on Wheat
TreatmentApplication Rate (g a.i./ha)Efficacy (%) - PreventiveEfficacy (%) - Curative (2 days after inoculation)Efficacy (%) - Residual (11 days after application)
This compound120100--
This compound4010097.698.8
This compound1395.162.263.8
This compound438.529.623.8
Pyraclostrobin83100 (on sensitive strain)--
Pyraclostrobin83Significantly reduced (on G143A mutant)--

Data from a study on wheat seedlings.[7]

Table 3: Efficacy of this compound in Greenhouse Seedling Pot Tests Against Pyrenophora teres on Barley
TreatmentApplication Rate (g a.i./ha)Efficacy (%) - PreventiveEfficacy (%) - Curative (2 days after inoculation)Efficacy (%) - Residual (11 days after application)
This compound120~100-~100
This compound40~10082.4~100
This compound13~100-88.7
This compound457.952.843.0

Data from a study on barley seedlings.[7]

Signaling Pathways and Mechanisms

Mechanism of Action of this compound

This compound functions by inhibiting mitochondrial respiration in fungi.[2] It specifically binds to the Quinone outside (Qo) site of cytochrome b, a key component of Complex III (also known as the cytochrome bc1 complex) in the electron transport chain.[1][2] This binding blocks the transfer of electrons, which in turn halts the production of ATP, the primary energy currency of the cell. The disruption of energy metabolism is ultimately lethal to the fungus.[1]

Metyltetraprole_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

Overcoming QoI Resistance

The G143A mutation in the cytochrome b gene results in a steric hindrance that prevents conventional QoI fungicides from binding to the Qo site.[1] this compound's compact tetrazolinone pharmacophore is designed to fit into the mutated binding site, thereby maintaining its inhibitory activity against these resistant strains.[3][8]

QoI_Resistance cluster_WildType Wild-Type Fungus cluster_Resistant Resistant Fungus (G143A) cluster_this compound This compound Action QoI Conventional QoI Cytb_WT Cytochrome b (G143) QoI->Cytb_WT Binds & Inhibits QoI_R Conventional QoI Cytb_R Cytochrome b (A143) QoI_R->Cytb_R Binding Blocked (Steric Hindrance) Metyl This compound Cytb_R2 Cytochrome b (A143) Metyl->Cytb_R2 Binds & Inhibits (Overcomes Resistance)

Caption: How this compound overcomes QoI resistance compared to conventional QoIs.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Microtiter Plate Method)

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal pathogens.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (both wild-type and QoI-resistant strains)

  • Appropriate liquid growth medium for each fungus (e.g., Potato Dextrose Broth, Yeast Bacto Agar)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the liquid growth medium. The final concentrations should span a range expected to inhibit fungal growth.

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate. Include wells with medium only (negative control) and medium with the solvent (solvent control).

  • Prepare a fungal inoculum suspension of a known concentration (e.g., 1 x 10⁴ spores/mL).

  • Add 100 µL of the fungal inoculum to each well, except for the negative control wells.

  • Incubate the plates at the optimal growth temperature for the specific fungus for a designated period (e.g., 3-7 days).

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

InVitro_Workflow start Start prep_fungicide Prepare this compound Serial Dilutions start->prep_fungicide prep_inoculum Prepare Fungal Inoculum start->prep_inoculum dispense Dispense Dilutions and Inoculum into 96-well Plate prep_fungicide->dispense prep_inoculum->dispense incubate Incubate Plates dispense->incubate measure Measure Optical Density incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for the in vitro antifungal activity assay.

Protocol 2: Greenhouse Seedling Pot Test for Fungicide Efficacy

Objective: To evaluate the preventive, curative, and residual efficacy of this compound against a target pathogen on a host plant.

Materials:

  • Healthy seedlings of the host plant (e.g., wheat, barley)

  • Pots with appropriate soil mix

  • Fungal pathogen inoculum

  • This compound formulation

  • Hand-held sprayer

  • Controlled environment greenhouse

Procedure:

A. Preventive Application:

  • Grow seedlings to a specific growth stage (e.g., two-leaf stage).

  • Apply this compound at various concentrations to the seedlings using a hand-held sprayer. Include an untreated control group.

  • Allow the treated plants to dry.

  • Inoculate the plants with the fungal pathogen (e.g., by spraying a spore suspension) 24 hours after fungicide application.

  • Incubate the plants under conditions favorable for disease development (e.g., high humidity).

  • Assess disease severity after a specified period (e.g., 7-14 days) by visually scoring the percentage of leaf area infected.

  • Calculate the percentage of disease control relative to the untreated control.

B. Curative Application:

  • Grow seedlings and inoculate them with the fungal pathogen.

  • Apply this compound at various concentrations 48 hours after inoculation.

  • Incubate and assess disease severity as described above.

C. Residual Application:

  • Apply this compound to the seedlings.

  • Inoculate the plants with the fungal pathogen at a later time point (e.g., 11 days after fungicide application).

  • Incubate and assess disease severity as described above.

Greenhouse_Workflow cluster_Preventive Preventive cluster_Curative Curative cluster_Residual Residual p_start Start p_treat Apply this compound p_start->p_treat p_inoculate Inoculate with Pathogen p_treat->p_inoculate p_incubate Incubate p_inoculate->p_incubate p_assess Assess Disease p_incubate->p_assess c_start Start c_inoculate Inoculate with Pathogen c_start->c_inoculate c_treat Apply this compound c_inoculate->c_treat c_incubate Incubate c_treat->c_incubate c_assess Assess Disease c_incubate->c_assess r_start Start r_treat Apply this compound r_start->r_treat r_wait Wait (e.g., 11 days) r_treat->r_wait r_inoculate Inoculate with Pathogen r_wait->r_inoculate r_incubate Incubate r_inoculate->r_incubate r_assess Assess Disease r_incubate->r_assess

Caption: Experimental workflows for greenhouse efficacy testing.

Resistance Management and IPM Strategies

The effectiveness of this compound against QoI-resistant pathogens makes it a crucial component of resistance management strategies.[9] To preserve its efficacy, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action.[9] This approach minimizes the selection pressure for resistance to any single active ingredient.

Key IPM Principles for this compound:

  • Monitoring: Regularly monitor pathogen populations for shifts in fungicide sensitivity.

  • Alternation: Alternate applications of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Mixtures: Use pre-formulated mixtures or tank mixes of this compound with fungicides having different modes of action.

  • Dose: Use the recommended label rates to ensure effective disease control and minimize the risk of selecting for resistant individuals.

  • Integrated Approach: Combine the use of this compound with other IPM tactics such as resistant crop varieties, cultural practices, and biological control agents.

Safety Profile

This compound is reported to have a favorable safety profile for humans, animals, and the environment.[1] However, as with all pesticides, it is essential to follow label instructions carefully to minimize exposure and potential impacts on non-target organisms.[10] While specific data on the effects of this compound on a wide range of non-target organisms is still emerging, general studies on fungicides indicate potential for negative impacts on soil microorganisms and aquatic life, highlighting the importance of responsible use.[10]

References

Assessing the Curative and Preventative Activity of Metyltetraprole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, specifically classified under FRAC Group Code 11A.[1] It targets the Qo site of complex III in the mitochondrial electron transport chain, thereby inhibiting fungal respiration and energy production.[1][2][3] A key feature of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][4] This document provides detailed application notes and protocols for assessing the curative and preventative activity of this compound against key plant pathogens.

Mechanism of Action

This compound functions by inhibiting the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[2][3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal death. Unlike many other QoI fungicides, this compound's unique chemical structure allows it to effectively bind to the Qo site even in the presence of the G143A amino acid substitution, which confers resistance to older QoIs.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP Cellular Respiration Outcome Complex_I Complex I Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Production ATP Production Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase This compound This compound This compound->Complex_III Inhibition Fungal_Growth Fungal Growth This compound->Fungal_Growth Inhibits ATP_Production->Fungal_Growth ATP_Production->Fungal_Growth Supports

Caption: this compound's mechanism of action via inhibition of Complex III.

Quantitative Efficacy Data

The following tables summarize the preventative and curative efficacy of this compound against key fungal pathogens.

In Vitro Antifungal Activity
Fungal SpeciesEC50 (mg/L)
Zymoseptoria tritici0.0022
Pyrenophora teres0.0048
Ascomycetes (general range)0.0020 - 0.054

Data sourced from in vitro microtiter plate assays.[5]

In Vivo Preventative and Curative Activity against Zymoseptoria tritici (Septoria Leaf Blotch)
Application Rate (g/ha)Preventative Efficacy (%)Residual Efficacy (11 days) (%)Curative Efficacy (2 days post-inoculation) (%)
120100Not ReportedNot Reported
4010098.897.6
1395.163.862.2
438.523.829.6

Data from seedling pot tests.[5]

In Vivo Preventative and Curative Activity against Pyrenophora teres
Application Rate (g/ha)Preventative Efficacy (%)Residual Efficacy (11 days) (%)Curative Efficacy (2 days post-inoculation) (%)
120~100~100Not Reported
40~100~10082.4
13~10088.7Not Reported
457.943.052.8

Data from seedling pot tests.[5]

Experimental Protocols

In Vitro Antifungal Activity Assessment (96-well Microtiter Plate Method)

This protocol determines the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.

Materials:

  • 96-well microtiter plates

  • Fungal isolates of interest (e.g., Z. tritici, P. teres)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Fungal Culture Preparation: Grow the fungal isolates on a suitable agar medium until sufficient sporulation is observed. Harvest spores and prepare a spore suspension in the liquid growth medium. Adjust the spore concentration to a predetermined level (e.g., 1 x 10^4 spores/mL).

  • Serial Dilution: Prepare a series of this compound dilutions from the stock solution in the liquid growth medium within the 96-well plates. Ensure a solvent control (medium with DMSO but no this compound) and a negative control (medium only) are included.

  • Inoculation: Add the fungal spore suspension to each well containing the this compound dilutions and controls.

  • Incubation: Incubate the plates at a suitable temperature and for a sufficient duration to allow for fungal growth in the control wells (e.g., 25°C for 48-72 hours).

  • Growth Measurement: Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 value by fitting the data to a dose-response curve.

Start Start: Fungal Culture Spore_Suspension Prepare Spore Suspension Start->Spore_Suspension Inoculation Inoculate Wells with Spore Suspension Spore_Suspension->Inoculation Serial_Dilution Prepare this compound Serial Dilutions in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Fungal Growth (OD) Incubation->Measurement Analysis Calculate % Inhibition and EC50 Measurement->Analysis End End: EC50 Value Analysis->End

Caption: Workflow for in vitro antifungal activity assessment.

In Vivo Efficacy Assessment in Seedling Pot Tests

This protocol assesses the preventative, curative, and residual activity of this compound on host plants.

Materials:

  • Seedlings of the host plant (e.g., wheat, barley) grown in pots

  • Fungal inoculum (spore suspension)

  • This compound formulation for spraying

  • Spray chamber or appropriate application equipment

  • Controlled environment growth chamber or greenhouse

Procedure:

A. Preventative Activity:

  • Treatment: Spray the plant seedlings with different concentrations of this compound. Include an untreated control group.

  • Drying: Allow the treated plants to dry completely.

  • Inoculation: Inoculate the treated and control plants with the fungal spore suspension.

  • Incubation: Place the plants in a controlled environment with conditions conducive to disease development (e.g., high humidity, specific temperature and light cycles).

  • Assessment: After a set incubation period, visually assess the disease severity on the leaves using a standardized rating scale. Calculate the percentage of disease control relative to the untreated control.

B. Curative Activity:

  • Inoculation: Inoculate healthy plant seedlings with the fungal spore suspension.

  • Incubation: Allow a specific period for the infection to establish (e.g., 2 days).

  • Treatment: Spray the infected plants with different concentrations of this compound.

  • Further Incubation: Return the plants to the controlled environment for further disease development.

  • Assessment: Assess disease severity as described for the preventative assay.

C. Residual Activity:

  • Treatment: Spray the plant seedlings with different concentrations of this compound.

  • Aging: Keep the treated plants in a greenhouse or growth chamber for a specified period to simulate weathering (e.g., 11 days).

  • Inoculation: Inoculate the "aged" treated plants and a control group with the fungal spore suspension.

  • Incubation and Assessment: Follow the same incubation and assessment steps as for the preventative assay.

cluster_Preventative Preventative Assay cluster_Curative Curative Assay cluster_Residual Residual Assay P_Treat 1. Treat with this compound P_Inoculate 2. Inoculate with Pathogen P_Treat->P_Inoculate P_Incubate 3. Incubate P_Inoculate->P_Incubate P_Assess 4. Assess Disease P_Incubate->P_Assess C_Inoculate 1. Inoculate with Pathogen C_Treat 2. Treat with this compound C_Inoculate->C_Treat C_Incubate 3. Incubate C_Treat->C_Incubate C_Assess 4. Assess Disease C_Incubate->C_Assess R_Treat 1. Treat with this compound R_Age 2. Age Plants R_Treat->R_Age R_Inoculate 3. Inoculate with Pathogen R_Age->R_Inoculate R_Incubate 4. Incubate R_Inoculate->R_Incubate R_Assess 5. Assess Disease R_Incubate->R_Assess

Caption: Experimental workflows for in vivo efficacy testing.

Conclusion

This compound demonstrates potent preventative and curative activity against a broad spectrum of ascomycete fungi, including key cereal pathogens.[2][3][5] Its unique effectiveness against QoI-resistant strains makes it a valuable tool in disease management strategies aimed at overcoming fungicide resistance.[1][4] The provided protocols offer a framework for researchers to further investigate and confirm the efficacy of this compound in various pathosystems.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Metyltetraprole in Lab Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Metyltetraprole in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble compound. Its aqueous solubility is approximately 0.12 mg/L at 20°C and pH 7.[1] This low solubility necessitates the use of organic solvents for preparing stock solutions for most laboratory assays.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing this compound stock solutions for in vitro experiments.[2][3][4] Research articles consistently report the use of DMSO to dissolve this compound before further dilution into aqueous assay media.[2][3] Acetonitrile has also been used as a solvent for this compound solutions.[5][6]

Q3: Can I use other organic solvents to dissolve this compound?

Yes, this compound exhibits solubility in other organic solvents. While DMSO is widely used, other solvents can be considered depending on the specific requirements of your experiment. Refer to the solubility data table below for more options.

Q4: My this compound solution, prepared in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium. What can I do?

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration of this compound: The most straightforward approach is to lower the final working concentration in your assay to a level that remains soluble in the final solvent composition.

  • Optimize the final DMSO concentration: While you want to keep the DMSO concentration low to avoid solvent effects on your biological system (typically ≤ 0.1% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility.[2][7] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to your final aqueous volume, try a serial dilution approach. For example, dilute the DMSO stock in a smaller volume of your aqueous buffer first, and then add this intermediate dilution to the final volume.

  • Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) in the final assay medium to help maintain the solubility of hydrophobic compounds.[8][9] Be sure to test the surfactant for any effects on your specific assay.

  • Gentle mixing and temperature: When diluting the stock, add it dropwise while gently vortexing or swirling the aqueous solution.[10] Warming the aqueous solution slightly (e.g., to 37°C) may also help, but be mindful of the temperature stability of this compound and other assay components.

Q5: Is sonication helpful for dissolving this compound?

Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds like this compound.[11][12][13][14] It can help break down smaller particles and increase the surface area exposed to the solvent, thereby accelerating the dissolution process.[11][14] A bath sonicator is generally recommended to avoid localized heating that can occur with probe sonicators.[14]

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation
Potential Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent to lower the concentration of this compound.
Inadequate mixingVortex the solution for an extended period. Use a bath sonicator for 5-10 minutes to aid dissolution.[11][14]
Low ambient temperatureGently warm the solution in a water bath (e.g., 30-40°C) while mixing. Be cautious not to overheat and degrade the compound.
Poor quality solventEnsure you are using a high-purity, anhydrous grade solvent, as water contamination can reduce solubility.
Issue 2: Cloudiness or Precipitation in the Final Assay Plate
Potential Cause Troubleshooting Step
Exceeding the solubility limit in the final aqueous mediumDecrease the final concentration of this compound.
"Salting out" effect from buffer componentsTest the solubility of this compound in different buffer systems if possible.
Interaction with components in the medium (e.g., proteins in serum)Reduce the serum percentage in your cell culture medium during the treatment period, if your cells can tolerate it.
Insufficient mixing upon dilutionAdd the this compound stock solution dropwise to the final medium while gently vortexing or swirling.[10]
Temperature fluctuationsEnsure your final assay solution is maintained at a constant, appropriate temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C (mg/L)Source
Water (pH 7)0.12[1]
Methanol7,400[1]
Acetone86,000[1]
Ethyl Acetate48,000[1]
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)[2][3][4]
AcetonitrileSoluble (qualitative)[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is adapted from methodologies reported in peer-reviewed literature.[2][3][4]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Bath sonicator

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock for In Vitro Assays

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your aqueous assay buffer or cell culture medium to achieve the final desired concentrations.

  • When diluting, add the this compound stock solution (or the intermediate dilution) to the aqueous medium, not the other way around.

  • Add the stock solution dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.1% for cell-based assays) and include a vehicle control with the same final DMSO concentration.[2][7]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mg/mL Stock in DMSO vortex->stock dilute Serial Dilution in Aqueous Buffer stock->dilute add_to_assay Add to Assay dilute->add_to_assay final Final Assay Concentration add_to_assay->final

Caption: Workflow for preparing this compound solutions for lab assays.

troubleshooting_logic start Precipitation Observed? stock_prep During Stock Preparation? start->stock_prep Yes end_node Soluble Solution start->end_node No assay_prep During Assay Dilution? stock_prep->assay_prep No more_solvent Increase Solvent Volume stock_prep->more_solvent Yes lower_conc Lower Final Concentration assay_prep->lower_conc Yes sonicate Vortex / Sonicate more_solvent->sonicate warm Gently Warm sonicate->warm warm->end_node add_surfactant Add Surfactant (e.g., Tween-80) lower_conc->add_surfactant optimize_dmso Optimize Final DMSO % add_surfactant->optimize_dmso gentle_mixing Gentle, Dropwise Addition optimize_dmso->gentle_mixing gentle_mixing->end_node

Caption: Troubleshooting logic for this compound precipitation issues.

References

troubleshooting inconsistent results in Metyltetraprole field trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during Metyltetraprole field trials.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in the performance of this compound in field trials.

Issue IDQuestionPossible CausesSuggested Actions
MT-T-01 Observed lower than expected efficacy against target pathogens. - Incorrect application timing relative to disease onset.- Suboptimal application coverage.- Unfavorable environmental conditions following application (e.g., heavy rainfall).- Presence of fungal strains with reduced sensitivity (though this compound is effective against many QoI-resistant strains).- Incorrect product dosage.- Review application records to ensure timing coincided with preventative or early curative stages of disease development.- Evaluate sprayer calibration and nozzle configuration to ensure thorough plant coverage.- Consult weather data post-application; consider re-application if significant rainfall occurred shortly after spraying.- If resistance is suspected, collect pathogen samples for laboratory analysis.- Verify that the applied dose aligns with protocol recommendations.
MT-T-02 High variability in disease control observed between replicate plots. - Inconsistent application across plots.- Non-uniform disease pressure across the trial site.- Soil heterogeneity affecting plant health and fungicide uptake.- Edge effects influencing plots differently.- Ensure application equipment is calibrated and operated consistently for all plots.- Assess disease incidence and severity in untreated control plots to map disease distribution.- Analyze soil properties across the trial site to identify potential variations.- Implement border rows and ensure randomized plot designs to minimize edge effects.
MT-T-03 Phytotoxicity symptoms observed on treated plants. - Application at higher than recommended concentrations.- Tank-mixing with incompatible products.- Application during periods of extreme heat or humidity.- Sensitivity of a particular plant variety.- Confirm the correct dilution and application rates were used.- Review the list of tank-mix partners for known incompatibilities.- Avoid spraying during midday heat; opt for early morning or late evening applications.- Document the specific variety showing symptoms and consult technical data sheets for any known sensitivities.
MT-T-04 Inconsistent results compared to previous trials or other locations. - Different environmental conditions (temperature, humidity, rainfall).- Variation in pathogen population and pressure.- Differences in agronomic practices (e.g., irrigation, fertilization).- Crop variety differences.- Conduct a thorough comparison of environmental data between the trials.- Characterize the pathogen populations at each site.- Standardize agronomic practices as much as possible across all trial locations.- Use the same crop variety for comparable trials whenever feasible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[1][2][3] It functions by inhibiting the mitochondrial respiratory chain at Complex III, thereby blocking ATP production in fungal cells.[1][2][3] A key feature of this compound is its unique tetrazolinone moiety, which allows it to be effective against fungal strains that have developed resistance to other QoI fungicides, such as those with the G143A mutation.[3][4]

Q2: What are the optimal application timings for this compound?

A2: For optimal performance, this compound should be applied preventatively or at the very early stages of disease development.[1] Efficacy can be reduced if the application is made after the disease is well-established.[1]

Q3: Can heavy rainfall after application affect the efficacy of this compound?

A3: Yes, heavy rainfall shortly after application can wash off the product from the plant surface and may lead to reduced efficacy. The specific rainfastness period can depend on the formulation and environmental conditions. It is advisable to allow for a sufficient drying period before overhead irrigation or rainfall.

Q4: Is this compound effective against pathogens that are resistant to other fungicides?

A4: Yes, a significant advantage of this compound is its high efficacy against a range of fungal pathogens that have developed resistance to other QoI fungicides.[1][2] Its chemical structure allows it to bind effectively to the target site even in the presence of mutations that confer resistance to older QoIs.[3][4]

Q5: How can I minimize the risk of developing resistance to this compound?

A5: Although this compound is effective against many resistant strains, it is crucial to follow good resistance management practices. This includes rotating or tank-mixing this compound with fungicides that have different modes of action, adhering to recommended application rates and intervals, and integrating non-chemical control methods.

Experimental Protocols

Standard Protocol for Fungicide Field Efficacy Trials (based on EPPO guidelines)

This protocol outlines the general methodology for conducting a field efficacy trial for a fungicide like this compound.

  • Trial Design and Layout:

    • Experimental Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.

    • Replicates: A minimum of four replicates per treatment is advised.

    • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for accurate assessments, typically at least 10 square meters.

    • Treatments: Include an untreated control, this compound at various application rates, and a relevant reference product for comparison.

  • Site Selection and Crop Management:

    • Select a site with a history of the target disease and uniform soil characteristics.

    • Follow standard agronomic practices for the specific crop regarding planting, fertilization, and irrigation to ensure healthy plant growth.

  • Fungicide Application:

    • Equipment: Use a calibrated sprayer that ensures uniform coverage of the plant canopy. Record the type of sprayer, nozzles, pressure, and water volume used.

    • Timing: Apply treatments at the recommended crop growth stage and disease pressure, as specified in the trial protocol.

    • Application Volume: Ensure adequate water volume to achieve thorough coverage without runoff.

  • Data Collection and Assessment:

    • Disease Assessment: Evaluate disease incidence (% of infected plants) and severity (% of tissue affected) at regular intervals after application. Use standardized rating scales.

    • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) and rate the severity.

    • Yield Assessment: At crop maturity, harvest the plots and measure the yield and quality parameters relevant to the crop.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Visualizations

cluster_0 Mitochondrial Respiratory Chain cluster_1 This compound Action ComplexI Complex I Ubiquinone Ubiquinone (Q) Pool ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound in the fungal mitochondrial respiratory chain.

start Inconsistent Field Trial Results Observed check_application Review Application Parameters start->check_application check_environment Analyze Environmental Conditions start->check_environment check_disease Assess Disease Pressure & Distribution start->check_disease check_agronomy Evaluate Agronomic Practices start->check_agronomy conclusion Identify Likely Cause(s) & Implement Corrective Actions check_application->conclusion check_environment->conclusion investigate_resistance Consider Pathogen Resistance Testing check_disease->investigate_resistance check_disease->conclusion check_agronomy->conclusion investigate_resistance->conclusion

Caption: A logical workflow for troubleshooting inconsistent results in this compound field trials.

References

Technical Support Center: Stabilizing Metyltetraprole Solutions for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Metyltetraprole solutions for experimental use. The following information is based on general best practices for handling chemical compounds in a research setting, as detailed public data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Choice: The polarity and proticity of the solvent can significantly impact the solubility and degradation rate of this compound.

  • pH of the Solution: The pH can affect the chemical stability of the compound, potentially leading to hydrolysis or other degradation reactions.

  • Light Exposure: Photodegradation can occur if the compound is sensitive to UV or visible light.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxygen: Oxidation can be a degradation pathway for some organic molecules.

  • Contaminants: The presence of impurities or reactive species in the solvent or on labware can lead to degradation.

Q2: How should I store my this compound stock solution?

A2: For optimal stability, it is recommended to store this compound stock solutions in a cool, dark, and dry place. Aliquoting the stock solution into smaller, single-use vials can minimize freeze-thaw cycles and reduce the risk of contamination. Storage at -20°C or -80°C is a common practice for long-term storage of organic compounds in solution. Always ensure the container is tightly sealed to prevent solvent evaporation and exposure to air.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to several reasons:

  • Low Solubility: The concentration of your solution may be too high for the chosen solvent.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

  • pH Shift: A change in the pH of the solution can affect the ionization state and solubility of the molecule.

To address this, you can try gently warming the solution (if the compound is heat-stable) or sonicating it to help redissolve the precipitate. If the issue persists, you may need to prepare a new solution at a lower concentration or in a different solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitate forms in the solution upon storage. 1. Solution concentration is too high. 2. Storage temperature is too low. 3. The solvent is not optimal.1. Prepare a new solution at a lower concentration. 2. Store the solution at a slightly higher temperature (e.g., 4°C instead of -20°C), if the compound's stability allows. 3. Test the solubility in a different solvent or a co-solvent system.
Loss of biological activity over time. 1. Chemical degradation of this compound. 2. Repeated freeze-thaw cycles. 3. Exposure to light or oxygen.1. Prepare fresh solutions more frequently. 2. Aliquot the stock solution into single-use vials. 3. Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
Inconsistent experimental results. 1. Inaccurate initial concentration due to weighing errors or incomplete dissolution. 2. Degradation of the compound in the experimental media.1. Ensure the compound is fully dissolved before making dilutions. Use a calibrated balance for accurate weighing. 2. Perform a stability test of this compound in your specific experimental buffer or media to determine its half-life under those conditions.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Common Laboratory Solvents

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

Method:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of microcentrifuge tubes.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, sonicate the tube for 5-10 minutes.

  • If the solid is still not dissolved, add another measured volume of the solvent and repeat steps 3 and 4.

  • Continue adding solvent incrementally until the solid is completely dissolved.

  • The solubility can then be calculated (e.g., in mg/mL or mM).

  • Repeat the process for each solvent to be tested.

  • Record the results in a table.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To assess the stability of this compound in a chosen solvent over time at different storage conditions.

Materials:

  • This compound stock solution (in a suitable solvent)

  • HPLC or LC-MS system

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)

  • Amber and clear vials

Method:

  • Prepare a stock solution of this compound at a known concentration.

  • Aliquot the stock solution into several amber and clear vials.

  • Take a time-zero sample for immediate analysis by HPLC or LC-MS to determine the initial concentration and purity.

  • Store the vials at different temperature and light conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.

  • Calculate the percentage of this compound remaining at each time point and condition.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°CObservations
Water9.080.1User to determinee.g., Insoluble, Sparingly soluble
PBS (pH 7.4)~9.0~80User to determinee.g., Insoluble, Sparingly soluble
Ethanol5.224.5User to determinee.g., Soluble, Freely soluble
Methanol6.632.7User to determinee.g., Soluble, Freely soluble
DMSO7.246.7User to determinee.g., Very soluble
Acetonitrile6.237.5User to determinee.g., Soluble, Freely soluble
Acetone5.420.7User to determinee.g., Soluble, Freely soluble

Table 2: Stability of this compound (10 mM in DMSO) under Different Storage Conditions

Storage ConditionTime Point (Days)% this compound RemainingDegradation Products Observed
-80°C, Dark7User to determinee.g., None detected
30User to determinee.g., None detected
-20°C, Dark7User to determinee.g., None detected
30User to determinee.g., Minor peak at RT X.X min
4°C, Dark7User to determinee.g., Minor peak at RT X.X min
30User to determinee.g., Increase in peak at RT X.X min
25°C, Dark1User to determinee.g., Minor peak at RT X.X min
7User to determinee.g., Significant degradation
25°C, Light1User to determinee.g., Multiple degradation peaks
7User to determinee.g., Major degradation

Visualizations

G cluster_solution_prep Solution Preparation cluster_stability_testing Stability Assessment Weigh_this compound Weigh this compound Select_Solvent Select Appropriate Solvent Weigh_this compound->Select_Solvent Dissolve Dissolve with Vortexing and/or Sonication Select_Solvent->Dissolve Filter Sterile Filter (Optional) Dissolve->Filter Store Store at Appropriate Temperature Filter->Store Incubate Incubate under Test Conditions Store->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

G This compound This compound Complex_III Mitochondrial Complex III (Cytochrome bc1) This compound->Complex_III Binds to Qo site Electron_Transport Inhibition of Electron Transport Complex_III->Electron_Transport ATP_Production Decreased ATP Production Electron_Transport->ATP_Production Fungal_Growth Inhibition of Fungal Growth ATP_Production->Fungal_Growth

Caption: Postulated signaling pathway for this compound's fungicidal action.

factors affecting Metyltetraprole performance in different climates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Metyltetraprole in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a Quinone outside Inhibitor (QoI) fungicide.[1][2] It targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi, thereby inhibiting ATP production.[1] Its unique tetrazolinone chemical structure allows it to effectively control fungal strains that have developed resistance to other QoI fungicides, such as those with G143A or F129L mutations in the cytochrome b gene.[1][3]

Q2: Why is this compound effective against QoI-resistant fungal strains?

Conventional QoI fungicides lose efficacy against strains with the G143A mutation due to steric hindrance at the binding site. This compound's compact tetrazolinone pharmacophore is designed to avoid this steric clash, allowing it to maintain its binding and inhibitory activity.[2] Its efficacy against both susceptible and QoI-resistant strains has been demonstrated in numerous studies.[1]

Q3: What is the antifungal spectrum of this compound?

This compound exhibits a broad antifungal spectrum, primarily against Ascomycota.[1] It has shown high efficacy against significant plant pathogens such as Zymoseptoria tritici (Septoria leaf blotch) and Pyrenophora teres (net blotch).[3]

Troubleshooting Guide: Performance Issues in Different Climates

Researchers may encounter variability in this compound's performance due to environmental factors. This guide addresses common issues and provides potential solutions.

Issue 1: Reduced efficacy in high-temperature environments.

  • Potential Cause: While specific data on the thermal degradation of this compound is limited, fungicides can degrade more rapidly at higher temperatures. One study on the fungicide iprodione showed significant degradation at 30°C (86°F) compared to lower temperatures. Increased microbial activity in the soil at higher temperatures can also contribute to faster degradation of soil-applied fungicides.

  • Troubleshooting Steps:

    • Application Timing: In hot climates, consider applying this compound during cooler parts of the day, such as early morning or late evening, to minimize potential thermal degradation on the plant surface.

    • Storage: Ensure that this compound and its formulations are stored according to the manufacturer's instructions, away from direct sunlight and high temperatures.

    • Re-application Interval: In persistently hot conditions, it may be necessary to shorten the interval between applications. Refer to the product label for recommended application intervals and rates.

Issue 2: Inconsistent performance under varying humidity levels.

  • Potential Cause: High humidity can promote fungal growth and disease pressure, potentially making it seem as though the fungicide is less effective. Conversely, very low humidity can affect the hydration of the plant cuticle, which may influence the uptake of the fungicide. For some fungal pathogens, high relative humidity is a key factor for infection and disease development.

  • Troubleshooting Steps:

    • Disease Pressure Monitoring: In high-humidity environments, increase the frequency of disease scouting to apply this compound at the earliest signs of infection.

    • Application Coverage: Ensure thorough spray coverage to reach all parts of the plant, especially in dense canopies where humidity might be higher.

    • Adjuvants: Consider the use of adjuvants that can improve spreading and sticking of the fungicide on the plant surface, which may be beneficial in both high and low humidity conditions. Always check for compatibility before use.

Issue 3: Reduced performance after rainfall.

  • Potential Cause: Rainfall shortly after application can wash the fungicide off the plant surface before it has been adequately absorbed.

  • Troubleshooting Steps:

    • Rainfastness: this compound has demonstrated good rainfastness. In one study, it exhibited long-lasting activity even when subjected to artificial rainfall of 10 mm/h for 3 hours, four days after spraying.[1]

    • Application Timing: Avoid applying this compound if rainfall is imminent. Check weather forecasts and allow for a sufficient drying period after application.

    • Formulation: The formulation of this compound can influence its rainfastness. Emulsifiable concentrate (EC) formulations, as used in some studies, are designed to adhere to the plant surface.[3]

Issue 4: Efficacy reduction under high light intensity.

  • Potential Cause: Some fungicides can be susceptible to photodegradation when exposed to intense sunlight (UV radiation).

  • Troubleshooting Steps:

    • Photostability: this compound has been shown to have sufficient long-lasting efficacy even under ultraviolet exposure in outdoor settings.[1] The photodegradation half-life of this compound in a buffer solution (pH 7) was found to be between 5.7 and 10.2 hours, which is equivalent to natural sunlight in Tokyo in the spring.[1]

    • Application Timing: While photostability appears good, in regions with extreme light intensity, application during periods of lower solar radiation (early morning or late evening) could be a precautionary measure.

Data on Factors Affecting this compound Performance

The following tables summarize available quantitative data on the stability and efficacy of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solutions

pHTemperatureHalf-lifeReference
425°C> 1 year[1]
725°C> 1 year[1]
925°C> 1 year[1]

Table 2: Photodegradation of this compound

ConditionParameterValueReference
Buffer Solution (pH 7)Half-life5.7 - 10.2 hours[1]

Table 3: Soil Dissipation of this compound

Soil ConditionParameterValueReference
Aerobic MetabolismDegradation Half-life (20°C)22.5 - 57.7 days[1]
Field DissipationHalf-life22.5 - 57.7 days[1]

Table 4: Efficacy of this compound against Zymoseptoria tritici in Seedling Pot Tests

Application Rate (g ha⁻¹)Treatment TimingEfficacy (%)Reference
120Preventive100[3]
40Preventive100[3]
13Preventive95.1[3]
4Preventive38.5[3]
40Residual98.8[3]
13Residual63.8[3]
4Residual23.8[3]
40Curative97.6[3]
13Curative62.2[3]
4Curative29.6[3]

Table 5: Efficacy of this compound against Pyrenophora teres in Seedling Pot Tests

Application Rate (g ha⁻¹)Treatment TimingEfficacy (%)Reference
120Preventive~100[3]
40Preventive~100[3]
13Preventive~100[3]
4Preventive57.9[3]
120Residual~100[3]
40Residual~100[3]
13Residual88.7[3]
4Residual43.0[3]
40Curative82.4[3]
4Curative52.8[3]

Experimental Protocols

1. Mycelial Growth Assay (Microtiter Plate Method)

This protocol is used to determine the in vitro antifungal activity of this compound.

  • Materials: 96-well microtiter plates, fungal spore suspension, appropriate growth medium, this compound stock solution (in DMSO), microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the growth medium in the wells of the microtiter plate. Include a control with only DMSO.

    • Add a standardized fungal spore suspension to each well.

    • Incubate the plates under optimal growth conditions for the specific fungus (e.g., temperature, light).

    • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals to monitor fungal growth.

    • Calculate the EC50 value (the concentration of this compound that inhibits fungal growth by 50%) based on the OD readings.[3]

2. Seedling Pot Test for Fungicide Efficacy

This protocol evaluates the preventive, residual, and curative efficacy of this compound on host plants.

  • Materials: Potted seedlings of the host plant, fungal inoculum, this compound formulation, sprayer.

  • Procedure:

    • Preventive Treatment: Spray the seedlings with the this compound formulation. After a set period (e.g., 1 day), inoculate the plants with the fungal pathogen.

    • Residual Treatment: Spray the seedlings with the this compound formulation. After a longer period (e.g., 11 days), inoculate the plants.[3]

    • Curative Treatment: Inoculate the seedlings with the fungal pathogen. After a set period (e.g., 2 days), spray the plants with the this compound formulation.[3]

    • After inoculation, place the plants in a growth chamber with controlled temperature, humidity, and light conditions that are optimal for disease development.

    • After a specific incubation period, assess the disease severity (e.g., percentage of leaf area infected).

    • Calculate the efficacy of the treatment compared to an untreated control.[3]

Visualizations

Metyltetraprole_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone Pool Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP produces UQ->Complex_III e- Cyt_c->Complex_IV e- This compound This compound This compound->Complex_III Inhibits Qo site

Caption: this compound's mode of action in the fungal respiratory chain.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_planta In Planta Assay (Seedling Pot Test) A1 Prepare this compound serial dilutions A2 Inoculate microtiter plates with fungal spores A1->A2 A3 Incubate under controlled conditions A2->A3 A4 Measure optical density A3->A4 A5 Calculate EC50 A4->A5 B1 Treat seedlings with This compound (Preventive/ Residual/Curative) A5->B1 Inform B2 Inoculate with pathogen B1->B2 B3 Incubate in growth chamber B2->B3 B4 Assess disease severity B3->B4 B5 Calculate efficacy B4->B5

Caption: Workflow for evaluating this compound's antifungal activity.

Troubleshooting_Logic cluster_factors Potential Climatic Factors cluster_solutions Troubleshooting Actions Start Reduced Efficacy Observed Temp High Temperature? Start->Temp Humidity High/Low Humidity? Start->Humidity Rain Rainfall after application? Start->Rain Light High Light Intensity? Start->Light Sol_Temp Adjust application timing (cooler parts of day) Temp->Sol_Temp Yes Sol_Humidity Monitor disease pressure Ensure good coverage Humidity->Sol_Humidity Yes Sol_Rain Check weather forecast Allow drying time Rain->Sol_Rain Yes Sol_Light Apply during lower solar radiation periods Light->Sol_Light Yes

Caption: Troubleshooting logic for this compound performance issues.

References

Technical Support Center: Investigating Metyltetraprole Degradation Under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential for Metyltetraprole degradation under UV light. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation rate of this compound in an aqueous solution?

A1: The photodegradation half-life of this compound in a buffer solution at pH 7 is reported to be between 5.7 and 10.2 hours.[1] This is under conditions equivalent to natural sunlight in Tokyo, Japan, during the spring. On soil surfaces, the degradation is significantly slower, with a reported half-life of 196 to 241 days under similar simulated sunlight conditions.

Q2: What is the primary degradation pathway of this compound under UV irradiation?

A2: The main photodegradation pathway for this compound is believed to involve several key steps.[1] It starts with the cleavage of the benzyl ether bond. This is followed by either an intramolecular rearrangement, the replacement of the chlorine atom on the chlorophenyl ring with a hydroxyl group, or the elimination of the chlorophenyl group entirely.[1] Ultimately, this process can lead to the complete mineralization of the compound to carbon dioxide.[1]

Q3: What factors can influence the rate of this compound photodegradation in my experiments?

A3: Several factors can significantly impact the photodegradation rate of pesticides like this compound. These include:

  • pH of the solution: The stability and degradation kinetics of pesticides can be pH-dependent.

  • Wavelength and Intensity of UV light: The energy and intensity of the UV source will directly affect the rate of photochemical reactions.

  • Presence of photosensitizers: Substances such as nitrates, dissolved organic matter, or certain metal ions in the solution can absorb light and transfer the energy to this compound, accelerating its degradation.

  • Temperature: Higher temperatures can sometimes increase the rate of secondary degradation reactions.

  • Initial concentration of this compound: At very high concentrations, self-screening effects can reduce the light penetration and slow down the degradation rate.

Q4: I am observing inconsistent degradation rates in my experiments. What could be the cause?

A4: Inconsistent degradation rates are a common issue in photodegradation studies. Here are some potential causes and troubleshooting steps:

  • Fluctuations in UV lamp output: The intensity of UV lamps can decrease over time. It is crucial to regularly calibrate your light source or use a chemical actinometer to ensure consistent irradiation.

  • Variability in water matrix: If you are using environmental water samples, the composition of dissolved organic matter, nitrates, and other photosensitizers can vary between samples, leading to different degradation rates. Using a standardized buffer solution can help control this variability.

  • Temperature fluctuations: Ensure your experimental setup has adequate temperature control, as temperature can influence reaction kinetics.

  • Inaccurate sample preparation: Ensure precise and consistent preparation of your this compound solutions.

  • HPLC/LC-MS analysis issues: Inconsistent analytical results can be mistaken for variable degradation. Refer to the HPLC & LC-MS/MS Troubleshooting Guide below for potential solutions.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis Troubleshooting

This guide addresses common issues encountered during the analysis of this compound and its degradation products.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible injection solvent- Column overload- Dead volume in the system- Replace the column with a new one of the same type.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Check and tighten all fittings; ensure tubing is cut evenly.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction or leaks- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Check for leaks in the pump and system; perform pump maintenance.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or system- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Prepare fresh mobile phase and flush the system.
Low Signal Intensity - Degradation of the analyte in the autosampler- Ion suppression in the MS source- Incorrect MS parameters- Use cooled autosampler if analyte is unstable.- Dilute the sample to reduce matrix effects.- Optimize MS source parameters (e.g., gas flows, temperatures).
No Peaks Detected - No injection occurred- Detector is off or not properly connected- Incorrect mobile phase composition- Check the autosampler for proper operation.- Ensure the detector is on and all cables are securely connected.- Verify the mobile phase composition and preparation.

Data Presentation

Table 1: Photodegradation Half-life of this compound

MediumpHLight SourceHalf-life (t½)Reference
Buffer Solution7Simulated Sunlight5.7 – 10.2 hours[1]
Soil SurfaceNot SpecifiedSimulated Sunlight196 – 241 days

Note: Data for photodegradation under specific UV wavelengths (UVA, UVB, UVC) and varying pH is not currently available in the reviewed literature.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Photodegradation Study of this compound

This protocol provides a general framework for assessing the photodegradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7)

  • UV photoreactor equipped with a suitable lamp (e.g., Xenon arc lamp simulating sunlight, or specific UVA, UVB, or UVC lamps)

  • Quartz reaction vessels

  • HPLC-UV or LC-MS/MS system

  • Syringe filters (0.22 µm)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.

  • From the stock solution, prepare a working solution of this compound in the chosen aqueous matrix (e.g., pH 7 phosphate buffer) at the desired initial concentration (e.g., 10 mg/L).

3. Photoreaction:

  • Fill the quartz reaction vessels with the this compound working solution.

  • Place the vessels in the photoreactor.

  • Prepare a dark control by wrapping an identical vessel in aluminum foil and placing it in the reactor alongside the other samples.

  • Turn on the UV lamp and start the irradiation.

  • Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

4. Sample Analysis:

  • Immediately after collection, filter the samples through a 0.22 µm syringe filter.

  • Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound.

  • Monitor for the appearance of degradation product peaks in the chromatograms.

5. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).

Protocol 2: Analytical Method for this compound and its Degradation Products using LC-MS/MS

This protocol outlines a general LC-MS/MS method for the quantification of this compound and the identification of its degradation products.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from its more polar degradation products (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of this compound and targeted degradation products. A full scan or product ion scan can be used for the identification of unknown degradation products.

  • MRM Transitions for this compound: To be determined by infusing a standard solution and optimizing the precursor ion and product ions.

  • Source Parameters: Optimize gas flows (nebulizer, heater, curtain gas), ion source temperature, and ion spray voltage for maximum sensitivity.

Mandatory Visualizations

Metyltetraprole_Degradation_Pathway This compound This compound C19H17ClN6O2 Intermediate1 Cleavage of Benzyl Ether Bond This compound->Intermediate1 UV Light Intermediate2 Intramolecular Rearrangement Intermediate1->Intermediate2 Intermediate3 Hydroxylation of Chlorophenyl Ring Intermediate1->Intermediate3 Intermediate4 Elimination of Chlorophenyl Group Intermediate1->Intermediate4 Mineralization Mineralization (CO2) Intermediate2->Mineralization Further Degradation Intermediate3->Mineralization Further Degradation Intermediate4->Mineralization Further Degradation

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Aqueous Working Solution Prep_Stock->Prep_Work Irradiation Irradiate in Photoreactor Prep_Work->Irradiation Dark_Control Dark Control Prep_Work->Dark_Control Sampling Collect Samples at Time Intervals Irradiation->Sampling Dark_Control->Sampling Filtration Filter Samples Sampling->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Analysis Kinetic & Degradation Product Analysis LCMS_Analysis->Data_Analysis

Caption: General workflow for a this compound photodegradation study.

Troubleshooting_Logic Start Inconsistent Degradation Results Check_Light Check UV Lamp Output & Stability Start->Check_Light Check_Matrix Evaluate Water Matrix Consistency Start->Check_Matrix Check_Temp Verify Temperature Control Start->Check_Temp Check_Prep Review Sample Preparation Procedure Start->Check_Prep Check_Analysis Troubleshoot HPLC/LC-MS System Start->Check_Analysis Solution_Light Calibrate/Replace Lamp Use Actinometry Check_Light->Solution_Light If unstable Solution_Matrix Use Standardized Buffer Check_Matrix->Solution_Matrix If variable Solution_Temp Ensure Stable Temp. Check_Temp->Solution_Temp If fluctuating Solution_Prep Ensure Accuracy & Precision Check_Prep->Solution_Prep If inconsistent Solution_Analysis Follow HPLC Troubleshooting Guide Check_Analysis->Solution_Analysis If issues found

Caption: Logical workflow for troubleshooting inconsistent results.

References

Metyltetraprole Application: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective experimental application of Metyltetraprole. Find troubleshooting guidance and frequently asked questions to optimize your spray application parameters and ensure reliable results.

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: How should I dissolve this compound for my experiments? this compound has low water solubility (0.12 mg/L at 20°C)[1]. For in vitro assays and the preparation of stock solutions, it is recommended to dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO)[2]. For spray applications, commercial formulations are typically emulsifiable concentrates designed for dilution in water[1]. If using a pure compound, a high-quality surfactant may be necessary to ensure a stable emulsion for spraying.

  • Q2: What is the recommended concentration of DMSO for in vivo and in vitro experiments? For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects on cells. For animal studies, the DMSO concentration should be kept as low as possible, typically below 10% for normal mice and below 2% for more sensitive models like nude or transgenic mice[3]. It is always advisable to include a solvent-only control in your experimental design[3].

  • Q3: Does this compound require protection from light? While specific photostability data is not readily available in the provided results, it is good laboratory practice to store solutions of organic compounds, including fungicides, in amber vials or otherwise protected from light to prevent potential degradation[3]. The pure compound is a white powder[1].

  • Q4: What are the storage and stability recommendations for this compound? this compound is stable under normal conditions[4][5]. For long-term storage, the powder form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for one month[2]. The compound is stable at room temperature for short periods, such as during shipping[2].

Application & Troubleshooting

  • Q5: I'm seeing inconsistent results in my spray experiments. What could be the cause? Inconsistent results can stem from several factors:

    • Uneven Spray Coverage: Ensure your spray nozzle is providing a uniform spray pattern and that the distance to the target is consistent.

    • Improper Formulation: If not using a commercial formulation, your spray solution may not be stable. Check for precipitation or separation of this compound. The use of a suitable adjuvant or surfactant can improve emulsion stability.

    • Droplet Size: The size of your spray droplets can affect deposition and coverage. Fine droplets may drift, while overly coarse droplets can lead to runoff.

    • Environmental Conditions: Factors like temperature, humidity, and air currents in your experimental setup (e.g., greenhouse) can influence spray deposition and efficacy.

  • Q6: What application rates are typically used for this compound? In field trials, this compound has been shown to be effective at rates of 40 g ha⁻¹ for controlling Zymoseptoria tritici on wheat[6]. For seedling pot tests, preventive applications at 40 and 120 g ha⁻¹ have demonstrated complete control of this pathogen[6]. The spray volume used in these field studies was between 200–250 L ha⁻¹[6]. Researchers should adjust these rates based on the scale and nature of their specific experiments.

  • Q7: How can I optimize my spray parameters for a lab or greenhouse setting? A systematic approach is recommended:

    • Nozzle Selection: Start with a flat-fan or cone nozzle, which are common for research applications.

    • Pressure Adjustment: Begin with the manufacturer's recommended pressure range for your chosen nozzle and adjust as needed to achieve the desired droplet size and spray pattern.

    • Spray Volume: Calibrate your sprayer to determine the output volume per unit area. This will allow you to apply a precise dose.

    • Visual Assessment: Use water-sensitive paper to visualize your spray coverage and droplet distribution. Adjust nozzle type, pressure, and spray height to achieve uniform coverage.

  • Q8: Is this compound effective against fungicide-resistant pathogens? Yes, a key characteristic of this compound is its effectiveness against strains of fungi, such as Zymoseptoria tritici and Pyrenophora teres, that have developed resistance to other Quinone outside Inhibitor (QoI) fungicides[2][3][6][7][8]. This is attributed to its unique tetrazolinone structure, which allows it to bind effectively to the target site even in the presence of common resistance-conferring mutations like G143A[7][9][10].

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₇ClN₆O₂[2]
Molecular Weight396.83 g/mol [2]
CAS Number1472649-01-6[2]
AppearanceWhite to yellowish powder[1]
Water Solubility0.12 mg/L (at 20°C, pH 7)[1]
LogP4.6[2]
StabilityStable under normal conditions[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for further dilution in experimental assays.

  • Materials:

    • This compound (pure compound)

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term use[2].

Protocol 2: In Vitro Antifungal Activity Assay (Microtiter Plate Method)

  • Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a target fungal pathogen. This protocol is adapted from methodologies described for testing against Zymoseptoria tritici[2].

  • Materials:

    • This compound stock solution (in DMSO)

    • Appropriate liquid growth medium for the target fungus

    • Fungal inoculum (spore suspension or mycelial fragments)

    • Sterile 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the liquid growth medium. Final concentrations might range from 0.0001 to 3 mg/L[2]. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

    • Add the various concentrations of this compound to the corresponding wells. Include a positive control (no fungicide) and a negative control (no fungus)[2].

    • Incubate the plates under conditions suitable for the growth of the target fungus.

    • Measure fungal growth by reading the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader[2].

    • Correct the optical density values by subtracting the value for the blank (medium only) wells.

    • Calculate the EC₅₀ value by performing a probit analysis or other suitable statistical method[2].

Visualizations

Metyltetraprole_Mode_of_Action cluster_complex_III Mitochondrial Complex III (bc1 complex) Ubiquinol Ubiquinol Qo_site Qo Site Ubiquinol->Qo_site donates electron Cytochrome_c Cytochrome_c Qo_site->Cytochrome_c transfers electron ATP_Production ATP Production (Cellular Energy) Cytochrome_c->ATP_Production leads to This compound This compound This compound->Qo_site blocks Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Inhibition X

Caption: Mode of action of this compound in the fungal respiratory chain.

Spray_Optimization_Workflow cluster_prep Preparation cluster_cal Calibration & Testing cluster_refine Refinement A Prepare this compound Spray Solution B Select Initial Nozzle (e.g., Flat-Fan) A->B C Set Initial Spray Pressure B->C D Place Water-Sensitive Paper on Target Area C->D E Perform Test Spray D->E F Analyze Droplet Pattern & Coverage E->F G Adjust Pressure, Height, or Nozzle Type F->G Coverage Uneven H Optimal Coverage Achieved F->H Coverage Uniform G->E Re-test

Caption: Workflow for optimizing spray application parameters in a lab setting.

References

Technical Support Center: Detecting Metyltetraprole Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and managing resistance to the fungicide Metyltetraprole in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other QoI fungicides?

This compound is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class. It functions by inhibiting the mitochondrial respiratory chain at Complex III.[1][2] Unlike many other QoI fungicides, this compound has shown high efficacy against fungal strains that have developed resistance to older QoIs through common mutations such as G143A and F129L in the cytochrome b gene.[1][3]

Q2: What are the known mechanisms of resistance to QoI fungicides?

The primary mechanism of resistance to traditional QoI fungicides is target-site modification, most notably the G143A mutation in the cytochrome b gene, which can lead to a high level of resistance.[3] Another mutation, F129L, also confers resistance, albeit to a lesser degree.[1][3] Additionally, non-target-site mechanisms like multi-drug resistance (MDR), often caused by the overexpression of efflux pumps such as Major Facilitator Superfamily (MFS) transporters, can contribute to reduced fungicide sensitivity.[3]

Q3: Is there any known resistance to this compound?

Currently, widespread, high-level resistance to this compound has not been extensively reported in the literature. Its novelty means that fungal populations have had limited exposure. However, as with any fungicide, there is a risk of resistance development. Monitoring fungal populations for shifts in sensitivity is crucial.

Q4: What are the first steps I should take if I suspect this compound resistance?

If you observe a decrease in the efficacy of this compound in your experiments or field trials, a systematic investigation is recommended. This should begin with in vitro susceptibility testing to determine the EC50 values of your fungal isolates and compare them to a known sensitive or wild-type strain.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible EC50 values in in vitro susceptibility assays.
  • Possible Cause 1: Inconsistent Inoculum. The density of the fungal spores or mycelial fragments in the inoculum is critical for reproducible results.

    • Solution: Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of spores or mycelial fragments for each experiment.

  • Possible Cause 2: Media Composition and pH. The composition and pH of the growth medium can significantly impact fungal growth and the activity of the fungicide.[4]

    • Solution: Use a standardized, high-quality growth medium. Ensure the pH is consistent across all plates and experiments. Buffer the medium if necessary.

  • Possible Cause 3: Incubation Time and Temperature. Suboptimal incubation conditions can lead to variable fungal growth, affecting the final EC50 determination.[4]

    • Solution: Adhere strictly to the recommended incubation times and temperatures for the specific fungal species you are working with. Ensure your incubator maintains a stable temperature. For some fungi, a 48-hour incubation may be more reliable than 24 hours.[4]

  • Possible Cause 4: "Trailing" Effect. Some fungistatic agents can produce a "trailing" effect, where there is partial growth inhibition over a wide range of concentrations, making the endpoint difficult to determine.[4]

    • Solution: Read the minimum inhibitory concentration (MIC) at the lowest drug concentration that produces a significant reduction in growth (e.g., 50% or 90%) compared to the control. This should be standardized across all experiments.

Problem 2: My fungal isolates show reduced sensitivity to this compound, but I cannot find any known mutations in the cytochrome b gene.
  • Possible Cause 1: Non-Target-Site Resistance. The resistance may not be due to alterations in the target protein. Overexpression of efflux pumps (MDR) can reduce the intracellular concentration of the fungicide.[3][5]

    • Solution: Investigate the expression levels of known efflux pump genes, such as those from the MFS transporter family, using quantitative PCR (qPCR).

  • Possible Cause 2: Novel Target-Site Mutations. It is possible that novel mutations in the cytochrome b gene, other than G143A or F129L, are responsible for the reduced sensitivity.

    • Solution: Sequence the entire cytochrome b gene of your resistant isolates and compare it to the sequence from sensitive isolates to identify any novel single nucleotide polymorphisms (SNPs).

  • Possible Cause 3: Other Cellular Mechanisms. Other mechanisms, such as alterations in metabolic pathways that degrade the fungicide or changes in cellular stress responses, could be involved.[5]

    • Solution: This may require more advanced techniques like transcriptomics (RNA-seq) or proteomics to identify differentially expressed genes or proteins in the presence of this compound.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing using Broth Microdilution

This protocol is adapted from the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in sterile saline with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the suspension to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer.

    • Dilute the stock suspension in the test medium to the final inoculum size.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.

    • Include a drug-free control well and a solvent control well.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Seal the plate and incubate at the optimal temperature for the fungal species for 24-72 hours.[7]

  • Determination of EC50:

    • Read the optical density (OD) of each well using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.

    • Determine the EC50 value (the concentration of this compound that inhibits 50% of fungal growth) using a dose-response curve fitting software.

Data Presentation

Table 1: Example EC50 Values (µg/mL) for this compound and a Traditional QoI Fungicide against different fungal isolates.

Isolate IDFungal SpeciesCytochrome b GenotypeThis compound EC50Traditional QoI EC50Resistance Factor (this compound)Resistance Factor (Traditional QoI)
WT-01Zymoseptoria triticiWild-Type0.050.11.01.0
R-G143AZymoseptoria triticiG143A0.15>1003.0>1000
R-F129LPyrenophora teresF129L0.125.02.450
MDR-01Zymoseptoria triticiWild-Type0.250.55.05.0

Resistance Factor = EC50 of test isolate / EC50 of wild-type isolate.

Mandatory Visualizations

experimental_workflow start Suspected Resistance (Field Observation/Lab) protocol1 In Vitro Susceptibility Assay (Broth Microdilution) start->protocol1 data_analysis EC50 Determination and Resistance Factor Calculation protocol1->data_analysis decision Resistance Confirmed? data_analysis->decision mol_analysis Molecular Analysis decision->mol_analysis Yes end_sensitive Isolate is Sensitive decision->end_sensitive No seq Sequence Cytochrome b Gene mol_analysis->seq qpcr qPCR for Efflux Pump Expression mol_analysis->qpcr end_resistant Characterize Resistance Mechanism seq->end_resistant qpcr->end_resistant

Caption: Workflow for Investigating Suspected this compound Resistance.

resistance_mechanisms cluster_cell Fungal Cell cluster_resistance Potential Resistance Mechanisms fungicide This compound (QoI Fungicide) cell_membrane Fungal Cell Membrane fungicide->cell_membrane Enters Cell complex3 Complex III (Cytochrome bc1) fungicide->complex3 Inhibits mitochondrion Mitochondrion efflux_pump Efflux Pump (MFS Transporter) efflux_pump->fungicide Expels Fungicide mutation Target-Site Mutation (e.g., in Cytochrome b) mutation->complex3 Alters Target Site overexpression Efflux Pump Overexpression overexpression->efflux_pump Increases Pumps

Caption: Potential Mechanisms of Fungal Resistance to this compound.

References

Technical Support Center: Enhancing Metyltetraprole Formulation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Metyltetraprole for enhanced efficacy.

Troubleshooting Guides

This section addresses common issues that may arise during the formulation and application of this compound, providing potential causes and solutions in a question-and-answer format.

Wettable Powder (WP) Formulations

Question: My this compound WP formulation is showing poor dispersibility and forming clumps when mixed with water. What could be the cause and how can I fix it?

Answer:

Poor dispersibility of a wettable powder formulation can be attributed to several factors:

  • Inadequate Wetting Agent: The wetting agent may be insufficient or incompatible with the this compound active ingredient or the carrier used.

  • Particle Size Issues: The particle size of the active ingredient or carrier may be too large or have an undesirable distribution, leading to poor wetting and dispersion.

  • Improper Mixing Procedure: Incorrect order of addition or insufficient agitation during mixing can lead to clumping.

  • Water Quality: The hardness and pH of the water used for dilution can affect the performance of the dispersing and wetting agents.[1][2]

Solutions:

  • Optimize Wetting Agent: Experiment with different types and concentrations of wetting agents. Non-ionic surfactants are commonly used in WP formulations.[1][3]

  • Milling and Particle Size Analysis: Ensure that the active ingredient and carrier are milled to an appropriate particle size (typically <25 µm for WPs).[4] Conduct particle size analysis to verify the distribution.

  • Proper Mixing: Prepare a slurry by pre-mixing the WP with a small amount of water before adding it to the main spray tank.[5] Ensure continuous and adequate agitation throughout the mixing and application process.[6][7]

  • Water Conditioning: Test the pH and hardness of the dilution water. If necessary, use a water conditioning agent or buffer to adjust the pH to a slightly acidic to neutral range (pH 5.5-7), which is generally optimal for the stability of many pesticides.[8]

Question: I'm observing phytotoxicity (e.g., leaf burn, spotting) on the test plants after applying my this compound WP formulation. What are the likely causes and how can I mitigate this?

Answer:

Phytotoxicity from a WP formulation is less common than with solvent-based formulations but can still occur. Potential causes include:

  • High Concentration of Active Ingredient: The application rate may be too high for the specific plant species or growth stage.

  • Uneven Application: Poor dispersion leading to "hot spots" of high fungicide concentration on the plant surface.

  • Adjuvant Incompatibility: Certain adjuvants, especially penetrants, can increase the uptake of the active ingredient to phytotoxic levels.

  • Environmental Conditions: Application during periods of high temperature or humidity can increase the risk of phytotoxicity.[9]

Solutions:

  • Dose-Response Evaluation: Conduct dose-response studies to determine the optimal application rate that provides efficacy without causing plant damage.

  • Improve Formulation Homogeneity: Ensure the WP is well-dispersed in the spray tank to guarantee uniform coverage.

  • Adjuvant Selection: If using adjuvants, select those with a known low phytotoxicity profile and conduct compatibility tests before large-scale application.

  • Application Timing: Avoid spraying during the hottest parts of the day or when humidity is excessively high.[9]

Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) Formulations

Question: My this compound EC formulation is showing phase separation (creaming or sedimentation) upon storage. What is causing this instability?

Answer:

Phase separation in an EC formulation is a sign of instability. The primary causes are:

  • Inappropriate Emulsifier System: The type or concentration of the emulsifier may not be suitable for the solvent and active ingredient combination.

  • Solvent Incompatibility: The solvent system may not be able to keep the this compound active ingredient fully dissolved, especially at varying temperatures.

  • Water Contamination: The presence of even small amounts of water can disrupt the stability of an EC formulation.

  • Storage Conditions: Extreme temperatures (both high and low) can accelerate the degradation of the formulation and lead to phase separation.

Solutions:

  • Optimize Emulsifier Package: A blend of non-ionic and anionic surfactants is often used to create a stable emulsion. Experiment with different hydrophilic-lipophilic balance (HLB) values to find the optimal emulsifier system.

  • Solvent Selection: Choose a solvent system with good solvency for this compound across a wide temperature range. A Japanese patent for a liquid this compound formulation suggests the use of ε-caprolactone as a first solvent and an aromatic hydrocarbon as a second solvent.[10]

  • Quality Control: Ensure all components are anhydrous and that the formulation is protected from moisture during manufacturing and storage.

  • Stability Testing: Conduct accelerated and long-term stability studies at various temperatures to assess the shelf-life of the formulation.[11]

Question: My this compound SC formulation shows a significant increase in viscosity and becomes difficult to pour after storage. What is happening?

Answer:

An increase in viscosity, or thickening, in an SC formulation can be due to:

  • Crystal Growth: The active ingredient may be slightly soluble in the aqueous phase, leading to Ostwald ripening where larger crystals grow at the expense of smaller ones. This can create a network of particles that increases viscosity.

  • Inadequate Dispersant: The dispersant may not be effectively preventing the flocculation or agglomeration of the solid particles.

  • Incorrect Rheology Modifier: The type or concentration of the thickener may be inappropriate, leading to time-dependent viscosity changes.

  • Interaction between Components: Unforeseen interactions between the active ingredient, dispersants, and other formulants can lead to thickening.

Solutions:

  • Particle Size Optimization: Mill the active ingredient to a fine and uniform particle size (typically <5 µm) to reduce the driving force for crystal growth.[12]

  • Dispersant Selection: Use a high-quality polymeric dispersant that provides strong steric or electrostatic stabilization.

  • Rheology Modifier Evaluation: Experiment with different rheology modifiers (e.g., xanthan gum, clays) to achieve long-term viscosity stability.

  • Compatibility Studies: Conduct thorough compatibility testing of all formulation components.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[13][14] It acts by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[14][15] This binding blocks the transfer of electrons, which in turn inhibits ATP synthesis, the primary energy source for the fungal cell.[16][17] A key feature of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides due to the G143A mutation in the cytochrome b gene.[14]

Q2: What are the existing formulations of this compound?

A2: this compound is commercially available in at least two formulation types:

  • Wettable Powder (WP): For example, "Muketsu DX" is a WP formulation containing 4.5% (w/w) this compound and 50% (w/w) mancozeb.[13]

  • Emulsifiable Concentrate (EC): An EC formulation of this compound has been used in field and greenhouse efficacy tests.[12][18][19][20]

Q3: How can I improve the rainfastness of my this compound formulation?

A3: Rainfastness, the ability of a fungicide to resist wash-off by rain, is crucial for maintaining efficacy. Here are some strategies to improve it:

  • Incorporate Stickers/Adhesion Agents: Adding a sticker or a spreader-sticker adjuvant to the formulation or tank-mix can improve the adhesion of the fungicide deposit to the leaf surface.[8]

  • Optimize Particle Size: For WP and SC formulations, smaller, more uniform particles may adhere better to the leaf surface.

  • Use of Systemic Properties: this compound has locally systemic (translaminar) properties, meaning it can penetrate into the leaf tissue.[10] Enhancing this penetration through the use of appropriate adjuvants can improve rainfastness, as the active ingredient within the leaf is protected from wash-off.[21]

  • Drying Time: Allow for adequate drying time after application before a rain event. A general guideline is that a significant rainfall within 2 hours of application can wash off a large portion of the fungicide.[21]

Q4: What types of adjuvants are recommended for use with this compound?

A4: The choice of adjuvant depends on the specific formulation and the target application. General recommendations for improving the efficacy of fungicides like this compound include:

  • Non-ionic Surfactants (NIS): These are often used to improve the spreading and wetting of the spray solution on the leaf surface, which is particularly important for plants with waxy or hairy leaves.[6][8]

  • Oils (Crop Oil Concentrates or Methylated Seed Oils): These can enhance the penetration of the active ingredient through the plant cuticle, which can be beneficial for systemic fungicides like this compound.[8]

  • Stickers: These adjuvants increase the adhesion of the fungicide to the leaf surface, improving rainfastness.[8]

  • Buffers/Acidifiers: These can be used to adjust the pH of the spray solution to an optimal range for the stability of the active ingredient.[8]

It is crucial to perform compatibility tests (e.g., a jar test) before tank-mixing any adjuvant with a this compound formulation to ensure there are no adverse physical or chemical interactions.[1][2]

Q5: Are there any known compatibility issues when tank-mixing this compound with other pesticides?

A5: While specific data on this compound tank-mix compatibility is limited in the provided search results, general principles of tank mixing should be followed. Incompatibility can lead to the formation of precipitates, uneven application, and reduced efficacy of one or both active ingredients.[2] It is always recommended to consult the product label for any known incompatibilities and to perform a jar test before mixing large quantities.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal SpeciesFormulation TypeEC50 (mg/L)Reference
Zymoseptoria triticiTechnical Grade (in DMSO)0.0022[18]
Pyrenophora teresTechnical Grade (in DMSO)0.0048[18]
Botrytis cinereaTechnical Grade (in DMSO)0.054[18]
Rhizoctonia solaniTechnical Grade (in DMSO)0.020[18]

Table 2: In Vivo Efficacy of this compound (EC Formulation) in Seedling Pot Tests

PathogenHost PlantApplication TypeApplication Rate (g ai/ha)% ControlReference
Zymoseptoria triticiWheatPreventive40100[18]
Zymoseptoria triticiWheatCurative (5 days post-inoculation)4097.6[19]
Pyrenophora teresBarleyPreventive40~100[18]
Pyrenophora teresBarleyCurative (2 days post-inoculation)4082.4[18]

Experimental Protocols

Protocol 1: Evaluation of Formulation Stability (Accelerated Storage Test)

Objective: To assess the physical and chemical stability of a this compound formulation under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the this compound formulation (e.g., WP, EC, or SC) in its final proposed packaging.

  • Storage Conditions: Place the samples in a stability chamber at an elevated temperature, typically 54°C for 14 days, which is a standard accelerated storage condition for many pesticide formulations. For some products, testing at 40°C for a longer duration may also be relevant.[22]

  • Initial Analysis (Time 0): Before placing the samples in the stability chamber, perform a comprehensive analysis of each batch, including:

    • Appearance: Visual inspection for homogeneity, color, and phase separation.

    • Active Ingredient Content: Quantification of this compound concentration using a validated analytical method (e.g., HPLC).

    • pH: Measurement of the pH of a 1% dilution in deionized water.

    • Viscosity (for liquids): Measurement using a viscometer.

    • Suspensibility (for WP/SC): Determination of the amount of active ingredient that remains suspended after a specified time in a standard water.

    • Emulsion Stability (for EC): Observation of the stability of the emulsion formed upon dilution.

  • Final Analysis (After 14 days): After the storage period, allow the samples to return to room temperature and repeat the full analysis performed at Time 0.

  • Evaluation: Compare the results from the initial and final analyses. The formulation is considered stable if the changes in the measured parameters are within pre-defined acceptable limits.

Protocol 2: In Vitro Fungicide Efficacy Assay (Microtiter Plate Method)

Objective: To determine the half-maximal effective concentration (EC50) of different this compound formulations against a target fungal pathogen.

Methodology:

  • Inoculum Preparation: Culture the target fungus on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in a suitable liquid medium to a standardized concentration (e.g., 1 x 10^4 spores/mL).

  • Fungicide Dilution Series: Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., DMSO for technical grade, water for formulated products). Create a serial dilution of the stock solution to obtain a range of test concentrations (e.g., 0.001 to 100 mg/L).

  • Assay Setup: In a 96-well microtiter plate, add a small aliquot of each fungicide dilution to the wells. Then, add the fungal inoculum to each well. Include control wells with no fungicide and wells with the formulation blank (without the active ingredient).

  • Incubation: Incubate the microtiter plates under conditions suitable for the growth of the target fungus (e.g., specific temperature and light cycle).

  • Growth Assessment: After a defined incubation period, measure the fungal growth in each well. This can be done by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the untreated control. Use a suitable statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.[18]

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ComplexI Complex I (NADH Dehydrogenase) CoenzymeQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoenzymeQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoenzymeQ ComplexIII Complex III (Cytochrome bc1) CoenzymeQ->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ROS Reactive Oxygen Species (ROS) ComplexIII->ROS ATP_Depletion ATP Depletion ComplexIII->ATP_Depletion ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase ATP ATP ATPSynthase->ATP Inhibition_of_Growth Inhibition of Fungal Growth (Spore Germination, Mycelial Growth) ATP->Inhibition_of_Growth Energy for Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress This compound This compound This compound->ComplexIII Inhibition ATP_Depletion->Inhibition_of_Growth Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Stress->Apoptosis

Caption: Mechanism of action of this compound via inhibition of the mitochondrial respiratory chain.

Experimental_Workflow cluster_Formulation_Development Formulation Development cluster_Characterization_and_Optimization Characterization & Optimization cluster_Performance_Evaluation Performance Evaluation Start Define Formulation Objectives Component_Screening Screen Active Ingredient, Carriers, Solvents, and Adjuvants Start->Component_Screening Prototype_Formulation Prepare Prototype Formulations (WP, EC, SC) Component_Screening->Prototype_Formulation PhysChem_Testing Physicochemical Stability Testing Prototype_Formulation->PhysChem_Testing Efficacy_Screening In Vitro Efficacy Screening (EC50) Prototype_Formulation->Efficacy_Screening Optimization Optimize Formulation (e.g., adjuvant concentration, particle size) PhysChem_Testing->Optimization Efficacy_Screening->Optimization Greenhouse_Trials Greenhouse/ Growth Chamber Trials (Phytotoxicity, Efficacy) Optimization->Greenhouse_Trials Field_Trials Field Trials (Efficacy, Rainfastness, Crop Safety) Greenhouse_Trials->Field_Trials Final_Formulation Final Formulation Selection Field_Trials->Final_Formulation

Caption: General workflow for the development and evaluation of an enhanced this compound formulation.

References

Technical Support Center: Minimizing Off-Target Effects of Metyltetraprole in Ecological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Metyltetraprole in ecological studies.

FAQs: Understanding and Mitigating Off-Target Effects of this compound

Q1: What is this compound and what are its known on-target effects?

This compound is a novel fungicide developed by Sumitomo Chemical.[1][2] It belongs to the Quinone outside Inhibitors (QoI) group and functions by inhibiting the mitochondrial complex III in fungi.[3][4] This mechanism disrupts the electron transport chain, ultimately leading to fungal cell death. A key advantage of this compound is its effectiveness against fungal strains that have developed resistance to other QoI fungicides.[3][4]

Q2: What are the primary concerns regarding off-target effects of this compound in the environment?

The primary concern is its toxicity to non-target organisms, particularly aquatic life. Safety data sheets classify this compound as "very toxic to aquatic life with long lasting effects".[5] Studies on zebrafish have shown that while not causing significant mortality at concentrations up to 100 µg/L, it can induce hyperactivity and alter gene expression. Additionally, this compound is persistent in the soil, with a degradation half-life (DT50) ranging from 242 to 397 days in field studies.[1] This persistence increases the potential for long-term exposure to soil-dwelling organisms and the possibility of runoff into aquatic ecosystems.

Q3: What are the known ecotoxicity values for this compound for common non-target organisms?

Quantitative data on the ecotoxicity of this compound for a wide range of non-target organisms is still emerging. However, some key data points are available:

OrganismTest TypeEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)AcuteLL50 (96-hour)>100 mg/L[6]
Zebrafish (Danio rerio)AcuteMortality (7 dpf)No significant mortality up to 100 µg/L[7]
Aquatic EnvironmentHazard ClassificationVery toxic to aquatic life with long lasting effects[5]
Soil EnvironmentPersistenceDT50 (Field)242 - 397 days[1]

Q4: How can I minimize the risk of this compound runoff into aquatic environments?

Several strategies can be employed to reduce the movement of this compound from treated fields into water bodies:

  • Establish Vegetative Buffer Strips: Planting vegetation between treated areas and water bodies can help filter runoff and absorb the fungicide.

  • Optimize Application Timing: Avoid applying this compound when heavy rainfall is forecasted.

  • Utilize Precision Application Technology: Employing modern sprayers with drift reduction nozzles can minimize off-target spray.

  • Incorporate into Soil: For some applications, incorporating the fungicide into the soil can reduce the amount available for surface runoff.

Q5: Are there methods to promote the degradation of this compound in soil?

Given its persistence, enhancing the degradation of this compound in soil is a key area of research. Bioremediation, which involves using microorganisms to break down contaminants, is a promising approach. While specific microbes that effectively degrade this compound are still under investigation, promoting a healthy and diverse soil microbial community through practices like adding organic matter may enhance the breakdown of this and other pesticides.

Troubleshooting Guide: Addressing Common Issues in this compound Experiments

This guide provides solutions to specific problems that may arise during ecological studies involving this compound.

Problem 1: Observed toxicity in non-target aquatic organisms in a microcosm/mesocosm study.

  • Possible Cause: Leaching or runoff of this compound from the terrestrial component of the experimental setup.

  • Troubleshooting Steps:

    • Verify Application Rate: Double-check calculations to ensure the correct dosage was applied.

    • Analyze Water Samples: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound in the water.

    • Implement Mitigation Measures: If concentrations are above desired levels, introduce mitigation strategies like creating small-scale vegetative buffer zones or using a formulation with lower runoff potential if available.

    • Conduct Dose-Response Assessment: If the source of contamination cannot be immediately controlled, conduct a dose-response experiment with the observed concentrations on the affected species to understand the toxicological impact.

Problem 2: Inconsistent results in soil organism toxicity tests.

  • Possible Cause: Uneven distribution of this compound in the soil matrix or variability in soil properties.

  • Troubleshooting Steps:

    • Standardize Soil Homogenization: Ensure a consistent and thorough method for mixing this compound into the soil to achieve a uniform concentration.

    • Characterize Soil: Analyze key soil parameters such as organic matter content, pH, and texture, as these can influence the bioavailability and toxicity of the fungicide.

    • Control Environmental Conditions: Maintain consistent temperature, moisture, and lighting conditions for all experimental units.

    • Increase Replication: A higher number of replicates can help to account for natural variability in biological responses.

Problem 3: Difficulty in detecting and quantifying this compound in environmental samples.

  • Possible Cause: Inadequate analytical methodology or sample preparation.

  • Troubleshooting Steps:

    • Method Validation: Ensure the analytical method (e.g., LC-MS/MS) is properly validated for the specific matrix (water, soil, sediment, or tissue) being analyzed. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.

    • Optimize Extraction: The efficiency of extracting this compound from the sample matrix is critical. Experiment with different solvent systems and extraction techniques (e.g., solid-phase extraction for water, QuEChERS for soil and tissue) to maximize recovery.

    • Use of Internal Standards: Incorporate a labeled internal standard of this compound to correct for matrix effects and variations in instrument response.

Experimental Protocols & Visualizations

Protocol 1: Assessing the Acute Toxicity of this compound to Daphnia magna

This protocol is adapted from OECD Guideline 202 for acute immobilization tests.

Objective: To determine the 48-hour EC50 (median effective concentration) of this compound for Daphnia magna.

Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a dilution series in reconstituted water to achieve the desired test concentrations. A solvent control group should also be prepared.

  • Experimental Setup:

    • Use glass beakers containing the test solutions.

    • Introduce a set number of daphnids (e.g., 20) into each beaker.

    • Maintain the beakers under controlled conditions (e.g., 20 ± 2°C, 16-hour light/8-hour dark photoperiod).

  • Observations: At 24 and 48 hours, record the number of immobilized daphnids in each concentration. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis A Prepare this compound Stock Solution B Create Dilution Series in Reconstituted Water A->B C Introduce Daphnia magna Neonates B->C D Incubate under Controlled Conditions (48h) C->D E Record Immobilization at 24h & 48h D->E F Calculate EC50 Value E->F

Workflow for Daphnia magna Acute Toxicity Test
Protocol 2: Evaluating the Impact of this compound on Earthworm (Eisenia fetida) Reproduction

This protocol is based on OECD Guideline 222 for earthworm reproduction tests.

Objective: To determine the No-Observed-Effect-Concentration (NOEC) and ECx (concentration causing x% effect) of this compound on the reproduction of Eisenia fetida.

Methodology:

  • Test Organism: Adult Eisenia fetida with a well-developed clitellum.

  • Soil Preparation: Use a standardized artificial soil. Thoroughly mix this compound into the soil to achieve a range of concentrations. Include a control group with untreated soil.

  • Experimental Setup:

    • Place a defined weight of the prepared soil into glass containers.

    • Introduce a set number of adult earthworms (e.g., 10) into each container.

    • Maintain the containers in a controlled environment (e.g., 20 ± 2°C, continuous light) for 28 days, providing food as needed.

  • Adult Assessment: After 28 days, remove the adult worms, record mortality, and measure their biomass.

  • Reproduction Assessment: Incubate the soil from each container for another 28 days. At the end of this period, count the number of juvenile earthworms.

  • Data Analysis: Statistically compare the number of juveniles and adult biomass between the control and treatment groups to determine the NOEC and calculate ECx values.

cluster_setup Experimental Setup cluster_exposure Exposure & Assessment cluster_analysis Data Analysis A Prepare this compound-Treated Soil B Introduce Adult Earthworms A->B C 28-day Adult Exposure B->C D Assess Adult Mortality & Biomass C->D E 28-day Juvenile Incubation C->E F Count Juvenile Earthworms E->F G Determine NOEC & ECx for Reproduction F->G

Workflow for Earthworm Reproduction Test
Signaling Pathway: this compound's Mode of Action

This compound inhibits the mitochondrial respiratory chain at Complex III (Cytochrome bc1 complex). This disruption blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the cell's primary energy currency.

Ubiquinol Ubiquinol ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- transfer CytoC Cytochrome c ComplexIII->CytoC e- transfer ATP_Prod ATP Production CytoC->ATP_Prod This compound This compound This compound->ComplexIII Inhibits

This compound's Inhibition of Mitochondrial Respiration

References

Validation & Comparative

A Comparative Analysis of Metyltetraprole and Azoxystrobin in Combating Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of fungicides demonstrates resilience against evolving fungal pathogens.

For researchers, scientists, and professionals in drug development, the emergence of fungicide resistance is a critical challenge. This guide provides an objective comparison of Metyltetraprole and Azoxystrobin, focusing on their efficacy against resistant fungal strains, supported by experimental data.

This compound, a novel fungicide, has demonstrated remarkable efficacy against a wide range of fungal diseases, including those that have developed resistance to existing Quinone outside Inhibitor (QoI) fungicides like Azoxystrobin.[1][2] Both fungicides target the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a crucial process for fungal respiration.[3][4][5] However, the structural uniqueness of this compound, specifically its tetrazolinone moiety, allows it to remain effective against fungal strains that have developed resistance to other QoIs.[6][7]

The primary mechanism of resistance to Azoxystrobin and other strobilurin fungicides is a single point mutation, G143A, in the cytochrome b gene.[8] This substitution leads to a significant reduction in the binding affinity of the fungicide to its target site, rendering it ineffective.[9] In contrast, this compound has been shown to be largely unaffected by the G143A mutation, as well as other resistance-conferring mutations like F129L.[10][11]

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and Azoxystrobin against various wild-type (WT) and QoI-resistant (QoI-R) fungal isolates. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth, and the Resistance Factor (RF), which is the ratio of the EC50 of the resistant strain to the EC50 of the wild-type strain.

Table 1: In Vitro Antifungal Activity (EC50 in mg/L) of this compound and Azoxystrobin against Wild-Type (WT) and G143A Mutant Strains of Various Plant Pathogenic Fungi.

Fungal SpeciesFungicideWT (EC50 mg/L)G143A Mutant (EC50 mg/L)
Zymoseptoria triticiThis compound0.0022Not significantly different
Azoxystrobin< 0.1 (sensitive)> 1 (resistant)
Pyrenophora teresThis compound0.0048Not significantly different
Azoxystrobin--
Various AscomycetesThis compound0.0020 - 0.054-

Data compiled from multiple studies.[1]

Table 2: Resistance Factors (RF) of this compound and Azoxystrobin against Fungal Strains with G143A and F129L Mutations.

MutationFungicideMean Resistance Factor (RF)
G143A This compound1.6
Azoxystrobin> 400
Pyraclostrobin> 2000
F129L This compound2.1
Azoxystrobin90.6
Pyraclostrobin15.8

The Resistance Factor (RF) is calculated as EC50 of the resistant strain / EC50 of the wild-type strain. A higher RF indicates a greater loss of efficacy against the resistant strain. Data shows that this compound's efficacy is minimally affected by these common resistance mutations, unlike Azoxystrobin and Pyraclostrobin.[10]

Table 3: Field Efficacy of this compound against Septoria Leaf Blotch (Zymoseptoria tritici) in Fields with a High Percentage (>90%) of QoI-Resistant Strains.

FungicideApplication Rate (g/ha)Efficacy (%)
This compound-Higher than Pyraclostrobin
Pyraclostrobin220Lower and more variable

In field trials, this compound demonstrated consistently high efficacy against Z. tritici populations dominated by QoI-resistant strains, whereas the performance of Pyraclostrobin was significantly reduced and more variable.[1]

Mechanism of Action and Resistance

Both this compound and Azoxystrobin are classified as Quinone outside Inhibitors (QoIs), belonging to FRAC Group 11.[3][4] They function by blocking the electron transfer at the Qo site of complex III in the fungal mitochondrial respiratory chain, which ultimately inhibits ATP synthesis and leads to fungal cell death.[5][12][13]

The widespread use of Azoxystrobin has led to the selection of fungal populations with mutations in the cytochrome b gene, most notably the G143A substitution.[8] This single amino acid change sterically hinders the binding of Azoxystrobin to the Qo site, dramatically reducing its effectiveness.[9]

This compound, despite also being a QoI, possesses a unique tetrazolinone chemical structure.[6][14] This structural difference is key to its ability to bypass the resistance conferred by the G143A mutation.[7][9] It is hypothesized that the tetrazolinone moiety of this compound interacts differently with the Qo binding pocket, allowing it to maintain its inhibitory activity even in the presence of the alanine residue at position 143.[9]

Fungicide_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Inhibition by QoI Fungicides cluster_resistance Resistance Mechanism Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient drives synthesis Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Qo site This compound This compound This compound->Complex_III Inhibits Qo site G143A G143A Mutation in Cytochrome b Gene Altered_Qo Altered Qo Binding Site G143A->Altered_Qo Reduced_Binding Reduced Azoxystrobin Binding Altered_Qo->Reduced_Binding No_Effect This compound Binding Unaffected Altered_Qo->No_Effect Reduced_Binding->Azoxystrobin No_Effect->this compound

Caption: Mechanism of action of QoI fungicides and the impact of the G143A resistance mutation.

Experimental Protocols

The determination of fungicide efficacy is typically conducted through a series of in vitro and in vivo experiments.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)

This method is commonly used to determine the EC50 values of fungicides against fungal isolates.

  • Fungal Isolate Preparation: Fungal isolates are grown on a suitable agar medium, such as potato dextrose agar (PDA).[1] Spores are harvested and suspended in a liquid medium.

  • Fungicide Dilution Series: A serial dilution of the test fungicide (e.g., this compound, Azoxystrobin) is prepared in a liquid medium in the wells of a microtiter plate.

  • Inoculation: A standardized suspension of fungal spores is added to each well of the microtiter plate containing the fungicide dilutions. Control wells without any fungicide are also included.

  • Incubation: The microtiter plates are incubated under controlled conditions (temperature and light) conducive to fungal growth.

  • Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) of each well using a microplate reader.

  • EC50 Calculation: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.[1]

Experimental_Workflow_EC50 A 1. Fungal Culture (e.g., on PDA) B 2. Spore Suspension Preparation A->B D 4. Inoculation of Wells with Spore Suspension B->D C 3. Serial Dilution of Fungicides in Microtiter Plate C->D E 5. Incubation D->E F 6. Growth Measurement (Optical Density) E->F G 7. Data Analysis and EC50 Calculation F->G

Caption: A generalized workflow for determining the EC50 value of a fungicide using a microtiter plate assay.

Greenhouse and Field Trials

To evaluate the efficacy of fungicides under more realistic conditions, greenhouse and field trials are conducted.

  • Plant Cultivation: The host plants (e.g., wheat, barley) are grown in pots in a greenhouse or in plots in the field.[1]

  • Fungicide Application: The test fungicides are applied to the plants at specified rates and growth stages. Untreated control plants are also maintained.

  • Inoculation: Plants are artificially inoculated with a suspension of fungal spores, often of a known resistant strain. In field trials, natural infection is also monitored.

  • Disease Assessment: After a suitable incubation period, the severity of the disease is assessed on the leaves of the treated and untreated plants. This is often done by visually estimating the percentage of leaf area covered by disease symptoms.

  • Efficacy Calculation: The efficacy of the fungicide is calculated as the percentage reduction in disease severity in the treated plants compared to the untreated control plants.[1]

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in environments where resistance to existing QoI fungicides is prevalent. Its unique chemical structure allows it to effectively control a broad spectrum of fungal pathogens, including strains carrying the G143A and F129L mutations that confer resistance to Azoxystrobin.[2][10] The extensive experimental data demonstrates the superior and more stable performance of this compound against these resistant strains, both in vitro and in field conditions.[1][6] For researchers and professionals in the field of crop protection, this compound offers a valuable new tool for sustainable disease management and a compelling case for the continued development of novel fungicidal agents to combat the ever-evolving challenge of pathogen resistance.

References

Validating the Binding Site of Metyltetraprole on Cytochrome b: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metyltetraprole is a novel fungicide that targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in fungi.[1][2] It is classified as a Quinone outside Inhibitor (QoI), binding to the Qo site of cytochrome b.[1][2][3][4][5] A key feature of this compound is its efficacy against fungal strains that have developed resistance to older QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][4][6][7][8] This guide provides a comparative analysis of this compound's binding and efficacy with alternative QoI fungicides, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Other QoI Fungicides

The primary mechanism of resistance to traditional QoI fungicides, such as azoxystrobin and pyraclostrobin, is the G143A mutation in the cytochrome b gene. This substitution of glycine (G) with alanine (A) at position 143 introduces steric hindrance that prevents the binding of these fungicides.[1][6] this compound's unique, compact tetrazolinone pharmacophore is designed to overcome this steric clash, allowing it to maintain its binding and inhibitory activity.[1][7]

The following table summarizes the comparative antifungal activity (EC50 values) and resistance factors (RF) of this compound and other QoIs against wild-type and resistant fungal strains. A lower EC50 value indicates higher potency, and a resistance factor close to 1 indicates no loss of efficacy against the resistant strain.

FungicideFungal SpeciesCytochrome b GenotypeEC50 (mg/L)Resistance Factor (RF)Reference
This compound Zymoseptoria triticiWild-Type~0.00027~1[9]
Zymoseptoria triticiG143A~0.00022[9]
Pyrenophora teresWild-Type~0.016~1[9]
Pyrenophora teresF129L~0.030[9]
Azoxystrobin Various Plant PathogensG143A->200[8][9]
Various Plant PathogensG137R, G137S, L299F, etc.-3.0 - 175.1[9]
Pyraclostrobin Zymoseptoria triticiG143ASignificantly Reduced Efficacy-[6]

Experimental Protocols for Binding Site Validation

The validation of this compound's binding site and its efficacy against resistant strains involves a combination of in vitro, in vivo, and in silico methods.

Antifungal Susceptibility Testing

This method determines the concentration of a fungicide required to inhibit fungal growth by 50% (EC50).

  • Fungal Isolates : Wild-type and characterized mutant strains (e.g., G143A, F129L in the cytochrome b gene) of the target fungus are used.

  • Culture : Fungal isolates are grown on a suitable medium, such as potato dextrose agar (PDA) or in a liquid medium.

  • Assay : A range of fungicide concentrations is prepared in a solvent like dimethyl sulfoxide (DMSO) and added to the growth medium in microtiter plates.

  • Inoculation : A standardized suspension of fungal spores or mycelial fragments is added to each well.

  • Incubation : The plates are incubated under controlled conditions (temperature, light) for a specific period.

  • Data Analysis : Fungal growth is measured, often by optical density. The EC50 values are then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration. The resistance factor is calculated as the ratio of the EC50 of the mutant strain to the EC50 of the wild-type strain.

Mitochondrial Respiration Assay

This assay directly measures the inhibitory effect of the compound on the mitochondrial respiratory chain.

  • Mitochondria Isolation : Mitochondria are isolated from fungal protoplasts or mycelia through differential centrifugation.

  • Assay Buffer : Isolated mitochondria are suspended in a respiration buffer containing substrates for complex III, such as succinate or ubiquinol.

  • Oxygen Consumption : The rate of oxygen consumption is measured using an oxygen electrode.

  • Inhibition Measurement : The fungicide is added at various concentrations, and the inhibition of oxygen consumption is recorded. This confirms that the fungicide's mode of action is the inhibition of the respiratory chain at Complex III.[6][10]

Site-Directed Mutagenesis and Heterologous Expression

This technique provides direct evidence of a specific amino acid's role in fungicide binding and resistance.

  • Gene Cloning : The cytochrome b gene from a susceptible fungus is cloned into an expression vector.

  • Mutagenesis : The gene is altered to introduce specific mutations, such as G143A.

  • Heterologous Expression : The wild-type and mutated genes are expressed in a host organism that lacks its own functional cytochrome bc1 complex, such as certain strains of Saccharomyces cerevisiae.

  • Susceptibility Testing : The susceptibility of the transformed yeast strains to the fungicide is then tested as described above. This allows for the direct assessment of the impact of the mutation on fungicide efficacy.

Computational Modeling and Docking

In silico methods provide insights into the molecular interactions between the fungicide and its target protein.

  • Homology Modeling : A three-dimensional model of the fungal cytochrome b protein is built based on the known crystal structures of related proteins.[11]

  • Molecular Docking : The fungicide molecule is computationally "docked" into the Qo binding site of both the wild-type and mutant protein models.

  • Binding Energy Calculation : The binding free energy of the fungicide to both protein variants is calculated. A favorable binding energy for this compound to the G143A mutant, in contrast to older QoIs, supports its mechanism of overcoming resistance.[11]

Cryo-Electron Microscopy (Cryo-EM)

This advanced imaging technique can determine the high-resolution structure of the fungicide bound to the cytochrome bc1 complex.

  • Sample Preparation : The purified cytochrome bc1 complex is incubated with the fungicide.

  • Cryo-EM Data Collection : The complex is flash-frozen, and a large number of images are collected using a transmission electron microscope.

  • Structure Determination : The images are processed to reconstruct a high-resolution 3D model of the protein-ligand complex. This provides direct visualization of the binding mode and the specific amino acid interactions, explaining how this compound accommodates the G143A mutation.[12][13]

Visualizing Experimental Workflows

experimental_workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular & Structural Analysis fungal_isolates Fungal Isolates (Wild-Type & Mutant) susceptibility_testing Antifungal Susceptibility Testing fungal_isolates->susceptibility_testing mito_isolation Mitochondria Isolation fungal_isolates->mito_isolation ec50_rf Calculate EC50 & Resistance Factor (RF) susceptibility_testing->ec50_rf binding_mode Determine High-Resolution Binding Mode respiration_assay Mitochondrial Respiration Assay mito_isolation->respiration_assay complex_iii_inhibition Confirm Complex III Inhibition respiration_assay->complex_iii_inhibition mutagenesis Site-Directed Mutagenesis (e.g., G143A) heterologous_expression Heterologous Expression (e.g., in Yeast) mutagenesis->heterologous_expression yeast_susceptibility Susceptibility Testing of Transformants heterologous_expression->yeast_susceptibility protein_modeling Computational Protein Modeling docking Molecular Docking & Binding Energy protein_modeling->docking cryo_em Cryo-Electron Microscopy cryo_em->binding_mode

Caption: Workflow for validating the binding site and efficacy of this compound.

Signaling Pathway Inhibition

This compound functions by interrupting the mitochondrial electron transport chain, which is essential for ATP production.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- No_ATP ATP Production Inhibited Complex_III->No_ATP Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Synthase->No_ATP This compound This compound This compound->Complex_III Binds to Qo site

Caption: Inhibition of the electron transport chain by this compound at Complex III.

References

cross-resistance analysis between Metyltetraprole and other QoI fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Metyltetraprole's performance against resistant fungal strains reveals a significant advantage over conventional Quinone outside Inhibitor (QoI) fungicides. This guide presents key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, providing researchers and drug development professionals with critical insights into this novel fungicide.

This compound, a novel QoI fungicide, has demonstrated remarkable efficacy against a broad spectrum of plant pathogenic fungi, including strains that have developed resistance to other fungicides in the same class.[1][2] This unique characteristic positions this compound as a vital tool in fungicide resistance management strategies.[3][4] Unlike traditional QoIs, its chemical structure allows it to effectively bind to the target site even in the presence of common resistance-conferring mutations.[1][5]

Comparative Performance Analysis: this compound vs. Other QoIs

Extensive in vitro and in vivo studies have consistently shown that this compound maintains its antifungal activity against pathogens harboring the G143A and F129L mutations in the cytochrome b gene, the primary mechanism of resistance to strobilurin fungicides.[3][6][7] In stark contrast, the efficacy of older QoIs like pyraclostrobin and azoxystrobin is significantly diminished in the presence of these mutations.[3]

Table 1: In Vitro Antifungal Activity (EC50 in mg/L) of this compound and Other QoIs against Wild-Type (WT) and G143A Mutant Strains of Various Plant Pathogenic Fungi.
Fungal SpeciesStrainThis compoundPyraclostrobinAzoxystrobin
Zymoseptoria triticiWT<0.1<0.1<0.1
G143A<0.1>2000>400
Pyrenophora teresWT0.019--
G143A->2000>400
Ramularia collo-cygniWT<0.1--
G143A0.0029>2000>400
Pyrenophora tritici-repentisWT<0.1--
G143A->2000>400

Data sourced from multiple studies.[3][4]

Table 2: Resistance Factors (RF) of this compound and Other QoIs in Fungal Strains with G143A and F129L Mutations.
Fungal SpeciesMutationThis compound RFPyraclostrobin RFAzoxystrobin RF
Zymoseptoria triticiG143A<5>2000>400
Pyrenophora teresF129L<55-150-
Pyrenophora tritici-repentisF129L<55-150-

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the wild-type isolate.[4] An RF value greater than 100 indicates a high level of resistance.[3]

The data clearly illustrates that while traditional QoIs exhibit extremely high resistance factors in mutant strains, the resistance factor for this compound remains consistently low, often below five.[1][3] This indicates a lack of significant cross-resistance between this compound and other QoI fungicides.[3]

Experimental Protocols

The following methodologies are standard for assessing fungicide efficacy and cross-resistance.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)

This method is used to determine the half-maximal effective concentration (EC50) of a fungicide.

  • Fungal Isolate Preparation: Fungal isolates (both wild-type and resistant strains) are cultured on an appropriate medium, such as potato dextrose agar (PDA).[8] Spore suspensions are prepared and adjusted to a specific concentration.

  • Fungicide Dilution Series: A serial dilution of the test fungicides (this compound, pyraclostrobin, azoxystrobin, etc.) is prepared in a suitable solvent and then added to 96-well microtiter plates containing a liquid growth medium.

  • Inoculation and Incubation: The fungal spore suspension is added to each well of the microtiter plates. The plates are then incubated under controlled conditions (temperature and light) conducive to fungal growth.

  • Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength using a microplate reader.

  • EC50 Calculation: The EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%, is calculated using probit analysis or other statistical methods.[4]

Seedling Pot Tests for In Vivo Efficacy

This method evaluates the protective and curative activity of fungicides on host plants.

  • Plant Cultivation: Seedlings of a susceptible host plant (e.g., wheat for Zymoseptoria tritici) are grown in pots under greenhouse conditions.

  • Fungicide Application: The test fungicides are applied to the seedlings at various concentrations. For protective assays, the fungicide is applied before inoculation with the pathogen. For curative assays, the fungicide is applied after inoculation.

  • Pathogen Inoculation: A spore suspension of the pathogen is sprayed onto the seedlings.

  • Incubation and Disease Assessment: The inoculated plants are kept in a controlled environment with optimal conditions for disease development. After a specific incubation period, the disease severity is assessed visually or using imaging techniques.

  • Efficacy Calculation: The efficacy of the fungicide is calculated based on the reduction in disease severity compared to untreated control plants.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Fungal_Isolates Fungal Isolates (WT & Resistant) Inoculation Inoculation with Spore Suspension Fungal_Isolates->Inoculation Pathogen_Inoculation Pathogen Inoculation Fungal_Isolates->Pathogen_Inoculation Fungicide_Solutions Fungicide Stock Solutions Serial_Dilution Serial Dilution in Microtiter Plates Fungicide_Solutions->Serial_Dilution Fungicide_Application Fungicide Application Fungicide_Solutions->Fungicide_Application Serial_Dilution->Inoculation Incubation_invitro Incubation Inoculation->Incubation_invitro Growth_Measurement Growth Measurement (OD) Incubation_invitro->Growth_Measurement EC50_Calculation EC50 Value Calculation Growth_Measurement->EC50_Calculation Data_Analysis Cross-Resistance Analysis (Resistance Factor Calculation) EC50_Calculation->Data_Analysis Plant_Cultivation Host Plant Cultivation Plant_Cultivation->Fungicide_Application Fungicide_Application->Pathogen_Inoculation Incubation_invivo Incubation Pathogen_Inoculation->Incubation_invivo Disease_Assessment Disease Severity Assessment Incubation_invivo->Disease_Assessment Disease_Assessment->Data_Analysis

Caption: Experimental workflow for cross-resistance analysis.

The mode of action for QoI fungicides, including this compound, is the inhibition of mitochondrial respiration at the Qo site of the cytochrome bc1 complex (Complex III).[6][9][10] This disruption of the electron transport chain halts ATP synthesis, leading to fungal cell death.[6][9]

Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I ubiquinone Ubiquinone (Q) Complex_I->ubiquinone e- Complex_II Complex II Complex_II->ubiquinone e- Complex_III Complex III (Cytochrome bc1) cytochrome_c Cytochrome c Complex_III->cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP produces ubiquinone->Complex_III e- cytochrome_c->Complex_IV e- Cell_Death Fungal Cell Death ATP->Cell_Death depletion leads to QoIs QoI Fungicides (e.g., Azoxystrobin) QoIs->Complex_III inhibit This compound This compound This compound->Complex_III inhibit G143A_Mutation G143A Mutation G143A_Mutation->QoIs blocks binding

Caption: QoI fungicide mode of action and resistance.

The G143A mutation in the cytochrome b protein of Complex III causes steric hindrance that prevents the binding of conventional QoI fungicides.[1] However, the unique chemical structure of this compound allows it to bypass this steric clash and maintain its inhibitory activity.[5]

Conclusion

References

A Comparative Analysis of the Environmental Impact of Metyltetraprole and Traditional Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A new generation fungicide, Metyltetraprole, demonstrates a potentially favorable environmental profile when compared to several widely used traditional fungicides. This analysis, based on available ecotoxicological and environmental fate data, provides a comparative overview for researchers, scientists, and drug development professionals.

This compound is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, which is also known as strobilurins. It functions by inhibiting the mitochondrial respiration in fungi.[1] While it shares a mode of action with other strobilurin fungicides, its unique tetrazolinone chemical structure allows it to be effective against fungal strains that have developed resistance to other QoIs.[2][3] This comparison guide evaluates the environmental impact of this compound against a selection of traditional and widely used fungicides: Chlorothalonil (a multi-site inhibitor), Mancozeb (a dithiocarbamate), and Azoxystrobin and Pyraclostrobin (conventional QoI fungicides).

Executive Summary of Environmental Impact Comparison

The available data suggests that this compound may offer a reduced environmental risk profile in certain areas compared to the selected traditional fungicides. Notably, it exhibits lower toxicity to earthworms and potentially rapid degradation in soil. However, data gaps remain, particularly concerning its toxicity to bees and a definitive bioaccumulation potential. The following tables provide a detailed comparison of the key environmental impact parameters.

Data Presentation: Quantitative Comparison of Fungicides

Table 1: Environmental Fate Properties

FungicideSoil Degradation Half-life (DT50, days)Aquatic Degradation Half-life (DT50, days)Bioaccumulation Potential (Log Kow)
This compound 12 - 42 (aerobic)[4]Data not available3.4
Chlorothalonil 5 - 35[5]0.008 - 0.03 (photolysis)[6]2.9[5]
Mancozeb < 2 (aerobic)[7]0.7 (pH 7)[2]1.33[7]
Azoxystrobin 11 - 108[8]21 (water phase, sediment system)[8]2.5[8]
Pyraclostrobin 12 - 101[9]1.1 (photolysis)[10]3.99[9]

Table 2: Ecotoxicity to Non-Target Organisms

FungicideAvian (Bobwhite Quail, LD50 mg/kg bw)Fish (Rainbow Trout, 96h LC50 mg/L)Aquatic Invertebrate (Daphnia magna, 48h EC50 mg/L)Honeybee (Contact, 48h LD50 µ g/bee )Earthworm (Eisenia fetida, 14d LC50 mg/kg soil)
This compound >2000>100>40[11]Data not available>1000[12]
Chlorothalonil >2000[5]0.038[5]0.078[5]>101[5]344[5]
Mancozeb >2000[7]1.9[7]1.2[7]>159[7]>1000[13]
Azoxystrobin >2000[8]0.47[8]0.28[8]>200[8]>1000[8]
Pyraclostrobin >2000[9]0.006[9]0.016[9]>100[9]>1000[9]

Experimental Protocols and Methodologies

The data presented in this guide are primarily based on studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Diagram 1: General Experimental Workflow for Ecotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance Preparation Exposure Exposure of Organisms to Test Substance TestSubstance->Exposure TestOrganisms Test Organism Acclimation TestOrganisms->Exposure TestSystem Test System Setup TestSystem->Exposure Observations Record Mortalities & Sub-lethal Effects Exposure->Observations Analysis Chemical Analysis of Test Concentrations Exposure->Analysis StatisticalAnalysis Statistical Analysis (e.g., LC50/EC50 calculation) Observations->StatisticalAnalysis Analysis->StatisticalAnalysis Report Final Report Generation StatisticalAnalysis->Report

Caption: A generalized workflow for conducting ecotoxicity studies.

Key Experimental Protocols:
  • Acute Oral and Contact Toxicity to Honeybees (OECD 213 & 214): These tests determine the median lethal dose (LD50) of a substance to honeybees.[4] In the oral toxicity test (OECD 213), bees are fed a sucrose solution containing the test substance.[13] For the contact toxicity test (OECD 214), the substance is applied directly to the thorax of the bees.[1][6][14][15] Mortality is typically assessed over 48 to 96 hours.[4]

  • Acute Immobilisation Test in Daphnia sp. (OECD 202): This study assesses the acute toxicity of substances to aquatic invertebrates, typically Daphnia magna.[7] The daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[9][16][17]

  • Acute Toxicity Test in Fish (OECD 203): This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish, commonly rainbow trout or zebrafish.[18][19] Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is calculated.[10][20][21]

  • Acute Toxicity Test in Earthworms (OECD 222): This test evaluates the effects of substances on the reproductive output of earthworms.[22][23] Adult earthworms are exposed to the test substance mixed into artificial soil for eight weeks, and the number of offspring is compared to a control group.[24][25]

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][3][26][27][28] The time it takes for 50% of the substance to degrade (DT50) is a key endpoint.

  • Aerobic Mineralisation in Surface Water (OECD 309): This simulation test measures the biodegradation of a substance in aerobic natural surface water, providing an indication of its persistence in aquatic environments.[29][30][31][32][33]

  • Bioconcentration in Fish (OECD 305): This test determines the potential for a chemical to accumulate in fish from the surrounding water.[5][34][35][36][37] The bioconcentration factor (BCF) is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water.

Mode of Action and Environmental Impact Pathways

This compound, Azoxystrobin, and Pyraclostrobin are all QoI fungicides. Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disrupts the electron transport chain, ultimately leading to a cessation of ATP synthesis and fungal cell death.

Diagram 2: Simplified Signaling Pathway of QoI Fungicides

G QoI QoI Fungicide (this compound, Azoxystrobin, Pyraclostrobin) ComplexIII Cytochrome bc1 Complex (Complex III) QoI->ComplexIII Binds to Qo site & inhibits ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Part of ATP ATP Synthesis ElectronTransport->ATP Disrupted CellDeath Fungal Cell Death ATP->CellDeath Lack of energy leads to

Caption: Mode of action of QoI fungicides.

The environmental impact of these fungicides is determined by their fate and toxicity in various environmental compartments.

Diagram 3: Logical Relationship of Environmental Impact Assessment

G cluster_fate Environmental Fate cluster_exposure Exposure of Non-Target Organisms cluster_effects Ecotoxicological Effects Fungicide Fungicide Application Persistence Persistence (DT50 in soil & water) Fungicide->Persistence Mobility Mobility (Leaching, Runoff) Fungicide->Mobility Exposure Exposure Persistence->Exposure Mobility->Exposure Bioaccumulation Bioaccumulation (BCF, Log Kow) Bioaccumulation->Exposure Aquatic Aquatic Organisms (Fish, Invertebrates) Toxicity Toxicity (LC50, EC50, LD50, NOEC) Aquatic->Toxicity Terrestrial Terrestrial Organisms (Bees, Earthworms, Birds) Terrestrial->Toxicity Risk Environmental Risk Toxicity->Risk Exposure->Aquatic Exposure->Terrestrial

Caption: Factors influencing the environmental risk of fungicides.

Conclusion

This compound presents a potentially improved environmental profile compared to some traditional fungicides, particularly in terms of its lower toxicity to earthworms and its moderate persistence in soil. Its high efficacy against resistant fungal strains also offers a valuable tool for integrated pest management, potentially reducing the overall fungicide load on the environment. However, the current lack of comprehensive, publicly available data on its toxicity to crucial non-target organisms like bees and its full bioaccumulation potential necessitates a cautious approach. Further independent research is required to fully elucidate its environmental impact and to confirm its long-term sustainability as a viable alternative to older fungicide chemistries. Researchers and drug development professionals should consider these factors when evaluating this compound for use in agricultural systems and in the development of new crop protection strategies.

References

Metyltetraprole: A Breakthrough in Combating G143A Mutant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Metyltetraprole's efficacy demonstrates its significant advantage over conventional QoI fungicides in managing resistant pathogens. This guide provides an in-depth look at the experimental data, protocols, and mechanisms of action that underscore its performance.

This compound, a novel Quinone outside Inhibitor (QoI) fungicide, has emerged as a highly effective solution against plant pathogenic fungal strains carrying the G143A mutation in the cytochrome b gene.[1][2][3][4][5][6][7] This mutation confers high levels of resistance to traditional QoI fungicides, such as azoxystrobin and pyraclostrobin, posing a significant challenge to disease management in various crops.[1][6][8][9][10] this compound's unique chemical structure, featuring a tetrazolinone moiety, allows it to overcome the steric hindrance caused by the G143A substitution, thereby maintaining its binding efficacy to the target site.[1][4][6][7][11]

Comparative Efficacy Against G143A Mutants

In vitro and in vivo studies have consistently shown that this compound exhibits potent activity against G143A mutant strains, with its efficacy being largely unaffected by the presence of the mutation. The resistance factor (RF), which is the ratio of the EC50 value for the resistant strain to that of the sensitive wild-type strain, for this compound is typically around 1 or less.[1][3] In contrast, conventional QoI fungicides exhibit a dramatic loss of efficacy, with RF values often exceeding 100.[1][3]

Table 1: In Vitro Antifungal Activity (EC50 in mg/L) against Zymoseptoria tritici
CompoundSensitive Wild-Type StrainG143A-harboring Resistant StrainResistance Factor (RF)
This compound0.00220.0025 - 0.0088~1-4
Pyraclostrobin~0.01>10>1000
Azoxystrobin~0.02>20>1000

Data compiled from multiple sources.[1][2][3][5]

Table 2: In Planta Efficacy against Septoria Leaf Blotch (Zymoseptoria tritici) on Wheat
TreatmentApplication Rate (g/ha)Disease Control on Wild-Type Strain (%)Disease Control on G143A Mutant Strain (%)
This compound83HighHigh
Pyraclostrobin83CompleteSignificantly Reduced
Prothioconazole200Not specifiedEffective

Data from greenhouse experiments.[1][2]

Mechanism of Action and Resistance

This compound, like other QoI fungicides, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, inhibiting electron transport and thereby disrupting ATP synthesis, which is essential for fungal cellular processes.[1][2][4][6][9] The G143A mutation in the cytochrome b gene results in the substitution of glycine with alanine at position 143. This seemingly minor change introduces a methyl group that sterically hinders the binding of conventional QoI fungicides to the Qo site of the cytochrome bc1 complex.[1][6][8][9][10]

This compound's innovative tetrazolinone ring structure is more compact and adaptable, allowing it to fit into the altered binding pocket of the G143A mutant enzyme, thus maintaining its inhibitory activity.[1][4][6][7]

Fungicide_Action_and_Resistance cluster_0 Mitochondrial Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site ATP_Synthase ATP Synthase Qo_site->ATP_Synthase Electron Transport ATP ATP ATP_Synthase->ATP Generates This compound This compound Qo_site_WT Wild-Type Qo Site This compound->Qo_site_WT Binds & Inhibits Qo_site_Mutant Mutated Qo Site This compound->Qo_site_Mutant Binds & Inhibits (Effective) Conventional_QoI Conventional QoI (e.g., Azoxystrobin) Conventional_QoI->Qo_site_WT Conventional_QoI->Qo_site_Mutant Binding Impaired (Ineffective) G143A_Mutation G143A Mutation (Steric Hindrance)

Figure 1. Mechanism of this compound's efficacy against G143A mutants.

Experimental Protocols

The evaluation of this compound's efficacy involved a series of standardized in vitro and in vivo experiments.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)
  • Fungal Isolates: Cultures of both wild-type and confirmed G143A mutant strains of the target pathogen (e.g., Zymoseptoria tritici) are grown on a suitable agar medium.

  • Inoculum Preparation: A spore suspension is prepared by flooding the agar plates with sterile distilled water and adjusting the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Fungicide Dilution Series: A serial dilution of this compound and other tested fungicides is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then in a liquid growth medium within a 96-well microtiter plate.

  • Incubation: An aliquot of the spore suspension is added to each well of the microtiter plate. The plates are then incubated under controlled conditions (temperature, light) for a period sufficient for fungal growth in the control wells (typically 3-7 days).

  • Data Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) is then calculated by fitting the data to a dose-response curve.

Experimental_Workflow start Start culture Culture Fungal Strains (Wild-Type & G143A Mutant) start->culture spore_prep Prepare Spore Suspension culture->spore_prep inoculate Inoculate Plates with Spore Suspension spore_prep->inoculate dilution Prepare Fungicide Dilution Series in Microtiter Plate dilution->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Fungal Growth (Optical Density) incubate->measure calculate Calculate EC50 Values measure->calculate end End calculate->end

Figure 2. In vitro antifungal activity experimental workflow.

In Planta Efficacy Trial (Wheat Seedling Assay)
  • Plant Cultivation: Wheat seedlings are grown in pots under greenhouse conditions until they reach a specific growth stage (e.g., second leaf stage).

  • Fungicide Application: The seedlings are sprayed with this compound and other fungicides at specified application rates. Control plants are left untreated.

  • Inoculation: After a defined period (e.g., 24 hours), the treated and control plants are inoculated with a spore suspension of either the wild-type or the G143A mutant strain of Zymoseptoria tritici.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a period to allow for infection and disease development (e.g., 14-21 days).

  • Disease Assessment: The percentage of leaf area covered by disease symptoms (e.g., pycnidia) is visually assessed on each leaf.

  • Data Analysis: The efficacy of each fungicide treatment is calculated as the percentage reduction in disease severity compared to the untreated control.

Conclusion

References

Comparative Transcriptomic Analysis of Fungi Treated with Metyltetraprole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the fungicide Metyltetraprole, placing its performance in the context of other Quinone outside Inhibitor (QoI) fungicides. Due to the absence of publicly available comparative transcriptomic studies specifically on this compound, this guide infers its likely transcriptomic effects based on its known mode of action and data from other QoI fungicides.

This compound is a novel fungicide that targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby inhibiting ATP production.[1] A key feature of this compound is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][2][3]

Performance and Antifungal Activity

This compound has demonstrated potent antifungal activity against a broad spectrum of ascomycete fungi.[2] Its unique tetrazolinone structure is thought to enable it to bind effectively to the Qo site, even in the presence of mutations that confer resistance to other strobilurin fungicides like pyraclostrobin and azoxystrobin.[1][4]

Below is a summary of this compound's performance, highlighting its efficacy against both QoI-sensitive and QoI-resistant fungal strains.

Fungal SpeciesTypeEC50 (mg/L) of this compoundComparison with other QoIsReference
Zymoseptoria triticiQoI-sensitive0.0022Potent activity[2]
Zymoseptoria triticiQoI-resistant (G143A)Not significantly different from sensitive strainsMaintains high efficacy where others fail[2][3]
Pyrenophora teresQoI-sensitive0.0048Potent activity[2]
Pyrenophora teresQoI-resistantNot significantly different from sensitive strainsEffective against resistant strains[2]
Various Ascomycetes-0.0020 - 0.054Broad-spectrum activity[2]

Inferred Comparative Transcriptomic Effects

While direct transcriptomic data for this compound is not available, we can infer its effects by examining studies on other QoI fungicides. The primary mode of action, inhibition of mitochondrial respiration, is expected to trigger a cascade of downstream cellular responses. A transcriptomic study on Corynespora cassiicola treated with the QoI fungicide trifloxystrobin revealed significant changes in gene expression related to several key cellular processes.[5] It is plausible that this compound would induce similar, though potentially not identical, transcriptomic changes.

Cellular Process/PathwayInferred Transcriptomic Effect of this compoundComparison with other QoI Fungicides (e.g., Trifloxystrobin)Potential SignificanceReference
Mitochondrial Respiration Down-regulation of genes encoding components of the electron transport chain (as a feedback mechanism).Similar effects are expected.Direct consequence of the drug's mode of action.[5][6]
Ribosome Biogenesis Down-regulation of genes involved in ribosome assembly.A study on trifloxystrobin showed enrichment of DEGs in ribosomes.Cellular stress response, conservation of energy.[5]
Oxidative Stress Response Up-regulation of genes encoding antioxidant enzymes (e.g., catalases, superoxide dismutases).QoI fungicides are known to induce oxidative stress.Fungal defense mechanism against reactive oxygen species (ROS) generated by mitochondrial dysfunction.[5][7]
Autophagy and Mitophagy Up-regulation of genes related to autophagy and mitophagy.Trifloxystrobin treatment led to enrichment of DEGs in these pathways.Cellular housekeeping mechanism to remove damaged mitochondria and other cellular components.[5]
Drug Efflux Pumps Potential up-regulation of genes encoding ABC and MFS transporters.Overexpression of efflux pumps is a known resistance mechanism to QoI fungicides.Fungal mechanism to reduce the intracellular concentration of the fungicide.[7]
Peroxisome Function Up-regulation of genes involved in peroxisomal biogenesis and function.Trifloxystrobin treatment showed enrichment of DEGs related to peroxisomes.Peroxisomes play a role in ROS detoxification and fatty acid metabolism, which may be important for survival under stress.[5]

Experimental Protocols

A typical comparative transcriptomics experiment using RNA sequencing (RNA-seq) to study the effects of this compound on a target fungus would involve the following key steps:

  • Fungal Culture and Treatment:

    • Grow the fungal species of interest (e.g., Zymoseptoria tritici) in a suitable liquid medium to mid-log phase.

    • Expose the fungal cultures to a predetermined concentration of this compound (e.g., the EC50 value). A control group without the fungicide treatment is essential.

    • Include comparator arms with other QoI fungicides (e.g., pyraclostrobin, azoxystrobin) at equivalent effective concentrations.

    • Harvest the fungal mycelia at specific time points (e.g., 6, 12, 24 hours) post-treatment.

  • RNA Extraction:

    • Immediately freeze the harvested mycelia in liquid nitrogen to preserve the transcriptomic profile.

    • Grind the frozen mycelia to a fine powder.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • RNA-seq Library Preparation and Sequencing:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM) using tools like featureCounts or Salmon.

    • Identify differentially expressed genes (DEGs) between the treated and control groups using packages such as DESeq2 or edgeR in R.

    • Perform functional enrichment analysis (Gene Ontology and pathway analysis) of the DEGs to identify over-represented biological processes and pathways.

Visualizations

Signaling Pathway: Mode of Action of QoI Fungicides

QoI_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III (Cytochrome bc1) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_III Inhibits Qo site Other_QoIs Other QoIs (e.g., Pyraclostrobin) Other_QoIs->Complex_III Inhibits Qo site Transcriptomics_Workflow cluster_Experiment Experimental Phase cluster_Analysis Bioinformatic Analysis cluster_Output Results Fungal_Culture Fungal Culture Treatment Treatment (this compound, Other QoIs, Control) Fungal_Culture->Treatment Harvest Harvest Mycelia Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Enrichment Functional Enrichment (GO, Pathways) DEG_Analysis->Functional_Enrichment DEG_List Differentially Expressed Gene Lists DEG_Analysis->DEG_List Enriched_Pathways Enriched Biological Pathways Functional_Enrichment->Enriched_Pathways Comparative_Analysis Comparative Analysis of Treatments DEG_List->Comparative_Analysis Enriched_Pathways->Comparative_Analysis

References

Evaluating the Synergistic Potential of Metyltetraprole in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metyltetraprole, a novel Quinone outside Inhibitor (QoI) fungicide, has demonstrated significant efficacy against a broad spectrum of fungal pathogens, notably including strains resistant to other QoI fungicides.[1][2] Its unique tetrazolinone moiety allows it to effectively inhibit the mitochondrial respiratory chain's complex III, even in pathogens carrying the G143A mutation, a common source of resistance to strobilurins.[1][3] To optimize its performance and mitigate the development of resistance, this compound is often recommended for use in combination with fungicides possessing different modes of action.[4][5] This guide provides a comparative overview of this compound's performance and explores the principles and methodologies for evaluating its synergistic effects with other fungicides.

Performance of this compound and Potential Combination Partners

While specific quantitative data on the synergistic interactions of this compound with other fungicides is limited in publicly available literature, extensive field and laboratory trials have evaluated the efficacy of this compound and its potential mixing partners as standalone treatments. This data provides a baseline for understanding their individual strengths against key agricultural pathogens.

Table 1: In Vitro Antifungal Activity (EC50 in mg/L) of this compound and Other Fungicides against various plant pathogens.

FungusThis compoundPyraclostrobinFluxapyroxadProthioconazole-desthio
Zymoseptoria tritici (QoI-sensitive)0.0022---
Zymoseptoria tritici (QoI-resistant, G143A)~0.0021>1--
Pyrenophora teres (QoI-sensitive)0.0048---
Pyrenophora teres (QoI-resistant, F129L)~0.0095---
Ramularia collo-cygni (QoI-resistant)0.0029>0.1--
Pyrenophora tritici-repentis (QoI-resistant)0.0065>1--

Data synthesized from multiple sources. EC50 values can vary based on specific isolates and experimental conditions.[1][4][6]

Table 2: Field Efficacy (% Disease Control) of this compound and Reference Fungicides against Septoria Leaf Blotch (Zymoseptoria tritici) in Wheat.

TreatmentApplication Rate (g a.i./ha)Average Disease Control (%)
This compound120High and Stable
Pyraclostrobin220Variable (lower in fields with high QoI resistance)
Prothioconazole200Reference Efficacy
Fluxapyroxad125Reference Efficacy

Field trial results indicate this compound provides robust control of Septoria leaf blotch, particularly in environments with a high prevalence of QoI-resistant strains.[1]

Table 3: Efficacy of a this compound and Mancozeb Mixture ("Muketsu DX") against Sugar Beet Leaf Spot.

TreatmentApplication RateEfficacy
This compound + MancozebNot SpecifiedMore stable and longer-lasting efficacy compared to Mancozeb alone.
MancozebNot SpecifiedReference Efficacy

A commercial mixture of this compound and Mancozeb has shown superior performance in field trials against sugar beet leaf spot.[2]

Experimental Protocols for Evaluating Fungicide Synergy

The assessment of synergistic effects between fungicides requires rigorous experimental design and data analysis. The following protocols outline the key methodologies for in vitro and in vivo evaluation.

In Vitro Synergy Assessment: The Checkerboard Method

The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.

1. Preparation of Fungal Inoculum:

  • Culture the target fungal pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

2. Fungicide Stock Solutions:

  • Prepare stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Create a series of two-fold dilutions for each fungicide.

3. Assay Setup:

  • In a 96-well microtiter plate, add the diluted fungicides in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two fungicides.

  • Add the fungal spore suspension to each well.

  • Include controls for each fungicide alone and a no-fungicide control.

4. Incubation and Assessment:

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).

  • Measure fungal growth inhibition, typically by assessing the optical density at 600 nm using a microplate reader.

5. Data Analysis (Colby's Method):

  • Calculate the expected efficacy (E) of the combination using Colby's formula: E = X + Y - (XY/100) where X and Y are the percentage of inhibition of each fungicide when used alone.

  • Compare the observed inhibition of the mixture with the expected efficacy.

    • If Observed > Expected, the interaction is synergistic.

    • If Observed = Expected, the interaction is additive.

    • If Observed < Expected, the interaction is antagonistic.

In Vivo Synergy Assessment: Field Trials

Field trials provide a more realistic evaluation of fungicide performance under agricultural conditions.

1. Trial Design:

  • Select a suitable field with a history of the target disease.

  • Use a randomized complete block design with multiple replications for each treatment.

  • Treatments should include:

    • Untreated control

    • This compound alone at different rates

    • Partner fungicide alone at different rates

    • Tank mixtures of this compound and the partner fungicide at various ratios and rates.

2. Application:

  • Apply fungicides at the appropriate crop growth stage for disease control, using calibrated spray equipment to ensure uniform coverage.

  • Record environmental conditions at the time of application.

3. Disease Assessment:

  • Visually assess disease severity and incidence at regular intervals after application using standardized rating scales.

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

4. Yield and Quality Assessment:

  • At crop maturity, harvest the plots and measure yield.

  • Assess grain quality parameters where relevant.

5. Data Analysis:

  • Analyze disease control and yield data using appropriate statistical methods (e.g., ANOVA).

  • Apply Colby's method to the disease control data to determine the nature of the interaction between the fungicides in the mixture.

Visualizing Mechanisms and Workflows

Fungal Signaling Pathways Targeted by Fungicides

Fungicides disrupt essential cellular processes in pathogenic fungi. QoI and DMI (Demethylation Inhibitor) fungicides, a common combination partner for QoIs, target different steps in the fungal cell.

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_ergosterol Ergosterol Biosynthesis Complex III Complex III ATP Production ATP Production Complex III->ATP Production Electron Transport C14-demethylase C14-demethylase Ergosterol Ergosterol C14-demethylase->Ergosterol Cell Membrane Cell Membrane Ergosterol->Cell Membrane Component of This compound (QoI) This compound (QoI) This compound (QoI)->Complex III Inhibits DMI Fungicide DMI Fungicide DMI Fungicide->C14-demethylase Inhibits

Caption: Dual-site inhibition by this compound (QoI) and a DMI fungicide.

Experimental Workflow for Synergy Evaluation

A structured workflow is crucial for the systematic evaluation of fungicide combinations.

start Hypothesis: Mixture of this compound and Fungicide X is synergistic in_vitro In Vitro Assay (Checkerboard) start->in_vitro in_vivo In Vivo Assay (Greenhouse/Field Trials) start->in_vivo data_analysis Data Analysis (Colby's Method) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Interaction (Synergistic, Additive, or Antagonistic) data_analysis->conclusion

Caption: A streamlined workflow for assessing fungicide synergy.

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly in the context of widespread QoI resistance. While standalone performance data is robust, the full potential of this compound will likely be realized through strategic combinations with fungicides that have different modes of action. The methodologies outlined in this guide provide a framework for the systematic evaluation of these combinations, enabling researchers and developers to identify synergistic interactions that can lead to more effective and sustainable disease management strategies. Further research generating quantitative synergy data for this compound with various partners is crucial for optimizing its use in integrated pest management programs.

References

Metyltetraprole: A Long-Term Field Validation and Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the field performance of Metyltetraprole, offering a comparative analysis with alternative fungicides, supported by extensive experimental data.

This compound, a novel fungicide, has demonstrated robust and sustained efficacy in long-term field validations, positioning it as a significant tool in the management of critical crop diseases. This guide provides an in-depth comparison of this compound's performance against other established fungicides, supported by quantitative data from various field and greenhouse studies. Detailed experimental protocols are provided to ensure transparency and facilitate replication, alongside visualizations of its mode of action and experimental workflows.

Comparative Performance Analysis

This compound has been rigorously tested against a range of fungal pathogens in various crops, consistently exhibiting high levels of disease control, often superior to existing standards. Its unique molecular structure allows it to be effective against fungal strains that have developed resistance to other Quinone outside Inhibitor (QoI) fungicides.

Efficacy in Wheat against Zymoseptoria tritici (Septoria Leaf Blotch)

Field trials conducted in Europe have consistently shown this compound's strong performance in controlling Septoria leaf blotch, a major disease in wheat.

Table 1: Comparative Efficacy of this compound and Reference Fungicides against Septoria Leaf Blotch in Wheat.

FungicideApplication Rate (g a.i./ha)Average Disease Control (%)
This compound120High and Stable
Pyraclostrobin220Variable
Prothioconazole200Not specified
Fluxapyroxad125Not specified

Source: Field trials in Europe. Average disease pressure in untreated controls was 54.1%.[1]

Greenhouse studies further validate the preventative, residual, and curative activity of this compound against Z. tritici.

Table 2: Efficacy of this compound against Z. tritici on Wheat Seedlings (Greenhouse).

Treatment TypeApplication Rate (g a.i./ha)Efficacy (%)
Preventive120100
40100
1395.1
438.5
Residual (11 days)4098.8
1363.8
423.8
Curative (5 days post-inoculation)4097.6
1362.2
429.6

Source: Seedling pot tests.[1]

Efficacy in Barley against Pyrenophora teres (Net Blotch)

This compound has also shown high and stable efficacy against net blotch in barley, outperforming pyraclostrobin in field trials.

Table 3: Comparative Efficacy of this compound and Pyraclostrobin against Net Blotch in Barley.

FungicideApplication Rate (g a.i./ha)Average Disease Control (%)
This compound120High and Stable
Pyraclostrobin220Variable

Source: Field trials in Europe. Average disease pressure in untreated controls was 36.0%.[1]

Greenhouse experiments confirm its effectiveness in controlling P. teres on barley seedlings.

Table 4: Efficacy of this compound against P. teres on Barley Seedlings (Greenhouse).

Treatment TypeApplication Rate (g a.i./ha)Efficacy (%)
Preventive120~100
40~100
13~100
457.9
Residual (11 days)120~100
40~100
1388.7
443.0
Curative (2 days post-inoculation)4082.4
452.8

Source: Seedling pot tests.[1]

Efficacy in Barley against various leaf diseases in co-formulation

In European trials, a co-formulation of fluxapyroxad and this compound demonstrated superior control of several barley leaf diseases.

Table 5: Efficacy of Fluxapyroxad + this compound against Barley Leaf Diseases.

DiseaseControl Efficacy (%)
Ramularia leaf spot78-100
Net blotch>80
Brown rust>80

Source: EuroBarley trials across Europe.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Field Trials for Septoria Leaf Blotch and Net Blotch
  • Experimental Design: Randomized plot design with a minimum of three to four replicates.[3] Plot sizes were at least 10 m².[3]

  • Crop Varieties: Wheat and barley varieties with moderate to high susceptibility to the target diseases were selected to ensure significant disease pressure.[3]

  • Fungicide Application:

    • This compound was applied at a rate of 120 g a.i./ha.[1]

    • Reference fungicides included pyraclostrobin (220 g a.i./ha), prothioconazole (200 g a.i./ha), and fluxapyroxad (125 g a.i./ha).[1]

    • Applications were made using a hand-held boom sprayer with conventional nozzles at T1 and T2 fungicide application timings.[1]

    • Water volume was 200–250 L/ha.[1]

  • Disease Assessment: Disease severity was assessed visually on the penultimate leaf, and the percentage of disease control was calculated relative to the infection level of the untreated control plots.[1]

  • Environmental Conditions: Trials were conducted in various European locations with a history of at least moderate disease attack, representing a range of climatic conditions.[3]

Greenhouse Seedling Pot Tests
  • Plant Cultivation: Wheat and barley seedlings were grown in pots in a greenhouse.

  • Inoculation:

    • Zymoseptoria tritici: Conidia were resuspended in water at 1 x 10⁵ mL⁻¹ and sprayed onto wheat seedlings until the leaf surface was covered.[1]

    • Pyrenophora teres: Spores were induced on a V8 juice medium and the prepared inoculum was sprayed onto barley seedlings.[1]

  • Fungicide Application:

    • Formulations were diluted and sprayed at a volume of 200 L/ha.[1]

    • Preventive treatment: Application was made 1 day before inoculation.[1]

    • Residual treatment: Application was made 11 days before inoculation.[1]

    • Curative treatment: Application was made 2 or 5 days after inoculation for P. teres and Z. tritici, respectively.[1]

  • Incubation and Assessment: Inoculated plants were kept under humid conditions to promote disease development. Disease severity was then assessed.[1]

Mode of Action and Signaling Pathway

This compound is a Quinone outside Inhibitor (QoI) fungicide.[4] It targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[4][5] This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately fungal cell death.[4] A key advantage of this compound is its efficacy against QoI-resistant strains harboring the G143A mutation in cytochrome b.[5]

Metyltetraprole_MoA cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III QH2 Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits (Qo site)

Caption: this compound's mode of action: inhibition of Complex III.

Experimental Workflow

The long-term field validation of this compound involved a systematic process from trial setup to data analysis.

Experimental_Workflow cluster_planning Phase 1: Trial Planning & Setup cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Site_Selection Site Selection (History of Disease) Variety_Selection Variety Selection (Susceptible) Site_Selection->Variety_Selection Experimental_Design Experimental Design (Randomized Blocks) Variety_Selection->Experimental_Design Treatment_Plan Treatment Plan (Rates & Timings) Experimental_Design->Treatment_Plan Plot_Establishment Plot Establishment Treatment_Plan->Plot_Establishment Fungicide_Application Fungicide Application (T1 & T2) Plot_Establishment->Fungicide_Application Monitoring Crop & Disease Monitoring Fungicide_Application->Monitoring Disease_Assessment Disease Severity Assessment Monitoring->Disease_Assessment Yield_Measurement Harvest & Yield Measurement Disease_Assessment->Yield_Measurement Data_Analysis Statistical Analysis Yield_Measurement->Data_Analysis Efficacy_Evaluation Efficacy Evaluation & Comparison Data_Analysis->Efficacy_Evaluation

Caption: Workflow for long-term field validation of fungicides.

References

Metyltetraprole: A Comparative Analysis of Rainfastness in Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metyltetraprole, a novel fungicide developed by Sumitomo Chemical, belongs to the Quinone outside Inhibitor (QoI) group, specifically classified under FRAC Group 11A.[1] It is designed to be effective against fungal strains that have developed resistance to other QoI fungicides.[1][2] A critical attribute for any foliar fungicide is its ability to withstand rainfall, a property known as rainfastness. This guide provides a comparative analysis of the rainfastness of this compound against other commercial fungicides, supported by available experimental data.

Quantitative Rainfastness Data

A key study on the development of this compound provides a direct comparison of its rainfastness with the commercial fungicide Prothioconazole. The experiment focused on the control of Zymoseptoria tritici, a major pathogen of wheat. The results, summarized below, demonstrate this compound's robust performance even after significant simulated rainfall.

FungicideActive IngredientCropDiseaseRainfall SimulationTiming of RainfallDisease Severity (%)Efficacy (%)*
This compound This compoundWheatZymoseptoria tritici10 mm/h for 3 hours4 days after application~10%~87.5%
Prothioconazole ProthioconazoleWheatZymoseptoria tritici10 mm/h for 3 hours4 days after application~30%~62.5%
Untreated Control N/AWheatZymoseptoria triticiN/AN/A~80%0%

*Efficacy is calculated relative to the untreated control: Efficacy (%) = (1 - (Disease Severity in Treated / Disease Severity in Untreated)) * 100. The disease severity percentages are estimated from graphical data presented in the source study.[2]

This data indicates that under the tested conditions, this compound exhibited significantly higher efficacy in controlling Zymoseptoria tritici on wheat compared to Prothioconazole after a heavy rainfall event.[2] This suggests superior rainfastness, a favorable characteristic for maintaining long-lasting activity in the field.[2]

Experimental Protocol: Rainfastness Assay

The following methodology was reported for the comparative rainfastness study of this compound.[2]

1. Plant Cultivation and Fungicide Application:

  • Wheat plants were cultivated to an appropriate growth stage for testing.

  • This compound and Prothioconazole were sprayed on the wheat plants. The application rates were not specified in the available text but were likely at recommended field rates.

2. Artificial Rainfall Simulation:

  • Four days after the fungicide application, the treated wheat plants were subjected to artificial rainfall.

  • The rainfall was simulated at an intensity of 10 mm per hour for a duration of 3 hours.

3. Inoculation:

  • Following the rainfall simulation, the wheat plants were artificially inoculated with a G143A-harboring strain of Zymoseptoria tritici. This strain is known to be resistant to many QoI fungicides.

4. Incubation and Disease Assessment:

  • The inoculated plants were maintained in a controlled environment to allow for disease development.

  • Disease severity was assessed after symptoms became apparent in the untreated control plants. The specific method for disease severity assessment (e.g., percentage of leaf area infected) was not detailed in the provided text.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical fungicide rainfastness experiment, based on the described protocol.

Rainfastness_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stress cluster_infection Infection & Assessment cluster_analysis Data Analysis Plant_Cultivation Plant Cultivation (e.g., Wheat) Fungicide_Application Fungicide Application Plant_Cultivation->Fungicide_Application Fungicide_Prep Fungicide Preparation (this compound, Comparators) Fungicide_Prep->Fungicide_Application Rainfall_Simulation Simulated Rainfall Fungicide_Application->Rainfall_Simulation 4 days Inoculation Pathogen Inoculation (e.g., Z. tritici) Rainfall_Simulation->Inoculation Incubation Incubation Period Inoculation->Incubation Data_Collection Disease Severity Assessment Incubation->Data_Collection Data_Analysis Efficacy Calculation & Statistical Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for a fungicide rainfastness study.

Signaling Pathway and Logical Relationships

The superior rainfastness of a fungicide is not directly related to a signaling pathway but is rather a physicochemical property of its formulation and active ingredient. The key logical relationship is that better adhesion and/or faster absorption of the fungicide onto or into the plant cuticle leads to greater resistance to wash-off by rain, which in turn results in higher bioavailability of the active ingredient to combat the target pathogen, ultimately leading to better disease control.

Rainfastness_Logic Fungicide_Properties Fungicide Properties (Formulation, Active Ingredient) Adhesion_Absorption Adhesion to & Absorption into Plant Cuticle Fungicide_Properties->Adhesion_Absorption Wash_Off Resistance to Wash-off by Rainfall Adhesion_Absorption->Wash_Off Increases Bioavailability Higher Fungicide Bioavailability Wash_Off->Bioavailability Maintains Disease_Control Improved Disease Control Bioavailability->Disease_Control Leads to

Caption: Logical flow of fungicide rainfastness to disease control.

References

validation of Metyltetraprole's safety profile for non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

A new generation strobilurin fungicide, Metyltetraprole, demonstrates a favorable safety profile for a range of non-target organisms when compared to other widely used fungicides in the same class, Azoxystrobin and Pyraclostrobin. This guide provides a comparative analysis of their ecotoxicological data, details the experimental methodologies used for these assessments, and visualizes the underlying mode of action and experimental workflows.

This compound, a novel fungicide developed by Sumitomo Chemical, belongs to the Quinone outside Inhibitor (QoI) group of fungicides, which act by inhibiting the mitochondrial respiration in fungi.[1] While highly effective against fungal pathogens, the potential impact of fungicides on non-target organisms is a critical aspect of their environmental risk assessment. This guide synthesizes available data to offer a comparative overview of the safety of this compound.

Comparative Ecotoxicity Data

The following table summarizes the acute toxicity of this compound and two other prominent strobilurin fungicides, Azoxystrobin and Pyraclostrobin, to a variety of non-target organisms. The data is presented as LD50 (Lethal Dose, 50%) for terrestrial organisms and LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) for aquatic organisms. Higher values indicate lower toxicity.

Organism GroupSpeciesEndpointThis compoundAzoxystrobinPyraclostrobin
Birds Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2250 mg/kg[1]>2000 mg/kg[2]>2000 mg/kg[3]
Mallard Duck (Anas platyrhynchos)Acute Oral LD50No data available>2000 mg/kg[2]>2000 mg/kg[3]
Fish Rainbow Trout (Oncorhynchus mykiss)96-hour LC50No data available0.47 - 1.76 mg/L[2][4]0.00616 mg/L[5]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50No data available1.1 mg/L[6]0.011 mg/L[7]
Carp (Cyprinus carpio)96-hour LC50No data available4.2 mg/L[4]No data available
Aquatic Invertebrates Water Flea (Daphnia magna)48-hour EC50No data available0.28 - 0.83 mg/L[2][4]0.0157 mg/L[5]
Honeybees Apis melliferaAcute Contact LD50No data available>200 µ g/bee [2][4]>100 µ g/bee [8]
Apis melliferaAcute Oral LD50No data available>25 µ g/bee [2]No data available
Earthworms Eisenia fetida14-day LC50No data available283 mg/kg[2]No data available

Experimental Protocols

The ecotoxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity: The acute oral toxicity to birds is typically determined using a limit test (e.g., OECD Guideline 223). In this test, a single high dose of the test substance is administered orally to a group of birds (e.g., Bobwhite Quail). The birds are then observed for a period of 14 days for mortality and any signs of toxicity. If no mortality or significant toxic effects are observed at the limit dose (e.g., 2000 mg/kg body weight), the LD50 is considered to be greater than that dose.

Aquatic Toxicity (Fish and Invertebrates): Acute toxicity to aquatic organisms is assessed through static or semi-static tests (e.g., OECD Guidelines 203 for fish and 202 for Daphnia). In these tests, the organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia). The concentration that causes mortality in 50% of the test population (LC50) or an adverse effect in 50% of the population (e.g., immobilization for Daphnia, EC50) is then determined.

Honeybee Acute Toxicity: The acute toxicity to honeybees is evaluated through oral and contact tests (e.g., OECD Guidelines 213 and 214). In the oral toxicity test, bees are fed a sugar solution containing the test substance. In the contact toxicity test, the substance is applied directly to the thorax of the bees. Mortality is assessed over a 48-hour period to determine the LD50.

Earthworm Acute Toxicity: The acute toxicity to earthworms is determined using a filter paper contact test or an artificial soil test (e.g., OECD Guideline 207). In the artificial soil test, earthworms are exposed to soil treated with different concentrations of the test substance. Mortality is recorded over a 14-day period to calculate the LC50.

Visualizing Key Processes

To better understand the mode of action and the experimental approach to safety assessment, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Acute Toxicity Testing cluster_1 Phase 2: Chronic & Sub-lethal Effects cluster_2 Phase 3: Environmental Fate & Risk Assessment Avian Oral LD50 Avian Oral LD50 Reproductive Studies Reproductive Studies Avian Oral LD50->Reproductive Studies Fish LC50 Fish LC50 Developmental Toxicity Developmental Toxicity Fish LC50->Developmental Toxicity Daphnia EC50 Daphnia EC50 Daphnia EC50->Reproductive Studies Honeybee LD50 Honeybee LD50 Earthworm LC50 Earthworm LC50 Risk Quotients Risk Quotients Reproductive Studies->Risk Quotients Developmental Toxicity->Risk Quotients Behavioral Studies Behavioral Studies Soil & Water Persistence Soil & Water Persistence Soil & Water Persistence->Risk Quotients Bioaccumulation Potential Bioaccumulation Potential Bioaccumulation Potential->Risk Quotients Test Substance Test Substance Test Substance->Avian Oral LD50 Test Substance->Fish LC50 Test Substance->Daphnia EC50 Test Substance->Honeybee LD50 Test Substance->Earthworm LC50

Caption: Experimental workflow for non-target organism safety assessment.

QoI_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Proton_Gradient H+ Gradient Complex_I->Proton_Gradient H+ pumping Complex_II Complex II Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase QoI_Fungicide This compound Azoxystrobin Pyraclostrobin QoI_Fungicide->Complex_III Inhibits Qo site

Caption: Mechanism of action of QoI fungicides on the mitochondrial electron transport chain.

Conclusion

The available data indicates that this compound has a low acute toxicity to birds.[1] While data for other non-target organisms is still emerging, the initial assessments suggest a safety profile that is comparable to or more favorable than some existing strobilurin fungicides. It is important to note that while acute toxicity data provides a valuable snapshot, chronic and sub-lethal effects also play a crucial role in the overall environmental risk assessment of any pesticide. Further research will continue to refine our understanding of this compound's long-term impact on non-target ecosystems.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Metyltetraprole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of chemical waste. Metyltetraprole, a novel fungicide, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory chemical waste regulations.

Immediate Safety and Hazard Information

This compound presents several hazards that necessitate cautious handling during disposal procedures. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] A significant environmental concern is its high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems.[1]

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1]Wear eye or face protection.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
(Single Exposure, Category 3)
Hazardous to the AquaticVery toxic to aquatic life.[1]Do not allow to enter sewers or surface/ground water.[1]
Environment (Acute, Category 1)
Hazardous to the AquaticVery toxic to aquatic life with long lasting effects.[1]Inform respective authorities in case of seepage into water course or sewage system.[1]
Environment (Chronic, Category 1)

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste must comply with local, regional, national, and international regulations.[1] The following protocol is a synthesis of general laboratory waste disposal guidelines and specific information for this compound.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • For liquid waste containing this compound, use a leak-proof container that is chemically compatible with the solvent used.

  • All waste containers must be properly identified with a hazardous waste label.[3]

3. Container Management:

  • Ensure waste containers are in good condition, free from damage or leaks, and have a secure closure.[4]

  • Containers should not be filled to more than 90% of their capacity to prevent spills.[3]

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent accidental release into the environment.[3][4]

4. Storage and Documentation:

  • Hazardous waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[4]

  • Adhere to the maximum storage time for hazardous waste as stipulated by regulations, which can be up to 90 days for large quantity generators.[3][5] Some academic laboratories may have extended timeframes under specific EPA regulations.[6]

  • Maintain a log to document the generation and accumulation of this compound waste.

5. Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[7]

  • Provide the waste disposal company with detailed information about the waste, including the Safety Data Sheet (SDS).

  • For empty containers, ensure they are completely emptied before disposal. They should be recycled, recovered, or disposed of in accordance with local regulations.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Metyltetraprole_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid liquid_waste Liquid Waste assess_waste->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage documentation Document Waste Generation storage->documentation disposal_request Arrange for Pickup by Licensed Waste Disposer documentation->disposal_request end Waste Properly Disposed disposal_request->end

This compound Disposal Workflow

This procedural guidance is intended to ensure that this compound is handled and disposed of in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet.

References

Essential Personal Protective Equipment (PPE) for Handling Metyltetraprole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide for Laboratory Professionals

Metyltetraprole, a novel fungicide, requires stringent safety protocols to ensure the well-being of researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Adherence to these procedures is critical to minimize exposure and mitigate potential health risks associated with this compound.

I. Recommended Personal Protective Equipment

When handling this compound in a laboratory setting, a comprehensive suite of PPE is mandatory. The following table summarizes the required equipment, its specifications, and the context for its use.

PPE CategoryItemMaterial/Type SpecificationUsage Context
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1-rated, chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.Required at all times when handling this compound in solid or liquid form.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber.[1] For handling the pure compound or concentrated solutions, consider double-gloving.[2]Required for all handling activities, including weighing, preparing solutions, and cleaning contaminated surfaces.
Body Protection Laboratory CoatLong-sleeved, knee-length, with snap or button closures.To be worn at all times within the laboratory where this compound is handled.
Respiratory Protection NIOSH-approved RespiratorN95, P95, or higher-rated particulate respirator.[3] For weighing the powder or when aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended.Required when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated balance enclosure.[4][5]

II. Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following workflow illustrates the standardized procedure.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

A flowchart illustrating the correct sequence for donning and doffing PPE.

III. Operational and Disposal Plans

A. Handling Powdered this compound:

  • Engineering Controls: All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][5]

  • Static Electricity: Use anti-static weigh boats or an anti-static gun to prevent the dispersal of the powder due to static charge.[2]

  • Cleaning: After handling, decontaminate surfaces using a wet wipe or a cloth dampened with an appropriate solvent. Avoid dry sweeping, which can generate dust.[2]

B. Disposal of Contaminated PPE and Waste:

Proper disposal of contaminated materials is essential to prevent environmental contamination and secondary exposure.

Waste TypeDisposal Procedure
Disposable Gloves After use, remove gloves and place them in a designated hazardous waste container.
Contaminated Lab Coats If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.
Solid Waste (e.g., weigh paper, contaminated wipes) All solid waste contaminated with this compound should be collected in a clearly labeled, sealed hazardous waste bag or container.
Empty Chemical Containers Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label and dispose of the container according to institutional guidelines.

All waste disposal must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。